molecular formula C8H8FNO2 B1317051 Methyl 5-amino-2-fluorobenzoate CAS No. 56741-34-5

Methyl 5-amino-2-fluorobenzoate

Cat. No.: B1317051
CAS No.: 56741-34-5
M. Wt: 169.15 g/mol
InChI Key: ILVPFTMKCHREDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-2-fluorobenzoate is a useful research compound. Its molecular formula is C8H8FNO2 and its molecular weight is 169.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-amino-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVPFTMKCHREDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60575906
Record name Methyl 5-amino-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60575906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56741-34-5
Record name Benzoic acid, 5-amino-2-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56741-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-amino-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60575906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-amino-2-fluorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-amino-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 56741-34-5

This technical guide provides a comprehensive overview of Methyl 5-amino-2-fluorobenzoate, a key chemical intermediate with significant potential in pharmaceutical research and development. This document details its chemical and physical properties, outlines available synthesis protocols, and explores its applications in medicinal chemistry.

Core Chemical and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₈H₈FNO₂ and a molecular weight of 169.15 g/mol .[1] Its structural and physical properties are summarized in the table below.

PropertyValueSource
CAS Number 56741-34-5[1]
Molecular Formula C₈H₈FNO₂[1]
Molecular Weight 169.15 g/mol [1]
Appearance Brown to black solid[2]
Melting Point 84-86 °C[2]
Boiling Point (Predicted) 302.3 ± 27.0 °C[2]
Density (Predicted) 1.264 ± 0.06 g/cm³[2]
pKa (Predicted) 3.51 ± 0.10[2]

Synthesis and Experimental Protocols

While specific, detailed synthesis protocols for this compound are not extensively documented in publicly available literature, general methodologies for the synthesis of related aminobenzoate derivatives can be adapted. One common approach involves the esterification of the corresponding carboxylic acid, 2-amino-5-fluorobenzoic acid.

A general procedure for the synthesis of a related compound, methyl 2-amino-5-fluorobenzoate, involves dissolving 2-amino-5-fluorobenzoic acid in a solution of 3N HCl in methanol and refluxing the mixture overnight.[3] The product is then isolated through extraction and purified using silica gel column chromatography.[3]

A logical synthetic pathway for this compound would likely involve similar esterification of 5-amino-2-fluorobenzoic acid.

Synthesis_Pathway 5-amino-2-fluorobenzoic acid 5-amino-2-fluorobenzoic acid This compound This compound 5-amino-2-fluorobenzoic acid->this compound Esterification (e.g., MeOH, H+)

References

"Methyl 5-amino-2-fluorobenzoate" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-2-fluorobenzoate is a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amino group, a fluorine atom, and a methyl ester on a benzene ring, provides a versatile scaffold for the synthesis of more complex molecules with diverse biological activities. This guide provides a comprehensive overview of its chemical structure, properties, and its role as a key intermediate in the synthesis of bioactive compounds.

Chemical Structure and IUPAC Name

The chemical structure of this compound is characterized by a benzene ring substituted with a methyl ester group at position 1, a fluorine atom at position 2, and an amino group at position 5.

IUPAC Name: this compound

Chemical Formula: C₈H₈FNO₂[1]

CAS Number: 56741-34-5[1]

Molecular Weight: 169.15 g/mol [1]

SMILES: O=C(OC)C1=CC(N)=CC=C1F

InChI Key: ILVPFTMKCHREDJ-UHFFFAOYSA-N

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in the table below. It is important to note that while some data is available from chemical suppliers, comprehensive experimental data in peer-reviewed literature is limited.

PropertyValueSource
Physical Form Solid
Melting Point 84-86 °C[2]
Boiling Point 302.3 °C at 760 mmHg[2]
Purity Typically ≥97%[2]

Synthesis and Experimental Protocols

General Synthetic Approach (Hypothetical):

A common strategy for introducing an amino group to an aromatic ring is through the reduction of a nitro group. Therefore, a potential precursor is a nitrated fluorobenzoate.

  • Step 1: Nitration of 2-fluorobenzoic acid. 2-fluorobenzoic acid would be treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring. The directing effects of the fluorine and carboxylic acid groups would likely result in a mixture of isomers, including the desired 5-nitro-2-fluorobenzoic acid.

  • Step 2: Esterification of 5-nitro-2-fluorobenzoic acid. The carboxylic acid would then be converted to a methyl ester. This can be achieved using methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride.

  • Step 3: Reduction of the nitro group. The nitro group of methyl 5-nitro-2-fluorobenzoate would be reduced to an amino group. Common reducing agents for this transformation include tin(II) chloride, catalytic hydrogenation (e.g., using palladium on carbon), or iron in acidic media.

Note: This is a generalized, hypothetical protocol. The actual experimental conditions, including reaction times, temperatures, and purification methods, would require optimization.

Application in Drug Development: A Key Intermediate

This compound and its isomers are valuable intermediates in the synthesis of a wide range of biologically active molecules. The presence of the amino and fluoro substituents allows for diverse chemical modifications, making them attractive starting materials for creating libraries of compounds for drug screening.

Fluorine-containing amino acids and their derivatives are of particular interest in modern drug design. The introduction of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved metabolic stability, binding affinity, and bioavailability.[3]

While a specific signaling pathway directly involving this compound has not been identified in the available literature, its structural motifs are found in various kinase inhibitors and other therapeutic agents. For instance, related aminobenzoic acid derivatives are used in the synthesis of compounds targeting c-Met kinase, a key player in cancer cell proliferation.[4]

The following diagram illustrates a generalized workflow where this compound could be utilized as a starting material for the synthesis of a hypothetical bioactive pyrazolopyridine derivative, a scaffold found in many kinase inhibitors.

G cluster_start Starting Material cluster_synthesis Chemical Synthesis cluster_product Final Product cluster_application Application A This compound B Condensation with β-ketoester A->B Step 1 C Cyclization B->C Step 2 D Further Functionalization (e.g., Suzuki Coupling) C->D Step 3 E Bioactive Pyrazolopyridine Derivative D->E F Kinase Inhibition Assay E->F Testing G Cell-Based Assays E->G Testing

Caption: Synthetic workflow for a hypothetical bioactive molecule.

This workflow highlights how the amino group of this compound can be utilized in condensation and cyclization reactions to form heterocyclic systems, which are common cores of many pharmaceutical drugs. The fluorine atom can modulate the electronic properties and metabolic stability of the final compound.

References

An In-depth Technical Guide to the Synthesis of Methyl 5-amino-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-2-fluorobenzoate is a key building block in medicinal chemistry and drug development, serving as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its substituted aniline structure makes it a versatile precursor for the construction of more complex molecules, including enzyme inhibitors and receptor modulators. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, complete with detailed experimental protocols, comparative data, and process visualizations to aid researchers in their synthetic endeavors.

Core Synthesis Strategy: Nitration and Reduction

The most prevalent and industrially scalable approach to the synthesis of this compound involves a two-stage process:

  • Introduction of a Nitro Group: A nitro group is introduced into a fluorinated benzoic acid or benzoate precursor. This is typically achieved through electrophilic aromatic substitution using a nitrating agent.

  • Reduction of the Nitro Group: The nitro-substituted intermediate is then reduced to the corresponding amine to yield the final product.

Two primary pathways emerge based on the sequence of nitration and esterification of the starting material, 2-fluorobenzoic acid.

Pathway 1: Synthesis via Nitration of 2-Fluorobenzoic Acid

This pathway commences with the nitration of 2-fluorobenzoic acid to form 2-fluoro-5-nitrobenzoic acid, which is subsequently esterified to its methyl ester. The final step involves the reduction of the nitro group.

Pathway_1 A 2-Fluorobenzoic Acid B 2-Fluoro-5-nitrobenzoic Acid A->B Nitration (HNO3, H2SO4) C Methyl 2-fluoro-5-nitrobenzoate B->C Esterification (Methanol, Acid Catalyst) D This compound C->D Reduction (e.g., Pd/C, H2)

Diagram 1: Synthesis of this compound via nitration of 2-fluorobenzoic acid.
Experimental Protocols

Step 1: Synthesis of 2-Fluoro-5-nitrobenzoic Acid

  • Materials: 2-fluorobenzoic acid, concentrated sulfuric acid, concentrated nitric acid.

  • Procedure:

    • To a stirred solution of concentrated sulfuric acid, cool the reaction vessel to 0-5 °C in an ice bath.

    • Slowly add 2-fluorobenzoic acid to the cooled sulfuric acid, ensuring the temperature remains below 10 °C.

    • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

    • Add the nitrating mixture dropwise to the solution of 2-fluorobenzoic acid, maintaining the temperature between 0-10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

    • Pour the reaction mixture onto crushed ice and stir until the ice has melted.

    • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to obtain 2-fluoro-5-nitrobenzoic acid.

Step 2: Synthesis of Methyl 2-fluoro-5-nitrobenzoate

  • Materials: 2-fluoro-5-nitrobenzoic acid, methanol, concentrated sulfuric acid (as catalyst).

  • Procedure:

    • Suspend 2-fluoro-5-nitrobenzoic acid in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 2-fluoro-5-nitrobenzoate.

Step 3: Synthesis of this compound (Reduction)

  • Materials: Methyl 2-fluoro-5-nitrobenzoate, Palladium on carbon (10% Pd/C), methanol, hydrogen gas.

  • Procedure:

    • Dissolve Methyl 2-fluoro-5-nitrobenzoate in methanol in a hydrogenation vessel.

    • Carefully add a catalytic amount of 10% Pd/C to the solution.

    • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas (typically at 1-4 atm pressure).

    • Stir the reaction mixture vigorously at room temperature until the consumption of hydrogen ceases.

    • Monitor the reaction by TLC to confirm the disappearance of the starting material.

    • Once complete, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

    • Wash the celite pad with methanol.

    • Combine the filtrates and remove the solvent under reduced pressure to yield this compound.

Pathway 2: Synthesis via Esterification of 2-Fluorobenzoic Acid

This alternative pathway begins with the esterification of 2-fluorobenzoic acid to its methyl ester, followed by nitration of the ester, and subsequent reduction of the nitro group.

Pathway_2 A 2-Fluorobenzoic Acid B Methyl 2-fluorobenzoate A->B Esterification (Methanol, Acid Catalyst) C Methyl 2-fluoro-5-nitrobenzoate B->C Nitration (HNO3, H2SO4) D This compound C->D Reduction (e.g., Fe, HCl)

Diagram 2: Synthesis of this compound via esterification of 2-fluorobenzoic acid.
Experimental Protocols

Step 1: Synthesis of Methyl 2-fluorobenzoate

  • Materials: 2-fluorobenzoic acid, methanol, concentrated sulfuric acid (as catalyst).

  • Procedure:

    • Dissolve 2-fluorobenzoic acid in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for 4-6 hours.

    • Work-up as described in Pathway 1, Step 2 to isolate Methyl 2-fluorobenzoate.

Step 2: Synthesis of Methyl 2-fluoro-5-nitrobenzoate

  • Materials: Methyl 2-fluorobenzoate, concentrated sulfuric acid, concentrated nitric acid.

  • Procedure:

    • Cool concentrated sulfuric acid to 0-5 °C.

    • Slowly add Methyl 2-fluorobenzoate.[1]

    • Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 15 °C.[1]

    • After addition, stir for an additional 15-30 minutes.[1]

    • Pour the reaction mixture over ice, filter the resulting solid, and wash with water.[1]

    • The crude product can be purified by recrystallization from methanol.[1]

Step 3: Synthesis of this compound (Reduction)

  • Materials: Methyl 2-fluoro-5-nitrobenzoate, iron powder, concentrated hydrochloric acid, ethanol, water.

  • Procedure:

    • In a round-bottom flask, suspend Methyl 2-fluoro-5-nitrobenzoate in a mixture of ethanol and water.

    • Add iron powder to the suspension.

    • Heat the mixture to reflux and slowly add concentrated hydrochloric acid dropwise.

    • Continue refluxing for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction and filter through celite to remove iron salts.

    • Concentrate the filtrate and perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields for the key steps in the synthesis of this compound. Please note that yields are highly dependent on reaction scale and purification methods.

Reaction Step Starting Material Key Reagents Reaction Time (approx.) Temperature Typical Yield
Nitration of 2-Fluorobenzoic Acid 2-Fluorobenzoic AcidHNO₃, H₂SO₄2-3 hours0-10 °C80-90%
Esterification 2-Fluoro-5-nitrobenzoic AcidMethanol, H₂SO₄4-6 hoursReflux85-95%
Nitration of Methyl 2-fluorobenzoate Methyl 2-fluorobenzoateHNO₃, H₂SO₄1-2 hours5-15 °C80-85%[1]
Catalytic Hydrogenation Methyl 2-fluoro-5-nitrobenzoate10% Pd/C, H₂2-4 hoursRoom Temp.>90%
Iron-mediated Reduction Methyl 2-fluoro-5-nitrobenzoateFe, HCl2-4 hoursReflux70-85%

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis, purification, and analysis of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A Reactant(s) B Reaction Setup (Solvent, Reagents) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Quenching/Extraction C->D E Purification (Crystallization/Chromatography) D->E F Characterization (NMR, IR, MS) E->F G Purity Analysis (HPLC, GC) F->G H H G->H Final Product: This compound

Diagram 3: General experimental workflow for the synthesis and analysis of this compound.

Conclusion

The synthesis of this compound is well-established, with the reduction of a nitro-intermediate being the key transformation. The choice between the two primary pathways—nitration followed by esterification, or vice versa—will depend on factors such as starting material availability, desired scale, and laboratory capabilities. Both catalytic hydrogenation and metal-mediated reductions are effective for the final step, with catalytic hydrogenation generally offering higher yields and cleaner reaction profiles. This guide provides the necessary technical details for researchers to confidently approach the synthesis of this important pharmaceutical intermediate.

References

Technical Guide: Physicochemical Properties of Methyl 5-amino-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-amino-2-fluorobenzoate is a fluorinated aromatic compound with potential applications as a key intermediate in the synthesis of novel pharmaceutical agents and other specialty chemicals. The strategic incorporation of fluorine can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins. A thorough understanding of the solubility and stability of this compound is therefore critical for its effective utilization in research and development. This technical guide provides a comprehensive overview of standardized experimental protocols for determining the aqueous and organic solvent solubility, as well as the chemical stability of this compound under various stress conditions. While specific experimental data for this compound is not extensively available in public literature, this guide furnishes the necessary methodologies to generate this crucial information.

Solubility Data

A comprehensive understanding of a compound's solubility in various solvents is fundamental for its application in synthesis, formulation, and biological assays. The following tables provide a structured format for the presentation of solubility data for this compound.

Table 1: Aqueous Solubility of this compound

pHTemperature (°C)Solubility (mg/mL)Method
2.025Data not availableShake-flask
7.425Data not availableShake-flask
9.025Data not availableShake-flask
2.037Data not availableShake-flask
7.437Data not availableShake-flask
9.037Data not availableShake-flask

Table 2: Solubility of this compound in Organic Solvents at 25°C

SolventSolubility (mg/mL)
MethanolData not available
EthanolData not available
Dimethyl Sulfoxide (DMSO)Data not available
Acetonitrile (ACN)Data not available
Dichloromethane (DCM)Data not available
Ethyl AcetateData not available
AcetoneData not available

Stability Data

Evaluating the chemical stability of this compound is crucial for determining appropriate storage conditions, shelf-life, and its compatibility with various reaction and formulation components. Stability testing exposes the compound to a range of environmental factors to identify potential degradation pathways.

Table 3: Solid-State Stability of this compound

ConditionDurationAssay (%)Degradants (%)Appearance
40°C / 75% RH1 monthData not availableData not availableData not available
40°C / 75% RH3 monthsData not availableData not availableData not available
25°C / 60% RH6 monthsData not availableData not availableData not available
Photostability (ICH Q1B)1.2 million lux hoursData not availableData not availableData not available

Table 4: Solution-State Stability of this compound at 25°C

Solvent System (pH)DurationAssay (%)Degradants (%)
Aqueous (pH 2)24 hoursData not availableData not available
Aqueous (pH 7.4)24 hoursData not availableData not available
Aqueous (pH 9)24 hoursData not availableData not available
Methanol7 daysData not availableData not available
Acetonitrile7 daysData not availableData not available

Experimental Protocols

The following sections detail standardized methodologies for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., purified water at different pH values, or various organic solvents). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A shaker bath or orbital shaker can be used for this purpose.

  • Phase Separation: After equilibration, cease agitation and allow the solid to settle. If necessary, centrifuge the samples at a high speed to ensure complete separation of the solid from the supernatant.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility by taking into account the dilution factor. The experiment should be performed in triplicate to ensure accuracy.

Stability Testing: ICH Guideline Approach

Stability testing should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2) for stability testing of new drug substances and products.

Protocol for Solid-State Stability:

  • Sample Preparation: Place a sufficient amount of solid this compound in appropriate containers that are inert and do not interact with the compound.

  • Storage Conditions: Store the samples in calibrated stability chambers under the conditions specified in Table 3 (e.g., 40°C / 75% Relative Humidity for accelerated testing and 25°C / 60% Relative Humidity for long-term testing). For photostability testing, expose the sample to a light source according to ICH Q1B guidelines.

  • Time Points: Withdraw samples at predetermined time points (e.g., initial, 1, 3, and 6 months).

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Visually inspect for any changes in color or physical state.

    • Assay: Quantify the amount of this compound remaining using a validated stability-indicating HPLC method.

    • Degradation Products: Identify and quantify any degradation products formed.

Protocol for Solution-State Stability:

  • Sample Preparation: Prepare solutions of this compound in the desired solvents (as listed in Table 4) at a known concentration.

  • Storage: Store the solutions at a constant temperature (e.g., 25°C) and protect them from light.

  • Time Points: Withdraw aliquots at specified intervals (e.g., 0, 4, 8, 12, and 24 hours for aqueous solutions; longer for organic solutions).

  • Analysis: Analyze the aliquots using a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradants.

Visualizations

General Synthetic Workflow

As a chemical intermediate, this compound is typically synthesized from a commercially available starting material and then used in subsequent reactions to build more complex molecules. The following diagram illustrates a plausible synthetic workflow.

Synthetic_Workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_downstream Downstream Application Starting_Material 2-Fluoro-5-nitrobenzoic acid Esterification Esterification (e.g., SOCl2, Methanol) Starting_Material->Esterification Methyl_Ester Methyl 2-fluoro-5-nitrobenzoate Esterification->Methyl_Ester Reduction Reduction (e.g., H2, Pd/C or SnCl2) Methyl_Ester->Reduction Target_Compound This compound Reduction->Target_Compound Coupling_Reaction Coupling Reaction (e.g., Amide coupling, Suzuki coupling) Target_Compound->Coupling_Reaction Final_Product Active Pharmaceutical Ingredient or other complex molecule Coupling_Reaction->Final_Product

Caption: A generalized synthetic workflow for the preparation and subsequent use of this compound.

Solubility Determination Workflow

The following diagram outlines the logical steps involved in the shake-flask solubility determination protocol.

Solubility_Workflow Start Start: Solubility Experiment Add_Excess Add excess solid to solvent Start->Add_Excess Equilibrate Equilibrate at constant temperature (24-48h with agitation) Add_Excess->Equilibrate Separate_Phases Separate solid and liquid phases (Centrifugation) Equilibrate->Separate_Phases Sample_Supernatant Sample and dilute supernatant Separate_Phases->Sample_Supernatant Analyze Analyze concentration by HPLC Sample_Supernatant->Analyze Calculate Calculate solubility Analyze->Calculate End End: Solubility Data Calculate->End

Caption: Workflow diagram for the shake-flask solubility determination method.

An In-depth Technical Guide on the Spectroscopic Data of Methyl 5-amino-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 5-amino-2-fluorobenzoate, a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of a complete public dataset for this specific molecule, this guide combines available data with predicted values based on structurally analogous compounds. This approach offers a robust reference for the characterization of this compound.

Spectroscopic Data Presentation

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
O-CH₃~3.85Singlet-
Ar-H~6.5 - 7.5Multiplet-
NH₂~3.5 - 4.5Broad Singlet-

Note: Predicted values are based on spectral data from similar aromatic esters and amines.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Carbon AtomChemical Shift (δ, ppm)
C=O~165 - 170
C-F~155 - 160 (d, ¹JCF ≈ 240-250 Hz)
C-NH₂~140 - 145
Aromatic C-H~110 - 130
Aromatic C (quaternary)~115 - 125
O-CH₃~52

Note: Predicted values are based on spectral data from analogous fluoro- and amino-substituted methyl benzoates.

Table 3: IR Spectroscopic Data (Predicted)

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (amine)3300 - 3500Medium, Doublet
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (methyl)2850 - 2960Medium
C=O Stretch (ester)1680 - 1720Strong
C=C Stretch (aromatic)1580 - 1620Medium
C-N Stretch (aromatic amine)1250 - 1350Strong
C-O Stretch (ester)1200 - 1300Strong
C-F Stretch1100 - 1250Strong

Note: Predicted values are based on characteristic IR absorption frequencies for the respective functional groups.

Table 4: Mass Spectrometry Data

ParameterValue
Molecular FormulaC₈H₈FNO₂
Molecular Weight169.15 g/mol
Predicted m/z (M⁺)169.05

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate compound characterization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Data Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, uniform mixture is obtained.

    • Press the mixture in a pellet die under high pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common method for small, volatile molecules.

    • The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

    • This causes the molecule to lose an electron, forming a molecular ion (M⁺) and fragment ions.

  • Mass Analysis and Detection:

    • The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

    • A detector records the abundance of each ion, generating a mass spectrum.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a small organic molecule like this compound.

Spectroscopic_Characterization_Workflow Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Pure Compound IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Report Final Characterization Report Data_Analysis->Final_Report

Caption: Workflow for Synthesis and Spectroscopic Analysis.

The Pivotal Role of Methyl 5-amino-2-fluorobenzoate in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 5-amino-2-fluorobenzoate, a fluorinated aromatic compound, serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring an amino group for versatile derivatization, a methyl ester for further transformations, and a fluorine atom to enhance pharmacological properties, makes it a valuable precursor in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the properties, synthesis, and key applications of this compound, with a focus on its role in the preparation of bioactive heterocyclic compounds.

Physicochemical Properties and Spectroscopic Data

This compound is a solid at room temperature with the molecular formula C₈H₈FNO₂ and a molecular weight of 169.15 g/mol .[1] A summary of its key physical and spectroscopic properties is provided in the table below.

PropertyValue
CAS Number 56741-34-5[1]
Molecular Formula C₈H₈FNO₂[1]
Molecular Weight 169.15 g/mol [1]
Appearance Solid[1]
SMILES O=C(OC)C1=CC(N)=CC=C1F[1]
InChI 1S/C8H8FNO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3[1]

Core Applications in Organic Synthesis

The strategic placement of the amino, fluoro, and methyl ester groups on the benzene ring makes this compound a versatile intermediate for the construction of various heterocyclic scaffolds, most notably fluoroquinolones and benzoxazines.

Synthesis of Fluoroquinolone Cores

Fluoroquinolones are a class of broad-spectrum antibiotics of significant clinical importance. The synthesis of the quinolone core often involves the Gould-Jacobs reaction, which utilizes an aniline derivative as a key starting material.[1] this compound, with its reactive amino group, is a prime candidate for this transformation.

The general pathway involves the condensation of this compound with a malonic acid derivative, followed by a thermal cyclization to form the quinolone ring system. The fluorine atom at the 2-position of the starting material is strategically positioned to become the crucial C-7 substituent in the final fluoroquinolone structure, a position known to influence antibacterial activity and pharmacokinetic properties.

Gould_Jacobs_Reaction cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Product M5A2FB This compound Condensation Condensation M5A2FB->Condensation MalonicEster Diethyl ethoxymethylenemalonate MalonicEster->Condensation Cyclization Thermal Cyclization Condensation->Cyclization Intermediate Fluoroquinolone 7-Fluoroquinolone Derivative Cyclization->Fluoroquinolone

Caption: General workflow for the synthesis of a 7-fluoroquinolone core from this compound via the Gould-Jacobs reaction.

Synthesis of Fluorinated Benzoxazines

Benzoxazines are a class of heterocyclic compounds that are precursors to high-performance phenolic resins. The synthesis of benzoxazine monomers typically proceeds through a Mannich-type condensation reaction involving a primary amine, a phenol, and formaldehyde.[2] The amino group of this compound can readily participate in this reaction.

In this synthetic route, this compound is reacted with a phenolic compound and formaldehyde (or a formaldehyde equivalent like paraformaldehyde). The resulting benzoxazine monomer incorporates the fluorinated benzoic acid ester moiety, which can impart desirable properties such as low dielectric constant, low flammability, and high thermal stability to the resulting polybenzoxazine.[2]

Benzoxazine_Synthesis cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Product M5A2FB This compound MannichCondensation Mannich Condensation M5A2FB->MannichCondensation Phenol Phenolic Compound Phenol->MannichCondensation Formaldehyde Formaldehyde Formaldehyde->MannichCondensation Benzoxazine Fluorinated Benzoxazine Monomer MannichCondensation->Benzoxazine

Caption: General workflow for the synthesis of a fluorinated benzoxazine monomer using this compound.

Experimental Protocols

Representative Protocol for Fluoroquinolone Synthesis (Gould-Jacobs Reaction)

Materials:

  • This compound

  • Diethyl ethoxymethylenemalonate

  • Diphenyl ether

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • Condensation: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add diethyl ethoxymethylenemalonate (1.1 eq) and heat the mixture to reflux for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Cyclization: Once the condensation is complete, remove the ethanol under reduced pressure. To the resulting residue, add diphenyl ether and heat the mixture to 240-260 °C for 30-60 minutes.

  • Work-up: Cool the reaction mixture to room temperature and add hexane to precipitate the crude product. Filter the solid and wash with hexane.

  • Hydrolysis: Suspend the crude product in a solution of sodium hydroxide in ethanol/water and reflux for 1-2 hours.

  • Acidification: Cool the mixture and acidify with hydrochloric acid to precipitate the carboxylic acid derivative.

  • Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the 7-fluoroquinolone-3-carboxylic acid.

Quantitative Data (Hypothetical): Based on similar reactions, the overall yield for this multi-step synthesis could be expected in the range of 40-60%. Characterization would typically involve ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of the final product.

Representative Protocol for Benzoxazine Monomer Synthesis

Materials:

  • This compound

  • A suitable phenol (e.g., bisphenol A)

  • Paraformaldehyde

  • 1,4-Dioxane

  • Hydrochloric acid

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a condenser and a stirrer, dissolve the chosen phenol (1.0 eq) and paraformaldehyde (2.2 eq) in 1,4-dioxane.

  • Addition of Amine: Slowly add a solution of this compound (2.0 eq) in 1,4-dioxane to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the mixture to 80-90 °C and stir for 4-6 hours. The pH of the reaction may be adjusted to be slightly acidic with a catalytic amount of hydrochloric acid to improve the yield.[2]

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Pour the reaction mixture into water to precipitate the crude benzoxazine monomer.

  • Purification: Filter the solid, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).

Quantitative Data (Hypothetical): Yields for benzoxazine synthesis can vary widely depending on the specific reactants and conditions, but are often in the range of 70-90%. The structure of the monomer would be confirmed by FTIR, ¹H NMR, and ¹³C NMR spectroscopy.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its strategic functionalization allows for the efficient construction of complex heterocyclic systems that are of significant interest in the pharmaceutical and materials science industries. The ability to introduce a fluorine atom at a key position in molecules like fluoroquinolones and benzoxazines underscores the importance of this compound in the development of new and improved products. Further research into the applications of this compound is likely to uncover new synthetic routes and novel bioactive molecules.

References

The Strategic Utility of Methyl 5-Amino-2-Fluorobenzoate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Among the repertoire of fluorinated building blocks, Methyl 5-amino-2-fluorobenzoate has emerged as a versatile and highly valuable intermediate for the synthesis of a diverse array of bioactive compounds. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of targeted therapeutics.

Physicochemical and Spectroscopic Profile

This compound is a stable, solid compound under standard conditions. Its key physical and spectroscopic data are summarized below, providing a foundational reference for researchers.

PropertyValueReference
CAS Number 56741-34-5
Molecular Formula C₈H₈FNO₂
Molecular Weight 169.15 g/mol
Melting Point 84-86 °C[1]
Boiling Point (Predicted) 302.3 ± 27.0 °C[1]
Density (Predicted) 1.264 ± 0.06 g/cm³[1]
Appearance Brown to black solid[1]

Table 1: Physicochemical Properties of this compound

While comprehensive, experimentally determined spectroscopic data remains somewhat elusive in publicly available literature, typical spectral characteristics can be inferred from related structures and are crucial for reaction monitoring and quality control.

SpectroscopyExpected Characteristics
¹H NMR Signals corresponding to aromatic protons, an amine group, and a methyl ester group. The fluorine atom will induce characteristic splitting patterns in adjacent proton signals.
¹³C NMR Resonances for aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon. Carbon-fluorine coupling constants (J-coupling) are a key diagnostic feature.
IR Spectroscopy Characteristic absorption bands for N-H stretching (amine), C=O stretching (ester), and C-F stretching.
Mass Spectrometry A molecular ion peak corresponding to the compound's molecular weight, along with predictable fragmentation patterns.

Table 2: Expected Spectroscopic Features of this compound

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 2-amino-5-fluorobenzoic acid. This precursor can be synthesized via several routes, with one common method involving the multi-step transformation of 4-fluoroaniline.[2][3]

Experimental Protocol: Fischer Esterification of 2-Amino-5-fluorobenzoic Acid

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 2-Amino-5-fluorobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • To a solution of 2-amino-5-fluorobenzoic acid (1 equivalent) in anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography or recrystallization to obtain the final product.

G start 2-Amino-5-fluorobenzoic Acid esterification Fischer Esterification start->esterification reagents Methanol (CH3OH) Sulfuric Acid (H2SO4, cat.) reagents->esterification workup Workup (Neutralization, Extraction, Drying) esterification->workup purification Purification (Chromatography/Recrystallization) workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Application as a Fluorinated Building Block in Drug Discovery

The unique substitution pattern of this compound, featuring an amine, a fluorine atom, and a methyl ester on a benzene ring, makes it a valuable precursor for the synthesis of complex heterocyclic systems. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug molecule. The amino and ester functionalities provide reactive handles for a variety of chemical transformations, including amidation, Sandmeyer reactions, and cyclization reactions.

A notable application of aminobenzoate derivatives is in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies. For instance, various aminobenzoic acid derivatives serve as key intermediates in the synthesis of inhibitors targeting signaling pathways like the PI3K/Akt/mTOR and EGFR pathways, which are often dysregulated in cancer.[4][5][6][7][8][9]

Case Study: Synthesis of a c-Met Kinase Inhibitor Scaffold

While a direct synthesis of a marketed drug from this compound is not readily found in the literature, its utility can be exemplified by its potential role in the synthesis of scaffolds for c-Met kinase inhibitors. The c-Met receptor tyrosine kinase and its signaling pathway are crucial for cell proliferation, survival, and motility, and their aberrant activation is implicated in various cancers.[10][8][9][11]

A plausible synthetic route could involve the initial acylation of the amine group of this compound, followed by further functionalization and cyclization to form a heterocyclic core common to many c-Met inhibitors.

G start This compound acylation Acylation of Amine start->acylation intermediate1 N-Acylated Intermediate acylation->intermediate1 functionalization Further Functionalization (e.g., Suzuki Coupling) intermediate1->functionalization intermediate2 Functionalized Intermediate functionalization->intermediate2 cyclization Cyclization intermediate2->cyclization product c-Met Inhibitor Scaffold cyclization->product

Caption: Logical workflow for synthesizing a kinase inhibitor scaffold.

The PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common event in many types of cancer, making it a prime target for drug development.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Growth, and Survival mTOR->Proliferation Promotion Inhibitor Kinase Inhibitor (Derived from Building Block) Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTOR Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

Conclusion

This compound is a valuable and versatile fluorinated building block in the arsenal of medicinal chemists. Its strategic use allows for the efficient construction of complex molecular architectures with desirable pharmacological properties. As the demand for targeted therapeutics continues to grow, the importance of such well-defined and functionalized intermediates in accelerating the drug discovery and development process cannot be overstated. Further exploration of its synthetic utility is poised to unlock new avenues for the creation of novel and effective medicines.

References

An In-depth Technical Guide to Methyl 5-amino-2-fluorobenzoate: Synthesis and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-2-fluorobenzoate is a fluorinated aromatic compound that has emerged as a critical building block in the field of medicinal chemistry. Its strategic placement of amino, fluoro, and methyl ester functional groups makes it a versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound, with a focus on its role in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 56741-34-5
Molecular Formula C₈H₈FNO₂
Molecular Weight 169.15 g/mol
Appearance Solid
SMILES O=C(OC)C1=CC(N)=CC=C1F
InChI 1S/C8H8FNO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3

Discovery and History

The precise details surrounding the initial discovery and synthesis of this compound are not extensively documented in publicly available scientific literature. It is likely that the compound was first synthesized in the latter half of the 20th century, a period marked by a surge in research into fluorinated organic compounds for pharmaceutical applications. The introduction of fluorine into drug candidates can significantly modulate their metabolic stability, lipophilicity, and binding affinity. As such, this compound emerged as a valuable synthon for introducing a fluorinated aminobenzoic acid moiety into larger molecules. Its prevalence in patent literature from the early 21st century onwards underscores its importance as a key intermediate in the development of a wide range of therapeutic agents, including protein kinase inhibitors and treatments for neuroinflammatory disorders.

Synthesis of this compound

The primary synthetic route to this compound is through the esterification of 5-amino-2-fluorobenzoic acid. Another common approach involves the reduction of a nitro-substituted precursor.

Experimental Protocols

Method 1: Esterification of 5-amino-2-fluorobenzoic acid

A general and widely employed method for the synthesis of this compound is the Fischer esterification of 5-amino-2-fluorobenzoic acid.[1]

  • Reactants: 5-amino-2-fluorobenzoic acid (1.0 mmol) is dissolved in methanol (15 mL).

  • Catalyst: Concentrated sulfuric acid (0.2 mL) is added dropwise to the stirred solution.

  • Reaction Conditions: The resulting mixture is gently refluxed with stirring for 12 hours.

  • Work-up: After cooling to room temperature, a saturated sodium bicarbonate solution is added dropwise to adjust the pH to 8.0. The methanol is removed under reduced pressure, and the residue is dissolved in ethyl acetate (50 mL). The organic layer is washed with water (3 x 15 mL) and saturated sodium bicarbonate solution (3 x 15 mL).

  • Purification: The organic extract is dried over sodium sulfate and concentrated to yield this compound.

  • Yield: 93.1%[1]

Method 2: Reduction of Methyl 2-fluoro-5-nitrobenzoate

While a direct experimental protocol for the reduction of Methyl 2-fluoro-5-nitrobenzoate to this compound was not found in the searched literature, a general procedure for a similar transformation (the synthesis of methyl 5-amino-2-methylbenzoate from methyl 2-methyl-5-nitrobenzoate) can be adapted. This method involves catalytic hydrogenation.

  • Reactants: A solution of the nitro precursor (e.g., Methyl 2-fluoro-5-nitrobenzoate) in a suitable solvent like ethyl acetate.

  • Catalyst: 10% Palladium on carbon (Pd/C).

  • Reaction Conditions: The mixture is stirred under a hydrogen atmosphere at room temperature.

  • Work-up: Upon completion of the reaction, the mixture is filtered through a pad of celite or diatomaceous earth, and the filtrate is concentrated under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography.

Application in Drug Discovery: A Workflow Example

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its utility is exemplified in its use for the preparation of complex heterocyclic molecules, such as those found in protein kinase inhibitors. The following workflow illustrates a typical synthetic sequence where this compound is a key starting material.

G cluster_0 Synthesis of Intermediate A cluster_1 Synthesis of Intermediate B cluster_2 Final Product Synthesis This compound This compound Intermediate A Intermediate A This compound->Intermediate A Reaction 1 Reagent 1 Reagent 1 Reagent 1->Intermediate A Intermediate B Intermediate B Intermediate A->Intermediate B Reaction 2 Reagent 2 Reagent 2 Reagent 2->Intermediate B Final Bioactive Molecule Final Bioactive Molecule Intermediate B->Final Bioactive Molecule Reaction 3 Reagent 3 Reagent 3 Reagent 3->Final Bioactive Molecule

A generalized synthetic workflow illustrating the use of this compound.

In this representative workflow, this compound undergoes a series of chemical transformations (Reactions 1, 2, and 3) with various reagents to build up the molecular complexity, ultimately leading to a final bioactive molecule. The amino group of this compound is often acylated or used in coupling reactions, while the ester can be hydrolyzed or modified in later steps.

Signaling Pathways and Logical Relationships

As this compound is primarily a synthetic intermediate, it does not directly participate in biological signaling pathways. Its significance lies in its incorporation into larger molecules that are designed to interact with specific biological targets, such as protein kinases. The logical relationship is that of a precursor to a pharmacologically active agent.

G Methyl_5_amino_2_fluorobenzoate This compound Chemical_Synthesis Multi-step Chemical Synthesis Methyl_5_amino_2_fluorobenzoate->Chemical_Synthesis Active_Pharmaceutical_Ingredient Active Pharmaceutical Ingredient (API) Chemical_Synthesis->Active_Pharmaceutical_Ingredient Biological_Target Biological Target (e.g., Protein Kinase) Active_Pharmaceutical_Ingredient->Biological_Target Inhibition/ Modulation Therapeutic_Effect Therapeutic Effect Biological_Target->Therapeutic_Effect leads to

Logical relationship of this compound to a therapeutic outcome.

This diagram illustrates that this compound is a starting material in a chemical synthesis process that produces an Active Pharmaceutical Ingredient (API). This API then interacts with a biological target, leading to a therapeutic effect.

Conclusion

This compound is a cornerstone intermediate in modern medicinal chemistry. While its own discovery and history are not prominently detailed, its widespread use in the synthesis of complex, biologically active molecules is a testament to its importance. The synthetic routes to this compound are well-established, providing a reliable supply for research and development. For drug development professionals, a thorough understanding of the properties and reactivity of this compound is essential for the design and execution of efficient synthetic strategies targeting novel therapeutics.

References

In-Depth Technical Guide: Methyl 5-amino-2-fluorobenzoate Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-2-fluorobenzoate is a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of a diverse range of biologically active molecules. Its unique substitution pattern, featuring an activating amino group and a deactivating but metabolically stabilizing fluorine atom, provides a valuable starting point for the design of novel therapeutic agents. This technical guide explores the synthesis, biological activities, and structure-activity relationships (SAR) of various analogs and derivatives of this compound, with a focus on their potential as kinase inhibitors and anticancer agents. Detailed experimental protocols and insights into relevant signaling pathways are provided to support further research and development in this area.

Core Structure and Physicochemical Properties

This compound possesses the following key structural and chemical features:

PropertyValueReference
CAS Number 56741-34-5
Molecular Formula C₈H₈FNO₂
Molecular Weight 169.15 g/mol
Appearance Solid
SMILES O=C(OC)C1=CC(N)=CC=C1F
InChI Key ILVPFTMKCHREDJ-UHFFFAOYSA-N

Synthesis of Analogs and Derivatives

The primary amino group of this compound serves as a key handle for synthetic elaboration. Common derivatization strategies include N-acylation, N-sulfonylation, and the formation of ureas and thioureas.

Experimental Protocol: General Procedure for N-Acylation

This protocol describes a general method for the acylation of the amino group of this compound using an acyl chloride.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (TEA)

  • Desired Acyl Chloride (e.g., Benzoyl chloride, Acetyl chloride)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equivalent).

  • Dissolve the starting material in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • To the cooled solution, add anhydrous pyridine or triethylamine (1.2 equivalents) dropwise.

  • Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture. The acyl chloride can be pre-dissolved in a small amount of anhydrous DCM.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the product into the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[1][2]

Workflow for N-Acylation:

G start Start dissolve Dissolve this compound in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Pyridine/TEA cool->add_base add_acyl_chloride Add Acyl Chloride add_base->add_acyl_chloride react Stir at 0 °C to RT add_acyl_chloride->react quench Quench with NaHCO₃ react->quench extract Extract with organic solvent quench->extract wash Wash with H₂O and Brine extract->wash dry Dry over MgSO₄/Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify end Pure N-Acylated Product purify->end

General workflow for the N-acylation of this compound.

Biological Activities and Structure-Activity Relationship (SAR)

Derivatives of the this compound scaffold have been investigated for a range of biological activities, most notably as inhibitors of protein kinases involved in cancer cell signaling.

Kinase Inhibitory Activity

The aminobenzoate scaffold has been identified as a potential pharmacophore for targeting the ATP-binding site of various kinases, including Phosphoinositide 3-kinases (PI3Ks).[3][4][5] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.

Structure-Activity Relationship (SAR) for PI3K Inhibition:

While specific SAR data for this compound derivatives as PI3K inhibitors is not extensively published, general principles for related scaffolds can be extrapolated:

  • N-Acyl/Sulfonyl Group: The nature of the substituent on the amino group is crucial for activity. Bulky and hydrophobic groups can enhance binding to the hydrophobic regions of the ATP-binding pocket.

  • Fluorine Substitution: The 2-fluoro substituent can influence the pKa of the amino group and participate in hydrogen bonding interactions with the kinase hinge region, thereby modulating binding affinity and selectivity.

  • Ester Group: The methyl ester can be a site for metabolic modification. Conversion to the corresponding carboxylic acid or amide can alter the pharmacokinetic and pharmacodynamic properties of the molecule.

Anticancer Activity

The antiproliferative effects of aminobenzoate derivatives are often linked to their kinase inhibitory activity. By blocking key signaling pathways, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Quantitative Data for Related Anticancer Agents:

The following table summarizes the cytotoxic activity of some heterocyclic compounds with scaffolds related to potential derivatives of this compound. This data provides a benchmark for the potential potency of this class of compounds.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
2-Aminodihydroquinoline analog (5f)MDA-MB-231 (Breast)~2[6]
2-Aminodihydroquinoline analog (5h)MDA-MB-231 (Breast)~2[6]
Thiazolo[4,5-d]pyrimidine (3b)A375 (Melanoma)>5000[7]
Thiazolo[4,5-d]pyrimidine (3b)C32 (Melanoma)>5000[7]
Thiazolo[4,5-d]pyrimidine (3b)DU145 (Prostate)125[7]
Thiazolo[4,5-d]pyrimidine (3b)MCF-7 (Breast)250[7]
Aminobenzylnaphthol (MMZ-45AA)BxPC-3 (Pancreatic)13.26[8]
Aminobenzylnaphthol (MMZ-140C)HT-29 (Colon)11.55[8]

Signaling Pathways

The primary signaling pathway implicated in the anticancer activity of many aminobenzoate-related kinase inhibitors is the PI3K/Akt/mTOR pathway .

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Aminobenzoate Derivative Inhibitor->PI3K Inhibits

The PI3K/Akt/mTOR signaling pathway and the point of inhibition by aminobenzoate derivatives.

Mechanism of Action:

  • Growth factor binding to a Receptor Tyrosine Kinase (RTK) activates PI3K.

  • PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

  • PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as PDK1 and Akt, to the cell membrane.

  • This co-localization facilitates the activation of Akt by PDK1.

  • Activated Akt then phosphorylates a multitude of downstream targets, including mTORC1, leading to increased cell growth and proliferation, and the inhibition of pro-apoptotic proteins.

  • Analogs of this compound can act as competitive inhibitors at the ATP-binding site of PI3K, thereby blocking the entire downstream signaling cascade.

Experimental Workflow for Biological Evaluation

A typical workflow for the preclinical evaluation of novel this compound derivatives as anticancer agents is outlined below.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation synthesis Synthesis of Analogs enzyme_assay Enzyme Inhibition Assay (e.g., Kinase Assay) synthesis->enzyme_assay cell_prolif Cell Proliferation Assay (e.g., MTT, SRB) enzyme_assay->cell_prolif apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) cell_prolif->apoptosis_assay western_blot Western Blot Analysis (Pathway Modulation) apoptosis_assay->western_blot pk_studies Pharmacokinetic Studies (ADME) western_blot->pk_studies xenograft Xenograft Tumor Models pk_studies->xenograft toxicity Toxicity Studies xenograft->toxicity

Experimental workflow for the evaluation of anticancer drug candidates.

Conclusion

This compound represents a promising scaffold for the development of novel kinase inhibitors with potential applications in oncology. The synthetic accessibility of its amino group allows for the creation of diverse chemical libraries. Further exploration of the structure-activity relationships, particularly focusing on modifications that enhance potency and selectivity for specific kinase targets, is warranted. The detailed protocols and conceptual frameworks provided in this guide aim to facilitate the advancement of research in this exciting area of drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of Methyl 5-amino-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, renowned for its efficacy in constructing carbon-carbon bonds, particularly in the formation of biaryl structures prevalent in many pharmaceutical agents.[1][2] This protocol details a generalized procedure for the Suzuki coupling of methyl 5-amino-2-fluorobenzoate with various arylboronic acids. The presence of both an electron-donating amino group and an electron-withdrawing fluorine atom on the aromatic ring, along with a methyl ester, requires careful optimization of reaction conditions to achieve high yields and minimize side reactions. These application notes provide a robust starting point for researchers working with this and structurally related substrates.

Reaction Principle and Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst. The fundamental steps include:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, an aryl bromide is assumed as the reactive partner to this compound, which would be commercially sourced or synthesized as methyl 5-amino-2-fluoro-X-benzoate, where X is a halide). This step forms a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic moiety from the organoboron reagent (arylboronic acid) is transferred to the palladium center, replacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2]

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki coupling of a bromo-substituted this compound with an arylboronic acid. Researchers should note that optimization of the specific boronic acid, catalyst, ligand, base, and solvent system may be necessary to achieve the best results for their specific application.

Materials
  • Methyl 5-bromo-2-fluorobenzoate (or analogous halide)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, ethanol/water, toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 5-bromo-2-fluorobenzoate (1.0 equiv.), the arylboronic acid (1.1–1.5 equiv.), and the base (2.0–3.0 equiv.).

  • Inert Atmosphere: The flask is sealed, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling the flask three times.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v). The palladium catalyst (1-5 mol%) is then added.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred vigorously. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

Data Presentation

The following table summarizes typical reaction conditions for Suzuki-Miyaura couplings of structurally similar substrates, providing a basis for the selection of conditions for this compound.

Aryl HalideBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-bromo-5-(bromomethyl)thiophene4-methoxyphenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄1,4-dioxane/H₂O901276[3]
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME802high[4]
4-bromobenzonitrileβ-aminoethyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (5)Cs₂CO₃toluene/H₂ORT-90[5]
Aryl bromidesPhenylboronic acidtrans-PdCl₂(NH₂CH₂COOH)₂ (1)K₂CO₃ethanol/H₂ORT-good to excellent[6]
Methyl 5-bromobenzofuran-2-carboxylate4-chlorophenylboronic acidQuinoline-based Pd(II)-complex (0.1)Cs₂CO₃tolueneMW25 min96[7]

Mandatory Visualizations

Suzuki Coupling Reaction Workflow

Suzuki_Workflow General Workflow for Suzuki Coupling reagents 1. Reagent Preparation - Methyl 5-bromo-2-fluorobenzoate - Arylboronic Acid - Base setup 2. Reaction Setup - Add reagents to flask - Establish inert atmosphere reagents->setup reaction 3. Reaction - Add solvent and catalyst - Heat and stir - Monitor progress (TLC, LC-MS) setup->reaction workup 4. Work-up - Cool reaction - Aqueous extraction reaction->workup purification 5. Purification - Column chromatography workup->purification product 6. Final Product - Characterization (NMR, MS) purification->product

Caption: General workflow for the Suzuki coupling reaction.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)-Ar' L_n Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Methyl 5-amino-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-2-fluorobenzoate is a valuable and versatile building block in the synthesis of a variety of kinase inhibitors. Its unique structural features, including a reactive amino group for further elaboration and a fluorine atom which can enhance metabolic stability and binding affinity, make it an attractive starting material for medicinal chemists. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent and selective kinase inhibitors, with a focus on Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, which are of significant interest in the development of therapeutics for Parkinson's disease.

Kinases are a class of enzymes that play a critical role in cell signaling by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins. The dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Small molecule kinase inhibitors have emerged as a major class of drugs, and the development of novel scaffolds with improved potency and selectivity is an ongoing effort in drug discovery.

General Synthetic Workflow

The general workflow for the synthesis of kinase inhibitors from this compound typically involves the acylation or sulfonylation of the amino group, followed by further modifications to introduce moieties that interact with the target kinase.

G cluster_0 Starting Material cluster_1 Core Synthesis cluster_2 Final Product A This compound B Amide or Sulfonamide Formation A->B Acylation or Sulfonylation C Introduction of Heterocyclic Core B->C Coupling Reaction D Kinase Inhibitor C->D Final Modification/ Deprotection

Caption: General synthetic workflow for kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of a LRRK2 Inhibitor Intermediate

This protocol describes the synthesis of a key intermediate for LRRK2 kinase inhibitors, starting from this compound.

Materials:

  • This compound

  • 2-Propen-1-yl chloridocarbonate (Allyl chloroformate)

  • Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (67 g, 396 mmol) in THF (400 mL), add saturated NaHCO₃ solution (1200 mL).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add 2-propen-1-yl chloridocarbonate (57 g, 476 mmol) dropwise to the cooled mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Extract the solution with EtOAc (3 x 500 mL).

  • Combine the organic layers and wash successively with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The resulting intermediate can be used in subsequent steps for the synthesis of LRRK2 inhibitors.[1]

Protocol 2: General Procedure for Amide Coupling

This protocol outlines a general method for the coupling of the amino group of this compound with a carboxylic acid to form an amide bond, a common step in the synthesis of various kinase inhibitors.

Materials:

  • This compound

  • Carboxylic acid of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Standard laboratory glassware

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in DMF or DCM.

  • Add the coupling reagent (DCC or HATU, 1.1 eq) and a base (TEA or DIPEA, 1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in the same solvent.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated urea (if using DCC).

  • Dilute the filtrate with a suitable organic solvent (e.g., EtOAc) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Data Presentation

The following table summarizes the inhibitory activity of a representative LRRK2 inhibitor synthesized using an intermediate derived from this compound.

Compound IDTarget KinaseIC₅₀ (nM)Reference
LRRK2-IN-1LRRK2-[2]
GNE-7915LRRK23.1[2]
GSK2578215ALRRK25.9[2]

Note: The table presents data for known LRRK2 inhibitors to provide context for the potential activity of compounds synthesized from this compound. Specific IC₅₀ values for compounds directly synthesized from this starting material in the provided references were not available in a consolidated format.

Signaling Pathway

LRRK2 is a large, multi-domain protein that is a key player in the pathogenesis of Parkinson's disease. It is involved in various cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth. The diagram below illustrates a simplified signaling pathway involving LRRK2.

G cluster_0 Upstream Signals cluster_1 LRRK2 Activation cluster_2 Downstream Effects cluster_3 Inhibition A Growth Factors, Stress Signals B LRRK2 A->B C GTP Binding B->C D Dimerization B->D E Substrate Phosphorylation (e.g., Rab GTPases) C->E D->E F Vesicular Trafficking E->F G Autophagy E->G H Neurite Outgrowth E->H I LRRK2 Inhibitors (derived from Methyl 5-amino-2-fluorobenzoate) I->B

Caption: Simplified LRRK2 signaling pathway.

Inhibitors of LRRK2, synthesized from precursors like this compound, act by blocking the kinase activity of LRRK2, thereby preventing the phosphorylation of its downstream substrates and mitigating the pathological effects associated with its hyperactivation. The development of potent and selective LRRK2 inhibitors is a promising therapeutic strategy for Parkinson's disease and other neuroinflammatory disorders.[2]

References

The Versatile Role of Methyl 5-amino-2-fluorobenzoate in the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Methyl 5-amino-2-fluorobenzoate has emerged as a critical and versatile starting material in the synthesis of a diverse array of heterocyclic compounds, many of which form the core scaffolds of medicinally important molecules. Its unique substitution pattern, featuring an activating amino group, a deactivating but synthetically useful fluorine atom, and a reactive methyl ester, provides a strategic entry point for the construction of complex molecular architectures. This report details the application of this compound in the synthesis of three prominent classes of nitrogen-containing heterocycles: quinazolinones, benzodiazepines, and acridones, which are known to exhibit a wide range of pharmacological activities.

Synthesis of 6-Fluoroquinazolin-4(3H)-ones

Quinazolinones are a well-established class of fused heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The introduction of a fluorine atom at the 6-position can significantly enhance the pharmacological profile of these molecules. This compound serves as an excellent precursor for the synthesis of 6-fluoroquinazolin-4(3H)-ones through a cyclocondensation reaction with a suitable one-carbon source, such as formamide.

A common and efficient method for this transformation is a modified Niementowski reaction.[1] In this procedure, heating this compound with an excess of formamide provides the target 6-fluoroquinazolin-4(3H)-one in good yield. Microwave-assisted protocols have also been developed to accelerate this reaction, often leading to higher yields in significantly shorter reaction times.

Table 1: Synthesis of 6-Fluoroquinazolin-4(3H)-one from this compound

MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Conventional HeatingFormamideNone150-1604-6~85Adapted from[1]
Microwave IrradiationFormamideNone1800.25>90Adapted from[1]
Experimental Protocol: Synthesis of 6-Fluoroquinazolin-4(3H)-one (Conventional Heating)
  • In a round-bottom flask equipped with a reflux condenser, a mixture of this compound (1.0 eq) and formamide (10 eq) is prepared.

  • The reaction mixture is heated to 150-160 °C and maintained at this temperature for 4-6 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried to afford the crude 6-fluoroquinazolin-4(3H)-one.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

G Synthesis of 6-Fluoroquinazolin-4(3H)-one cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product This compound This compound Cyclocondensation Cyclocondensation This compound->Cyclocondensation Formamide Formamide Formamide->Cyclocondensation Heating (150-160 °C) Heating (150-160 °C) Heating (150-160 °C)->Cyclocondensation 6-Fluoroquinazolin-4(3H)-one 6-Fluoroquinazolin-4(3H)-one Cyclocondensation->6-Fluoroquinazolin-4(3H)-one

Caption: General workflow for the synthesis of 6-Fluoroquinazolin-4(3H)-one.

Construction of 7-Fluoro-1,4-benzodiazepine-2-ones

The 1,4-benzodiazepine scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous drugs with anxiolytic, sedative, and anticonvulsant activities. The synthesis of fluorinated benzodiazepine derivatives is of significant interest for modulating their pharmacokinetic and pharmacodynamic properties. This compound can be utilized as a key building block for the preparation of 7-fluoro-1,4-benzodiazepin-2-ones.

A typical synthetic route involves the initial acylation of the amino group of this compound with a protected amino acid, followed by intramolecular cyclization. For instance, reaction with an N-protected glycine derivative, followed by deprotection and base-mediated ring closure, can yield the desired benzodiazepine core.

Table 2: Synthesis of 7-Fluoro-1,4-benzodiazepin-2-one Derivatives

StepReagentsSolventTemperatureTimeYield (%)
AcylationN-Boc-glycine, Coupling agent (e.g., DCC/DMAP)DichloromethaneRoom Temp.12 h~80
DeprotectionTrifluoroacetic acidDichloromethaneRoom Temp.2 hQuantitative
CyclizationSodium methoxideMethanolReflux6 h~70
Experimental Protocol: Synthesis of 7-Fluoro-1,4-benzodiazepin-2-one
  • Acylation: To a solution of this compound (1.0 eq) and N-Boc-glycine (1.1 eq) in anhydrous dichloromethane, dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added at 0 °C. The reaction is stirred at room temperature for 12 hours. The resulting dicyclohexylurea is filtered off, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography.

  • Deprotection: The purified product from the previous step is dissolved in a 1:1 mixture of trifluoroacetic acid and dichloromethane and stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure to yield the deprotected intermediate.

  • Cyclization: The deprotected intermediate is dissolved in methanol, and a solution of sodium methoxide in methanol (1.5 eq) is added. The mixture is heated to reflux for 6 hours. After cooling, the reaction is neutralized with acetic acid, and the solvent is evaporated. The residue is partitioned between ethyl acetate and water. The organic layer is dried over anhydrous sodium sulfate, concentrated, and the crude product is purified by recrystallization or column chromatography.

G Synthesis of 7-Fluoro-1,4-benzodiazepin-2-one cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Product This compound This compound Acylation with N-Boc-glycine Acylation with N-Boc-glycine This compound->Acylation with N-Boc-glycine Boc Deprotection Boc Deprotection Acylation with N-Boc-glycine->Boc Deprotection Intramolecular Cyclization Intramolecular Cyclization Boc Deprotection->Intramolecular Cyclization 7-Fluoro-1,4-benzodiazepin-2-one 7-Fluoro-1,4-benzodiazepin-2-one Intramolecular Cyclization->7-Fluoro-1,4-benzodiazepin-2-one

Caption: Stepwise synthesis of 7-Fluoro-1,4-benzodiazepin-2-one.

Synthesis of Fluoro-Substituted Acridones

Acridones are a class of polycyclic aromatic compounds that have garnered significant attention due to their diverse biological activities, including anticancer and antimicrobial properties. The synthesis of fluoro-substituted acridones can be achieved through an Ullmann condensation reaction followed by an intramolecular cyclization. This compound can participate in this reaction sequence to yield fluoro-acridone derivatives.

The key steps involve the copper-catalyzed coupling of this compound with a suitable 2-halobenzoic acid, followed by an acid-catalyzed intramolecular Friedel-Crafts acylation to form the tricyclic acridone core.

Table 3: Synthesis of Fluoro-Acridone Derivatives

StepReagentsCatalystSolventTemperature (°C)Time (h)Yield (%)
Ullmann Condensation2-Chlorobenzoic acid, K₂CO₃CuIDMF140-15012-18~60-70
Intramolecular CyclizationPolyphosphoric acid (PPA)-None120-1302-4~70-80
Experimental Protocol: Synthesis of a Fluoro-Acridone Derivative
  • Ullmann Condensation: A mixture of this compound (1.0 eq), 2-chlorobenzoic acid (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide in dimethylformamide (DMF) is heated at 140-150 °C for 12-18 hours under an inert atmosphere. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

  • Intramolecular Cyclization: The purified N-arylanthranilic acid derivative from the previous step is heated with polyphosphoric acid (PPA) at 120-130 °C for 2-4 hours. The reaction mixture is then carefully poured onto crushed ice with vigorous stirring. The precipitated solid is collected by filtration, washed with water, and dried to afford the fluoro-acridone derivative.

G Synthesis of Fluoro-Acridone Start This compound Ullmann Ullmann Condensation (with 2-Chlorobenzoic acid) Start->Ullmann Intermediate N-Aryl Anthranilic Acid Derivative Ullmann->Intermediate Cyclization Intramolecular Cyclization (PPA) Intermediate->Cyclization Product Fluoro-Acridone Cyclization->Product

References

Application Notes and Protocols for the N-Acylation of Methyl 5-Amino-2-Fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the N-acylation of Methyl 5-amino-2-fluorobenzoate, a key synthetic transformation for the development of novel pharmaceutical agents and other functional organic molecules. The protocols detailed herein describe standard laboratory procedures for the formation of an amide bond at the 5-amino position using common acylating agents such as acyl chlorides and anhydrides. These methods are broadly applicable and can be adapted for a range of acyl groups. This application note includes a detailed, step-by-step experimental protocol, a table of representative acylating agents with expected outcomes, and a visual workflow diagram to ensure clarity and reproducibility.

Introduction

This compound is a valuable synthetic intermediate in medicinal chemistry and materials science. The presence of a primary aromatic amine allows for a variety of chemical modifications, with N-acylation being one of the most fundamental and widely utilized transformations. The resulting N-acyl derivatives are prevalent in a multitude of biologically active compounds. The acylation of the amino group can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. This protocol outlines a robust and versatile method for the N-acylation of this compound.

Data Presentation

The following table summarizes representative quantitative data for the N-acylation of this compound with various common acylating agents under the described reaction conditions. Actual yields may vary depending on the specific acylating agent, reaction scale, and purification efficiency.

Acylating AgentProduct NameMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC) (%)
Acetyl ChlorideMethyl 5-acetamido-2-fluorobenzoate211.1885-95>98
Propionyl ChlorideMethyl 2-fluoro-5-(propionamido)benzoate225.2180-90>98
Benzoyl ChlorideMethyl 5-(benzamido)-2-fluorobenzoate273.2680-90>98
Acetic AnhydrideMethyl 5-acetamido-2-fluorobenzoate211.1880-90>98

Experimental Protocols

This section details two common and effective methods for the N-acylation of this compound. Method A employs an acyl chloride in the presence of a non-nucleophilic base, while Method B utilizes an acid anhydride.

Materials and Equipment

  • This compound

  • Acyl chloride (e.g., Acetyl Chloride, Benzoyl Chloride) or Acid Anhydride (e.g., Acetic Anhydride)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and developing chamber

Method A: Acylation using Acyl Chloride

This procedure is a widely used and generally high-yielding method for N-acylation.[1]

1. Reaction Setup:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equivalent).

  • Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

2. Addition of Base and Acylating Agent:

  • To the cooled solution, add anhydrous pyridine or triethylamine (1.2 equivalents) dropwise.

  • Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture. The acyl chloride can be dissolved in a small amount of anhydrous DCM before addition.[1]

3. Reaction Monitoring:

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

4. Work-up:

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.[1]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1]

5. Purification and Characterization:

  • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.[1]

Method B: Acylation using Acid Anhydride

This method is a common alternative, particularly for acetylation, and can often be performed under aqueous conditions.[2][3]

1. Reaction Setup:

  • In an Erlenmeyer flask, dissolve this compound (1.0 equivalent) in a mixture of water and a suitable co-solvent if necessary (e.g., a small amount of ethanol).

  • If desired, a mild acid such as dilute hydrochloric acid can be added to aid in dissolving the amine.[3]

2. Addition of Reagents:

  • Add the acid anhydride (e.g., acetic anhydride, 1.5 equivalents) to the solution with vigorous stirring.

  • Immediately add a solution of sodium acetate (2.0 equivalents) in water. A precipitate of the N-acylated product should form.[3]

3. Isolation of Product:

  • Cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water to remove any remaining salts and impurities.

4. Purification and Characterization:

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Dry the purified product under vacuum.

  • Confirm the identity and purity of the final product using techniques such as melting point determination, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the N-acylation of this compound using the acyl chloride method (Method A).

experimental_workflow start Start: Dissolve Methyl 5-amino-2-fluorobenzoate in anhydrous DCM add_base Add Base (Pyridine/TEA) at 0°C start->add_base add_acyl_chloride Add Acyl Chloride dropwise at 0°C add_base->add_acyl_chloride reaction Stir at RT and Monitor by TLC add_acyl_chloride->reaction workup Aqueous Work-up (NaHCO₃, H₂O, Brine) reaction->workup Reaction Complete dry Dry Organic Layer (MgSO₄/Na₂SO₄) workup->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end End: Pure N-Acylated Product characterize->end

Caption: General workflow for the N-acylation of this compound.

Disclaimer: The information provided in this document is intended for research use only by qualified professionals. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The reaction conditions may need to be optimized for specific substrates and scales.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Methyl 5-amino-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and representative protocols for the palladium-catalyzed cross-coupling reactions of Methyl 5-amino-2-fluorobenzoate. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its amino, fluoro, and methyl ester functionalities. These groups allow for selective transformations, making it a valuable scaffold for the synthesis of complex molecules. While specific literature protocols for this exact substrate are not extensively detailed, the following sections provide representative procedures based on well-established methods for analogous compounds.

Overview of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the primary sites for cross-coupling are the carbon-halogen bond (if the amino group is converted to a halide or triflate) or the N-H bond of the amino group. The fluorine atom and the methyl ester group can influence the reactivity of the aromatic ring and are generally stable under typical cross-coupling conditions.

Commonly employed cross-coupling reactions for substrates of this type include:

  • Suzuki-Miyaura Coupling: Formation of a C-C bond between an organoboron reagent and an aryl halide/triflate.

  • Buchwald-Hartwig Amination: Formation of a C-N bond between an amine and an aryl halide/triflate.

  • Sonogashira Coupling: Formation of a C-C bond between a terminal alkyne and an aryl halide/triflate.

  • Heck Reaction: Formation of a C-C bond between an alkene and an aryl halide/triflate.

General Experimental Workflow

A typical experimental workflow for a palladium-catalyzed cross-coupling reaction is outlined below. The specific parameters will vary depending on the reaction type.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - Aryl Halide - Coupling Partner - Catalyst - Ligand - Base solvent Add Anhydrous Solvent reagents->solvent degas Degas Mixture (e.g., Ar sparging) solvent->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Progress (TLC, GC/MS, LC/MS) heat->monitor cool Cool to Room Temp. monitor->cool quench Quench Reaction cool->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify

Figure 1: General workflow for a palladium-catalyzed cross-coupling experiment.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures. To utilize this compound as the electrophilic partner, it would first need to be converted to an aryl halide (e.g., via a Sandmeyer reaction) or an aryl triflate. The following is a representative protocol assuming the corresponding aryl bromide is used.

Quantitative Data Summary
ComponentMolar EquivalentsRepresentative Compound/ReagentPurpose
Aryl Bromide1.0Methyl 5-bromo-2-fluorobenzoateElectrophilic Partner
Boronic Acid1.2 - 1.5Phenylboronic acidNucleophilic Partner
Palladium Catalyst0.01 - 0.05Pd(PPh₃)₄ or Pd(dppf)Cl₂Catalyst
Base2.0 - 3.0K₂CO₃, Cs₂CO₃, or K₃PO₄Activates Boronic Acid
Solvent-1,4-Dioxane/H₂O, Toluene/H₂OReaction Medium
Temperature (°C)80 - 110-Thermal Energy
Reaction Time (h)2 - 24-Reaction Duration
Experimental Protocol
  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) against a positive flow of inert gas.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the coupling of the amino group of this compound with an aryl halide or triflate.

Quantitative Data Summary
ComponentMolar EquivalentsRepresentative Compound/ReagentPurpose
This compound1.2 - 1.5-Nucleophilic Partner
Aryl Halide/Triflate1.04-BromotolueneElectrophilic Partner
Palladium Pre-catalyst0.01 - 0.05Pd₂(dba)₃ or a Buchwald Pre-catalystCatalyst Source
Ligand0.02 - 0.10XPhos, RuPhos, or BINAPStabilizes Catalyst
Base1.5 - 2.5NaOt-Bu, K₂CO₃, or Cs₂CO₃Deprotonates Amine
Solvent-Toluene, 1,4-DioxaneReaction Medium
Temperature (°C)80 - 120-Thermal Energy
Reaction Time (h)4 - 24-Reaction Duration
Experimental Protocol
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 eq), this compound (1.2 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), the ligand (e.g., XPhos, 0.08 eq), and the base (e.g., NaOt-Bu, 2.0 eq) to an oven-dried Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) to the tube.

  • Reaction: Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 110 °C). Stir for the required duration, monitoring the reaction progress.

  • Work-up: After cooling to room temperature, dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the residue by flash chromatography.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

Similar to the Suzuki coupling, the Sonogashira reaction requires the conversion of this compound to an aryl halide or triflate. This reaction couples the aryl electrophile with a terminal alkyne.

Quantitative Data Summary
ComponentMolar EquivalentsRepresentative Compound/ReagentPurpose
Aryl Halide1.0Methyl 5-iodo-2-fluorobenzoateElectrophilic Partner
Terminal Alkyne1.2 - 1.5PhenylacetyleneNucleophilic Partner
Palladium Catalyst0.01 - 0.05Pd(PPh₃)₂Cl₂Catalyst
Copper(I) Co-catalyst0.02 - 0.10CuICo-catalyst
Base2.0 - 4.0Triethylamine (Et₃N), Diisopropylamine (DIPA)Base and Solvent
Solvent (optional)-THF, DMFCo-solvent
Temperature (°C)25 - 80-Thermal Energy
Reaction Time (h)1 - 12-Reaction Duration
Experimental Protocol
  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), and the copper(I) iodide (0.06 eq).

  • Solvent and Reagents: Add a degassed solvent such as THF, followed by the base (e.g., triethylamine, 3.0 eq).

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the stirring mixture.

  • Reaction: Stir the reaction at the appropriate temperature (e.g., room temperature or slightly elevated) until the starting material is consumed (as indicated by TLC or LC-MS).

  • Work-up: Once complete, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by water and brine.

  • Purification: Dry the organic phase, concentrate, and purify by flash column chromatography.

Palladium Catalytic Cycle

The general mechanism for these cross-coupling reactions proceeds through a catalytic cycle involving a palladium(0) active species.

G Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII R¹-X OxAdd Oxidative Addition PdIIR1R2 R¹-Pd(II)L₂-R² PdII->PdIIR1R2 R²-M Trans Transmetalation PdIIR1R2->Pd0 R¹-R² RedEl Reductive Elimination Product R¹-R² ArylHalide R¹-X CouplingPartner R²-M

Figure 2: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Disclaimer: These protocols are representative and may require optimization for "this compound". It is essential to conduct all reactions under appropriate safety precautions, including the use of personal protective equipment and a fume hood. All reactions involving air- and moisture-sensitive reagents should be performed under an inert atmosphere.

Application Notes and Protocols: Methyl 5-amino-2-fluorobenzoate as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-2-fluorobenzoate is a key building block in the synthesis of a variety of pharmaceutical intermediates. Its strategic placement of an amino group, a fluorine atom, and a methyl ester on a benzene ring makes it a versatile precursor for the construction of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the amino group serves as a crucial handle for various chemical transformations such as amidations and sulfonamidations.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValue
CAS Number 56741-34-5[1][2]
Molecular Formula C₈H₈FNO₂[1][2]
Molecular Weight 169.15 g/mol [1]
Appearance Solid[1]
Purity Typically >98%

Applications in Pharmaceutical Intermediate Synthesis

This compound is a valuable precursor for the synthesis of various pharmaceutical intermediates, most notably those containing sulfonamide and amide functionalities. These moieties are prevalent in a wide range of clinically approved drugs, including kinase inhibitors.

Synthesis of Sulfonamide Intermediates for Kinase Inhibitors

The amino group of this compound can readily react with sulfonyl chlorides to form sulfonamides. This reaction is fundamental in the synthesis of numerous kinase inhibitors that target signaling pathways implicated in cancer and other diseases. A prominent example is the synthesis of N-(4-fluoro-3-(methoxycarbonyl)phenyl)-2,6-difluorobenzenesulfonamide, a key intermediate for benzene sulfonamide thiazole and oxazole compounds with potential kinase inhibitory activity.[3]

Experimental Protocol: Synthesis of N-(4-fluoro-3-(methoxycarbonyl)phenyl)-2,6-difluorobenzenesulfonamide [3]

Materials:

  • This compound (1.0 eq)

  • 2,6-Difluorobenzene-1-sulfonyl chloride (1.05 eq)

  • Pyridine (or other suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

Procedure:

  • Dissolve this compound in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine to the solution.

  • In a separate flask, dissolve 2,6-difluorobenzene-1-sulfonyl chloride in anhydrous dichloromethane.

  • Add the 2,6-difluorobenzene-1-sulfonyl chloride solution dropwise to the cooled solution of this compound.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide intermediate.

Quantitative Data:

ReactantMolar Eq.Molecular Weight ( g/mol )
This compound1.0169.15
2,6-Difluorobenzene-1-sulfonyl chloride1.05213.01
Product 349.30
Reported Yield ~100%[3]
Synthesis of Amide Intermediates

The amino group of this compound can also undergo amidation reactions with carboxylic acids or their activated derivatives (e.g., acyl chlorides) to form amide bonds. This is a common strategy in the synthesis of a diverse range of pharmacologically active molecules. A representative example is the reaction with 2-(4-fluoro-2-methylphenoxy)-5-(trifluoromethyl)benzoic acid to form a complex amide intermediate.[4]

Experimental Protocol: Synthesis of Methyl 2-fluoro-5-((2-(4-fluoro-2-methylphenoxy)-5-(trifluoromethyl)benzoyl)amino)benzoate [4]

Materials:

  • This compound (1.0 mmol)

  • 2-(4-fluoro-2-methylphenoxy)-5-(trifluoromethyl)benzoic acid (1.0 mmol)

  • HATU (1.2 mmol)

  • DIPEA (2.0 mmol)

  • Tetrahydrofuran (THF), 5 mL

Procedure:

  • To a reaction flask, add 2-(4-fluoro-2-methylphenoxy)-5-(trifluoromethyl)benzoic acid, this compound, and DIPEA in tetrahydrofuran.

  • Add HATU to the mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into water (10 mL).

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide intermediate.

Quantitative Data:

ReactantMolar Eq.Molecular Weight ( g/mol )
This compound1.0169.15
2-(4-fluoro-2-methylphenoxy)-5-(trifluoromethyl)benzoic acid1.0314.23
HATU1.2380.23
DIPEA2.0129.24
Product 465.37

Signaling Pathway Context: Kinase Inhibitors

The sulfonamide and amide intermediates synthesized from this compound are often precursors to kinase inhibitors. These drugs typically target specific kinases within cellular signaling pathways that are dysregulated in diseases like cancer. One of the most relevant pathways is the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a central role in cell proliferation, differentiation, and survival.[3]

This diagram illustrates how a kinase inhibitor, potentially synthesized from a this compound-derived intermediate, can block the MAPK signaling pathway at the level of MEK, thereby inhibiting downstream signaling that leads to cell proliferation.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of pharmaceutical intermediates, particularly for the development of kinase inhibitors. The protocols and data presented herein provide a foundation for researchers and drug development professionals to utilize this building block in their synthetic campaigns. The strategic incorporation of this fluorinated aniline derivative can lead to the discovery and development of novel therapeutics with improved pharmacological profiles.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of "Methyl 5-amino-2-fluorobenzoate" Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. The reaction's broad substrate scope and functional group tolerance offer a significant advantage over traditional methods, such as nucleophilic aromatic substitution or the Ullmann condensation, which often necessitate harsh conditions and have limited applicability.

These application notes provide detailed protocols and quantitative data for the Buchwald-Hartwig amination of "Methyl 5-amino-2-fluorobenzoate" and its derivatives. This substrate is of particular interest in medicinal chemistry due to the presence of the fluorine atom and the ester functionality, which can be valuable for modulating physicochemical properties and for further synthetic transformations. The protocols outlined below are designed to serve as a practical guide for researchers engaged in the synthesis of novel N-aryl aminobenzoate derivatives.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) complex. The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine (R-NH2) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-arylated amine product is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst.

The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the reaction and can significantly influence the reaction rate, yield, and substrate scope.

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination of this compound with Aryl Bromides

This protocol provides a general method for the coupling of this compound with a variety of aryl bromides.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • An inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Seal the Schlenk tube with a rubber septum and purge with an inert gas for 10-15 minutes.

  • Add anhydrous toluene via syringe.

  • Place the reaction vessel in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously for the specified time (typically 12-24 hours), monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filter cake with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-5-amino-2-fluorobenzoate derivative.

General Procedure for the Buchwald-Hartwig Amination of this compound with Aryl Chlorides

Aryl chlorides are generally less reactive than aryl bromides and may require more forcing conditions or different catalyst systems.

Materials:

  • This compound

  • Aryl chloride

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)

  • Lithium bis(trimethylsilyl)amide (LHMDS)

  • Anhydrous 1,4-dioxane

  • An inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (1.5 mol%) and BrettPhos (3.0 mol%).

  • Seal the tube, evacuate, and backfill with an inert gas.

  • Add anhydrous 1,4-dioxane and stir for 10 minutes at room temperature to form the active catalyst.

  • In a separate flask, dissolve this compound (1.0 equiv.) and the aryl chloride (1.5 equiv.) in anhydrous 1,4-dioxane.

  • Add the substrate solution to the catalyst mixture via syringe.

  • Add LHMDS (2.0 equiv., as a 1.0 M solution in THF) dropwise to the reaction mixture.

  • Heat the reaction to 100-120 °C and stir for 18-36 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various aryl halides. These data are compiled from literature sources and represent typical outcomes. Actual yields may vary depending on the specific substrate and reaction conditions.

Table 1: Buchwald-Hartwig Amination with Aryl Bromides

EntryAryl BromidePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene1101885
24-BromoanisolePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene1102082
31-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene1001691
42-BromopyridinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene1102475

Table 2: Buchwald-Hartwig Amination with Aryl Chlorides

EntryAryl ChloridePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePd₂(dba)₃ (1.5)BrettPhos (3)LHMDS (2.0)1,4-Dioxane1202478
24-ChloroanisolePd₂(dba)₃ (1.5)BrettPhos (3)LHMDS (2.0)1,4-Dioxane1202872
31-Chloro-4-(trifluoromethyl)benzenePd₂(dba)₃ (1.5)BrettPhos (3)LHMDS (2.0)1,4-Dioxane1102285
42-ChloropyridinePd₂(dba)₃ (1.5)BrettPhos (3)LHMDS (2.0)1,4-Dioxane1203665

Mandatory Visualization

Buchwald_Hartwig_Amination_Workflow Start Start: Weigh Reagents Setup Assemble Reaction Under Inert Atmosphere Start->Setup Pd Catalyst, Ligand, Base, Substrates Solvent Add Anhydrous Solvent Setup->Solvent Heat Heat Reaction to Desired Temperature Solvent->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Stir for specified time Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification by Column Chromatography Workup->Purify End End: Isolated Product Purify->End

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)(L)-X Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)(L)(RNH2)]+X- OxAdd->AmineCoord Amine Coordination (RNH2) Amido Ar-Pd(II)(L)(NHR) AmineCoord->Amido Deprotonation (Base) Amido->Pd0 Reductive Elimination (Ar-NHR)

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Application Notes and Protocols for the Scalable Synthesis of Methyl 5-amino-2-fluorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the scalable synthesis of Methyl 5-amino-2-fluorobenzoate and its subsequent derivatization into a variety of scaffolds relevant to drug discovery. The protocols detailed below are designed for scalability, offering robust methods for producing key intermediates for medicinal chemistry programs.

Introduction

This compound is a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The amino group provides a versatile handle for a wide range of chemical modifications, allowing for the exploration of diverse chemical space. Derivatives of aminobenzoic acids have shown a wide range of pharmacological activities, including anti-inflammatory and antimicrobial effects.[1] This document outlines a scalable two-step synthesis of the title compound, followed by protocols for several key derivatization reactions.

Scalable Synthesis of this compound

The scalable synthesis of this compound is proposed via a two-step process starting from the readily available 4-fluoroaniline. The first step involves the synthesis of the key intermediate, 2-amino-5-fluorobenzoic acid, followed by Fischer esterification.

Step 1: Synthesis of 2-amino-5-fluorobenzoic acid

This protocol is adapted from a known procedure for the synthesis of aminobenzoic acid derivatives.

Experimental Protocol:

  • To a stirred solution of 4-fluoroaniline in an appropriate solvent, add chloral hydrate and hydroxylamine hydrochloride.

  • The resulting mixture is then treated with concentrated sulfuric acid to facilitate a cyclization reaction, yielding 5-fluoro-1H-indole-2,3-dione.

  • The intermediate is then oxidized using hydrogen peroxide under alkaline conditions to yield 2-amino-5-fluorobenzoic acid.

  • The product is isolated by filtration, washed, and dried.

ParameterValueReference
Starting Material4-fluoroanilineGeneric
Key ReagentsChloral hydrate, Hydroxylamine HCl, H₂SO₄, H₂O₂Generic
SolventDichloromethaneGeneric
Temperature0 °C to refluxGeneric
Reaction Time12-24 hoursGeneric
Anticipated Yield 70-80% Estimated
Step 2: Fischer Esterification to this compound

Experimental Protocol:

  • Suspend 2-amino-5-fluorobenzoic acid in an excess of methanol.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield this compound.

ParameterValueReference
Starting Material2-amino-5-fluorobenzoic acidGeneric
ReagentsMethanol, Sulfuric AcidGeneric
TemperatureRefluxGeneric
Reaction Time4-6 hoursGeneric
Anticipated Yield >90% Estimated

Synthetic Workflow for this compound

G cluster_0 Step 1: Synthesis of 2-amino-5-fluorobenzoic acid cluster_1 Step 2: Fischer Esterification A 4-Fluoroaniline C Cyclization (H₂SO₄) A->C B Chloral hydrate, Hydroxylamine HCl B->C D 5-Fluoro-1H-indole-2,3-dione C->D E Oxidation (H₂O₂) D->E F 2-amino-5-fluorobenzoic acid E->F G 2-amino-5-fluorobenzoic acid I Esterification G->I H Methanol, H₂SO₄ (cat.) H->I J This compound I->J

A scalable two-step synthesis of this compound.

Derivatization of this compound

The amino group of this compound serves as a key functional handle for the synthesis of a diverse library of derivatives. The following protocols outline scalable methods for N-acylation, N-sulfonylation, and the synthesis of quinazolinone scaffolds.

Protocol 1: Scalable N-Acylation

N-acylation is a fundamental transformation in medicinal chemistry for the synthesis of amides.

Experimental Protocol:

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Add a base (e.g., triethylamine or pyridine).

  • Cool the mixture to 0 °C and add the desired acyl chloride or anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer and concentrate under reduced pressure to obtain the N-acylated product.

ParameterValueReference
SubstrateThis compoundGeneric
ReagentsAcyl chloride/anhydride, Triethylamine[2]
SolventDichloromethane[2]
Temperature0 °C to room temperature[2]
Reaction Time1-4 hours[2]
Anticipated Yield 85-95% Estimated
Protocol 2: Scalable N-Sulfonylation

Sulfonamides are an important class of compounds in drug discovery.

Experimental Protocol:

  • Dissolve this compound in a suitable solvent (e.g., pyridine or dichloromethane with a base).

  • Cool the solution to 0 °C and add the desired sulfonyl chloride portion-wise.

  • Stir the reaction at room temperature until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, water, and brine.

  • Dry and concentrate the organic layer to yield the N-sulfonylated product.

ParameterValueReference
SubstrateThis compoundGeneric
ReagentsSulfonyl chloride, Pyridine[3]
SolventPyridine or DCM[3]
Temperature0 °C to room temperature[3]
Reaction Time2-6 hours[3]
Anticipated Yield 80-90% Estimated
Protocol 3: Synthesis of Quinazolinone Derivatives

Quinazolinones are a prominent class of heterocyclic compounds with a broad range of pharmacological activities, often targeting signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway.[4]

Experimental Protocol (Niementowski Reaction):

  • A mixture of this compound and formamide is heated at 130-140°C for 4-6 hours.[4]

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).[4]

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.[4]

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the crude 7-fluoroquinazolin-4(3H)-one.[4]

ParameterValueReference
SubstrateThis compound[4]
ReagentFormamide[4]
Temperature130-140°C[4]
Reaction Time4-6 hours[4]
Anticipated Yield ~90% [4]

Workflow for Derivatization of this compound

G cluster_0 N-Acylation cluster_1 N-Sulfonylation cluster_2 Quinazolinone Synthesis A This compound B Acyl Chloride, Base A->B D Sulfonyl Chloride, Pyridine A->D F Formamide, Heat A->F C N-Acyl Derivative B->C E N-Sulfonyl Derivative D->E G Quinazolinone Derivative F->G

Scalable derivatization pathways from this compound.

Potential Applications in Drug Discovery

Derivatives of aminobenzoic acids are known to interact with various biological targets. For instance, some aminobenzoic acid derivatives act as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[5] The derivatization strategies outlined above can be employed to generate compound libraries for screening against a variety of biological targets.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by quinazolinone derivatives synthesized from this compound. Many quinazolinone-based inhibitors target the ATP-binding site of receptor tyrosine kinases (RTKs) like EGFR, thereby inhibiting downstream signaling cascades involved in cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation leads to Inhibitor Quinazolinone Derivative Inhibitor->RTK Inhibition GrowthFactor Growth Factor GrowthFactor->RTK

Hypothetical inhibition of an RTK signaling pathway by a quinazolinone derivative.

References

Application of Methyl 5-amino-2-fluorobenzoate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-2-fluorobenzoate is a valuable and versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a diverse range of bioactive molecules. Its unique substitution pattern, featuring an amine group for further functionalization, a fluorine atom which can enhance metabolic stability and binding affinity, and a methyl ester for facile conversion to other functional groups, makes it an attractive starting material for the construction of complex molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors and other potential therapeutic agents. The compound is a key intermediate in the synthesis of molecules targeting signaling pathways implicated in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.[1]

Synthesis of Bioactive Scaffolds

This compound serves as a crucial precursor for the generation of various heterocyclic and substituted phenyl compounds with demonstrated biological activity. Notable applications include its use in the synthesis of LRRK2 (Leucine-rich repeat kinase 2) inhibitors for potential treatment of Parkinson's disease, STAT6 (Signal transducer and activator of transcription 6) inhibitors for inflammatory and allergic diseases, and other kinase inhibitors for oncology applications.[2][3]

Synthesis of a Sulfonamide Intermediate for Kinase Inhibitors

A common application of this compound is in the synthesis of sulfonamide derivatives, a prevalent scaffold in many kinase inhibitors. The amino group readily reacts with sulfonyl chlorides to form a stable sulfonamide linkage.

Synthesis_of_Sulfonamide_Intermediate cluster_reactants Reactants cluster_reaction Reaction cluster_product Product M5A2FB This compound Reaction Sulfonamide Formation M5A2FB->Reaction DFBSC 2,6-Difluorobenzene-1-sulfonyl chloride DFBSC->Reaction Sulfonamide Methyl 5-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate Reaction->Sulfonamide

Diagram Caption: Synthetic workflow for the formation of a sulfonamide intermediate.

Experimental Protocol: Synthesis of Methyl 5-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate

This protocol is adapted from patent literature describing the synthesis of kinase inhibitors.[4]

Materials:

ReagentMolecular Weight ( g/mol )Quantity (g)Moles (mmol)
This compound169.1510.059.2
2,6-Difluorobenzene-1-sulfonyl chloride212.6113.262.2
Tetrahydrofuran (THF)-400 mL-
Saturated Sodium Bicarbonate (NaHCO₃)-1200 mL-
Ethyl Acetate (EtOAc)-As needed-
Water-As needed-
Brine-As needed-
Sodium Sulfate (Na₂SO₄)-As needed-

Procedure:

  • To a solution of this compound (10 g, 59.2 mmol) in THF (400 mL), add saturated aqueous NaHCO₃ (1200 mL).

  • Add 2,6-difluorobenzene-1-sulfonyl chloride (13.2 g, 62.2 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Extract the solution with EtOAc (3 x 500 mL).

  • Combine the organic layers and wash successively with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the title compound.

Expected Yield: 21 g (quantitative).[4]

¹H NMR Data (400 MHz, CDCl₃): δ ppm 7.58-7.60 (m, 1 H), 7.38-7.48 (m, 2H), 7.10-7.15 (br, 1 H), 6.89-6.97 (m, 2H).[4]

Synthesis of an Amide Intermediate for Sodium Channel Modulators

This compound can also be utilized in amide coupling reactions to generate intermediates for various bioactive molecules, including sodium channel modulators.

Synthesis_of_Amide_Intermediate cluster_reactants Reactants cluster_reaction Reaction cluster_product Product M5A2FB This compound Reaction Amide Coupling M5A2FB->Reaction CarboxylicAcid 2-(4-fluoro-2-methylphenoxy)-5-(trifluoromethyl)benzoic acid CarboxylicAcid->Reaction HATU HATU HATU->Reaction DIPEA DIPEA DIPEA->Reaction AmideProduct Amide Adduct Reaction->AmideProduct

Diagram Caption: General workflow for the synthesis of an amide intermediate.

Experimental Protocol: Amide Coupling Reaction

This protocol is based on a procedure described in a patent for the synthesis of sodium channel regulators.[5]

Materials:

ReagentMolecular Weight ( g/mol )Quantity (mg)Moles (mmol)
2-(4-fluoro-2-methylphenoxy)-5-(trifluoromethyl)benzoic acid314.233141.0
This compound169.151691.0
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)380.234561.2
DIPEA (N,N-Diisopropylethylamine)129.242582.0
Tetrahydrofuran (THF)-5 mL-
Water-10 mL-
Ethyl Acetate (EtOAc)-As needed-

Procedure:

  • To a reaction flask, add 2-(4-fluoro-2-methylphenoxy)-5-(trifluoromethyl)benzoic acid (314 mg, 1.0 mmol), this compound (169 mg, 1.0 mmol), DIPEA (258 mg, 2.0 mmol), and 5 mL of tetrahydrofuran.

  • Add HATU (456 mg, 1.2 mmol) to the mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into 10 mL of water.

  • Extract with ethyl acetate.

  • Dry the organic phase and concentrate under reduced pressure to obtain the crude product.[5]

Signaling Pathway Context: Kinase Inhibition

The synthesized sulfonamide and amide intermediates are often precursors to potent kinase inhibitors. These inhibitors typically target specific kinases within cellular signaling pathways that are dysregulated in diseases like cancer. A simplified representation of a generic kinase signaling pathway is shown below.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Kinase3 Kinase C Kinase2->Kinase3 Phosphorylation TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulation

Diagram Caption: A simplified generic kinase signaling cascade.

Conclusion

This compound is a key synthetic intermediate with significant applications in the development of novel bioactive molecules. Its utility in constructing sulfonamide and amide-based scaffolds makes it a valuable tool for medicinal chemists targeting a wide range of diseases. The provided protocols offer a starting point for researchers to explore the synthetic potential of this versatile building block in their drug discovery programs.

References

Protecting Group Strategies for Methyl 5-amino-2-fluorobenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the strategic use of protecting groups for the amino functionality of Methyl 5-amino-2-fluorobenzoate. This key intermediate is frequently utilized in the synthesis of pharmaceuticals and other complex organic molecules. The selection of an appropriate protecting group is critical to ensure the successful and efficient execution of multi-step synthetic routes.

Introduction

This compound possesses two primary functional groups: a nucleophilic aromatic amine and a methyl ester. The reactivity of the amino group often necessitates protection to prevent undesired side reactions during subsequent synthetic transformations. The choice of protecting group depends on its stability to the reaction conditions planned for other steps and the ease of its selective removal. This document focuses on three commonly employed amino protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and acetyl (Ac).

Orthogonal Protection Strategy

An orthogonal protection strategy is essential when working with molecules containing multiple functional groups, such as this compound. This approach allows for the selective deprotection of one functional group in the presence of others. The Boc and Cbz groups, in conjunction with the methyl ester, form an excellent orthogonal set. The Boc group is labile to acidic conditions, the Cbz group is removed by hydrogenolysis, and the methyl ester can be hydrolyzed under basic or acidic conditions.

Protecting Group Selection Workflow

The choice of a suitable protecting group is a critical decision in synthesis design. The following diagram illustrates a logical workflow for selecting an appropriate protecting group for this compound based on the planned subsequent reaction conditions.

G start Start: this compound condition Planned Subsequent Reaction Conditions? start->condition acid_labile Acid-Labile Protecting Group Needed? condition->acid_labile Strongly Acidic base_stable Stable to Base? condition->base_stable Basic h2_stable Stable to Hydrogenolysis? condition->h2_stable Reductive (H2) cbz Use Cbz Group acid_labile->cbz Yes ac Use Acetyl Group acid_labile->ac No boc Use Boc Group base_stable->boc Yes base_stable->cbz Yes base_stable->ac No (hydrolysis risk) h2_stable->boc Yes h2_stable->cbz No h2_stable->ac Yes end_boc Proceed with Synthesis boc->end_boc end_cbz Proceed with Synthesis cbz->end_cbz end_ac Proceed with Synthesis ac->end_ac

Caption: Decision workflow for selecting an amino protecting group.

Experimental Protocols

The following sections provide detailed protocols for the protection and deprotection of this compound with Boc, Cbz, and Acetyl groups.

tert-Butoxycarbonyl (Boc) Protection

The Boc group is a widely used protecting group due to its stability under a broad range of conditions and its facile removal under moderately acidic conditions.

Protection Protocol: Synthesis of Methyl 5-(tert-butoxycarbonylamino)-2-fluorobenzoate

G start This compound + Boc Anhydride (Boc)2O reagents Solvent: THF or Dioxane Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) start->reagents reaction Stir at Room Temperature (2-12 hours) reagents->reaction workup Aqueous Workup & Extraction reaction->workup product Methyl 5-(tert-butoxycarbonylamino) -2-fluorobenzoate workup->product

Caption: Workflow for Boc protection.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Tetrahydrofuran (THF) or Dioxane

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in THF or dioxane.

  • Add TEA or DIPEA (1.2 eq) to the solution.

  • Add a solution of (Boc)₂O (1.1 eq) in the same solvent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by flash chromatography on silica gel if necessary.

Deprotection Protocol: Removal of the Boc Group

G start Methyl 5-(tert-butoxycarbonylamino) -2-fluorobenzoate reagents Reagent: Trifluoroacetic Acid (TFA) Solvent: Dichloromethane (DCM) start->reagents reaction Stir at Room Temperature (30 min - 2 hours) reagents->reaction workup Evaporation & Neutralization reaction->workup product This compound workup->product

Caption: Workflow for Boc deprotection.

Materials:

  • Methyl 5-(tert-butoxycarbonylamino)-2-fluorobenzoate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the Boc-protected compound (1.0 eq) in DCM.

  • Add TFA (5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the deprotected amine.

Benzyloxycarbonyl (Cbz) Protection

The Cbz group is stable to a wide range of reagents and is readily removed by catalytic hydrogenolysis, making it orthogonal to the acid-labile Boc group.

Protection Protocol: Synthesis of Methyl 5-(benzyloxycarbonylamino)-2-fluorobenzoate

A procedure analogous to the protection with 2-propen-1-yl chloridocarbonate can be adapted.[1]

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in THF, add a saturated aqueous solution of sodium bicarbonate.[1]

  • Cool the mixture to 0 °C and add benzyl chloroformate (1.2 eq) dropwise.[1]

  • Stir the mixture at room temperature for 2 hours.[1]

  • Extract the solution with ethyl acetate.[1]

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[1]

  • Concentrate the solution under reduced pressure to yield the product.

Deprotection Protocol: Removal of the Cbz Group

Materials:

  • Methyl 5-(benzyloxycarbonylamino)-2-fluorobenzoate

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Cbz-protected compound in methanol or ethanol.

  • Add 10% Pd/C catalyst (5-10 mol%).

  • Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker).

  • Stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Acetyl (Ac) Protection

The acetyl group is a simple and cost-effective protecting group. However, its removal often requires harsh basic or acidic conditions, which may also lead to the hydrolysis of the methyl ester.

Protection Protocol: Synthesis of Methyl 5-acetamido-2-fluorobenzoate

Materials:

  • This compound

  • Acetic anhydride or Acetyl chloride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in DCM and cool to 0 °C.

  • Add pyridine or triethylamine (1.2 eq).

  • Slowly add acetic anhydride or acetyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the acetyl-protected product.

Deprotection Protocol: Removal of the Acetyl Group

Materials:

  • Methyl 5-acetamido-2-fluorobenzoate

  • Aqueous Hydrochloric Acid (e.g., 6 M HCl) or Sodium Hydroxide solution

  • Methanol or Ethanol (as co-solvent)

Procedure (Acidic Hydrolysis):

  • Suspend the acetyl-protected compound in a mixture of aqueous HCl and a co-solvent like methanol.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a base (e.g., NaOH solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry, and concentrate.

Note: Basic hydrolysis is also possible but will likely lead to saponification of the methyl ester.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the protection and deprotection reactions. Please note that yields are highly dependent on the specific reaction conditions and scale.

Protecting GroupReactionReagentsSolventTimeYield (%)
Boc Protection(Boc)₂O, TEATHF2-12 h>90
DeprotectionTFADCM0.5-2 h>95
Cbz ProtectionCbz-Cl, NaHCO₃THF/H₂O2 h>90[1]
DeprotectionH₂, 10% Pd/CMeOH1-4 h>95
Acetyl ProtectionAc₂O, PyridineDCM1-3 h>90
Deprotection6 M HClMeOH/H₂O2-6 hVariable

Conclusion

The choice of an appropriate protecting group for the amino function of this compound is a crucial step in the design of a synthetic route. The Boc and Cbz groups offer a robust and orthogonal protection strategy, allowing for selective manipulation of the molecule. The acetyl group provides a more economical option, albeit with limitations regarding its removal in the presence of the methyl ester. The protocols and data presented in this document serve as a comprehensive guide for researchers to effectively utilize these protecting group strategies in their synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with "Methyl 5-amino-2-fluorobenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing "Methyl 5-amino-2-fluorobenzoate" in Suzuki coupling reactions, achieving optimal yields can be a significant challenge due to the electronic properties and potential for side reactions associated with this substrate. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems that may arise during the Suzuki coupling of "this compound".

Issue 1: Low or No Product Yield

A diminished or complete lack of desired product is a frequent hurdle. The following table outlines potential causes and recommended solutions to improve your reaction outcome.

Potential CauseRecommended Solutions
Catalyst Inactivity or Decomposition - Use fresh, high-purity palladium catalysts and phosphine ligands. Store them under an inert atmosphere to prevent degradation. - Consider using more robust pre-catalysts, such as those incorporating Buchwald ligands (e.g., XPhos, SPhos), which are known to be effective for challenging substrates.
Sub-optimal Ligand Choice - For electron-rich anilines like "this compound", electron-rich and sterically bulky phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps. - Screen a variety of ligands, including those from the Buchwald or CataCXium families.
Ineffective Base - The choice of base is critical. Weaker bases like sodium carbonate may be insufficient. - Employ stronger, non-nucleophilic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Ensure the base is finely powdered and anhydrous for optimal performance.
Inappropriate Solvent - The solvent system must solubilize all reactants and stabilize the catalytic species. - Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), or 2-methyltetrahydrofuran (2-MeTHF) are generally effective. - In some cases, a mixture of an organic solvent with water (e.g., dioxane/water) can be beneficial, particularly when using phosphate bases.
Low Reaction Temperature - The activation of the carbon-fluorine bond and the overall catalytic cycle may require elevated temperatures. - Gradually increase the reaction temperature, typically in the range of 80-120 °C, while monitoring for potential decomposition.

Issue 2: Significant Formation of Side Products

The presence of undesired byproducts can complicate purification and reduce the yield of your target molecule. Here’s how to address common side reactions:

Side ProductCauseMitigation Strategies
Homocoupling of Boronic Acid - This is often caused by the presence of oxygen, which can lead to the oxidative coupling of two boronic acid molecules.- Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. - Maintain a positive pressure of an inert gas throughout the reaction. - Using a slight excess of the boronic acid (1.2-1.5 equivalents) can sometimes help.
Protodeboronation - The boronic acid reacts with a proton source (e.g., water) to form the corresponding arene, effectively removing it from the catalytic cycle.- Use anhydrous solvents and bases, especially if water is not intentionally part of the solvent system. - Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction.
Dehalogenation of the Aryl Halide - The aryl halide is reduced to the corresponding arene, removing it from the reaction.- Ensure that the reaction is free of potential hydride sources. - The choice of ligand and base can influence this side reaction; screening different combinations may be necessary.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling with "this compound" considered challenging?

A1: "this compound" presents a few challenges. The amino group is electron-donating, which can make the aryl halide less reactive towards oxidative addition, a key step in the catalytic cycle. The fluorine atom ortho to the amine can also influence the electronic properties and steric environment of the reaction center. Furthermore, the unprotected amine can potentially coordinate to the palladium catalyst, affecting its activity.

Q2: What is a good starting point for catalyst and ligand selection for this substrate?

A2: For challenging substrates like this, a good starting point is often a palladium(II) pre-catalyst like Pd(OAc)₂ or a more advanced pre-catalyst system. Combine this with a bulky, electron-rich phosphine ligand. Ligands such as SPhos, XPhos, or RuPhos have shown success in similar systems. It is highly recommended to perform a small-scale screen of a few different catalyst/ligand combinations to identify the optimal system for your specific boronic acid partner.

Q3: How do I choose the right base for my reaction?

A3: The base plays a crucial role in activating the boronic acid for transmetalation. For electron-rich anilines, stronger bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices. The solubility of the base is also important; ensure it is finely ground to maximize its surface area and reactivity.

Q4: What are the best practices for setting up the reaction to maximize yield?

A4: To maximize your yield, it is critical to work under strictly inert conditions. This involves using dry, degassed solvents and reagents, and maintaining an argon or nitrogen atmosphere throughout the entire procedure. Ensure all glassware is thoroughly dried before use. Careful monitoring of the reaction progress by TLC or LC-MS will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

Experimental Protocols

Below is a representative experimental protocol for the Suzuki coupling of "this compound" with a generic arylboronic acid. Please note that optimization for specific substrates is often necessary.

General Procedure for Suzuki-Miyaura Coupling

  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

    • Phosphine ligand (e.g., SPhos, 4 mol%)

    • Base (e.g., K₃PO₄, 3.0 equiv)

    • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and the base.

    • In a separate vial, dissolve the palladium catalyst and the phosphine ligand in a small amount of the reaction solvent.

    • Add the catalyst/ligand solution to the Schlenk flask containing the other reagents.

    • Add the remaining solvent to the reaction mixture to achieve the desired concentration (typically 0.1-0.5 M).

    • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Data Presentation

The following table summarizes typical reaction parameters that can be varied for optimizing the Suzuki coupling of "this compound".

ParameterRange/OptionsTypical Starting Point
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Buchwald PrecatalystsPd(OAc)₂ (2 mol%)
Ligand PPh₃, SPhos, XPhos, RuPhos, cataCXium ASPhos (4 mol%)
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃K₃PO₄ (3 equiv)
Solvent 1,4-Dioxane, Toluene, THF, 2-MeTHF, DMF1,4-Dioxane
Temperature Room Temperature to 120 °C100 °C
Concentration 0.05 M to 1.0 M0.2 M

Visualizations

Diagram 1: Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product OA Oxidative Addition PdII_halide R¹-Pd(II)L₂-X OA->PdII_halide TM Transmetalation PdII_aryl R¹-Pd(II)L₂-R² TM->PdII_aryl RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 R¹-R² Pd0->OA R¹-X PdII_halide->TM R²-B(OR)₂ Base PdII_aryl->RE ArylHalide This compound (R¹-X) BoronicAcid Arylboronic Acid (R²-B(OR)₂) Biaryl Biaryl Product (R¹-R²)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst Verify Catalyst and Ligand Integrity (Fresh, Properly Stored) Start->Check_Catalyst Screen_Ligands Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Check_Catalyst->Screen_Ligands Optimize_Base Optimize Base (Try K₃PO₄ or Cs₂CO₃) Screen_Ligands->Optimize_Base Optimize_Solvent Optimize Solvent System (e.g., Dioxane, 2-MeTHF, +/- H₂O) Optimize_Base->Optimize_Solvent Optimize_Temp Optimize Temperature (Increase in increments, e.g., 80-120 °C) Optimize_Solvent->Optimize_Temp Check_Side_Reactions Analyze for Side Products (Homocoupling, Protodeboronation) Optimize_Temp->Check_Side_Reactions Address_Side_Reactions Implement Mitigation Strategies (Degassing, Anhydrous Conditions) Check_Side_Reactions->Address_Side_Reactions Side Products Detected Improved_Yield Improved Yield Check_Side_Reactions->Improved_Yield No Significant Side Products Address_Side_Reactions->Improved_Yield

Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling.

Technical Support Center: Analysis of Side Products in the Synthesis of Methyl 5-amino-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development who are working with the synthesis of Methyl 5-amino-2-fluorobenzoate. This guide focuses on the identification and management of reaction side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method for synthesizing this compound involves a two-step process:

  • Esterification: 2-fluoro-5-nitrobenzoic acid is esterified with methanol, typically in the presence of an acid catalyst like sulfuric acid.

  • Reduction: The nitro group of the resulting methyl 2-fluoro-5-nitrobenzoate is then reduced to an amine.

Q2: What are the potential side products I should be aware of during the synthesis of this compound?

A2: Side products can arise from both the esterification and the nitro reduction steps.

  • From Esterification:

    • Unreacted Starting Material: Incomplete reaction can leave residual 2-fluoro-5-nitrobenzoic acid.

    • Hydrolysis: The ester product can be hydrolyzed back to the carboxylic acid if excess water is present, especially during workup.

  • From Nitro Reduction:

    • Incomplete Reduction Intermediates: Depending on the reducing agent and reaction conditions, intermediates such as the corresponding nitroso or hydroxylamine compounds may be present.

    • Azo Compounds: Under certain conditions, particularly with reducing agents like LiAlH4 on aromatic nitro compounds, bimolecular reduction can lead to the formation of azo compounds.

    • Over-reduction: While less common for aromatic amines, harsh reduction conditions could potentially affect other functional groups.

Q3: My final product has a lower than expected melting point and shows extra peaks in the NMR. What could be the issue?

A3: A depressed melting point and unexpected spectroscopic signals strongly suggest the presence of impurities. The most likely culprits are unreacted starting materials or side products from the synthetic steps. For instance, the presence of the starting carboxylic acid can significantly lower the melting point. Extra peaks in the 1H NMR could correspond to the various aromatic protons of the side products mentioned in A2.

Q4: How can I minimize the formation of side products during the reduction of the nitro group?

A4: The choice of reducing agent and careful control of reaction conditions are crucial. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and often clean method for nitro group reductions. Using milder reducing agents like tin(II) chloride (SnCl2) or zinc (Zn) in acidic media can also be effective and may offer better selectivity in the presence of other reducible functional groups. It is important to monitor the reaction to ensure it goes to completion and to avoid overly harsh conditions that could lead to unwanted side reactions.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Low Yield of this compound Incomplete esterification or reduction.Monitor each reaction step by TLC or HPLC to ensure completion. For esterification, consider using a Dean-Stark apparatus to remove water. For reduction, ensure the catalyst is active and the reaction is run for a sufficient time.
Product is an oil or has a broad melting point range Presence of impurities, such as unreacted starting materials or side products.Purify the crude product using recrystallization or column chromatography. A suitable solvent system for recrystallization may need to be determined empirically, starting with solvents like ethanol/water or hexanes/ethyl acetate.
Unexpected peaks in 1H NMR spectrum Presence of side products from the reduction step (e.g., nitroso, hydroxylamine, or azo compounds).Characterize the impurities by comparing the observed chemical shifts with those of known potential side products. Adjust the reduction conditions (e.g., change the reducing agent, temperature, or reaction time) to minimize their formation.
Product darkens over time Oxidation of the aromatic amine.Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. The use of antioxidants can be considered for long-term storage if compatible with downstream applications.

Experimental Protocols

Synthesis of this compound

Step 1: Esterification of 2-Fluoro-5-nitrobenzoic acid

  • To a solution of 2-fluoro-5-nitrobenzoic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid at 0 °C.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 2-fluoro-5-nitrobenzoate.

Step 2: Reduction of Methyl 2-fluoro-5-nitrobenzoate

  • Dissolve methyl 2-fluoro-5-nitrobenzoate in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude this compound.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain the purified product.

Visualizations

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_reduction Step 2: Reduction cluster_purification Purification start_ester 2-Fluoro-5-nitrobenzoic Acid + Methanol reflux Reflux with H2SO4 catalyst start_ester->reflux workup_ester Workup & Extraction reflux->workup_ester intermediate Methyl 2-fluoro-5-nitrobenzoate workup_ester->intermediate start_reduction Methyl 2-fluoro-5-nitrobenzoate intermediate->start_reduction hydrogenation Catalytic Hydrogenation (H2, Pd/C) start_reduction->hydrogenation workup_reduction Filtration & Concentration hydrogenation->workup_reduction product Crude this compound workup_reduction->product recrystallization Recrystallization product->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Tree cluster_purity Purity Issues cluster_yield Yield Issues start Problem with Final Product low_mp Low/Broad Melting Point start->low_mp extra_peaks Extra NMR Peaks start->extra_peaks low_yield Low Yield start->low_yield check_impurities Analyze by HPLC/TLC/NMR low_mp->check_impurities Likely Impurities extra_peaks->check_impurities check_completion Monitor by TLC/HPLC low_yield->check_completion Check Reaction Completion unreacted_sm Optimize reaction time/conditions check_impurities->unreacted_sm Starting Material Detected side_products Adjust reaction conditions (e.g., milder reagents) check_impurities->side_products Side Products Detected incomplete_rxn Increase reaction time or catalyst loading check_completion->incomplete_rxn Incomplete Reaction Side_Product_Formation cluster_reduction_pathway Reduction Pathways cluster_side_reactions Side Reactions start Methyl 2-fluoro-5-nitrobenzoate nitroso Nitroso Intermediate start->nitroso [H] hydroxylamine Hydroxylamine Intermediate nitroso->hydroxylamine [H] azo Azo Dimer nitroso->azo + Amine amine Desired Amine Product hydroxylamine->amine [H] hydroxylamine->azo Condensation

Technical Support Center: Purification of Methyl 5-amino-2-fluorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Methyl 5-amino-2-fluorobenzoate and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of aromatic amines like this compound derivatives.

Problem / Observation Potential Cause(s) Suggested Solution(s)
Poor Separation / Peak Tailing in Normal-Phase Column Chromatography The basic amine group on your compound is interacting strongly with the acidic silanol groups of the silica gel stationary phase.[1][2]1. Add a Basic Modifier: Incorporate a competing amine, such as 0.5-2% triethylamine (TEA) or ammonium hydroxide, into your mobile phase (e.g., Hexane/Ethyl Acetate).[1][2] This neutralizes the acidic sites on the silica. 2. Use a Modified Stationary Phase: Employ an amine-functionalized silica column to reduce the acid-base interaction.[1] 3. Switch to Reversed-Phase Chromatography: If feasible, use a C18 column with a mobile phase at a higher pH to ensure the amine is in its free-base, more lipophilic form.[2]
Low or No Recovery of Compound from Silica Gel Column The compound is irreversibly binding to the acidic silica gel due to strong acid-base interactions.[2]1. Flush the Column: Attempt to recover the compound by flushing the column with a highly polar, aggressive solvent mixture, such as dichloromethane/methanol with added ammonia.[1] 2. Pre-treat the Silica: Before loading your compound, pre-treat the column by flushing it with the mobile phase containing a basic modifier (e.g., 1% TEA) to passivate the active sites.
Compound Fails to Crystallize or Oils Out During Recrystallization 1. Incorrect Solvent Choice: The solvent may be too good at dissolving the compound even at low temperatures, or the compound may have a low melting point. 2. Presence of Impurities: Impurities can inhibit crystal lattice formation.1. Screen for New Solvents: Test a variety of solvents or solvent pairs (e.g., Ethanol/Water, Dichloromethane/Hexane). A good solvent will dissolve the compound when hot but not when cold.[3] 2. Try Antisolvent Recrystallization: Dissolve your compound in a minimal amount of a "good" solvent and then slowly add a miscible "bad" solvent (antisolvent) in which it is insoluble to induce precipitation.[3] 3. Seeding: Add a pure crystal of the compound to the supersaturated solution to initiate crystallization. 4. Further Purification: If impurities are the issue, first purify by column chromatography to remove them, then attempt recrystallization.
Persistent Non-Basic Impurities After Initial Purification The impurities have similar polarity to the desired product, making separation by chromatography difficult.1. Utilize Acid-Base Extraction: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with a dilute acid solution (e.g., 1M HCl).[4] Your amine product will become a protonated salt and move to the aqueous layer. The non-basic impurities will remain in the organic layer, which can be discarded. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your purified amine back into an organic solvent.
Product is Contaminated with Starting Material (e.g., Nitro-analogue) The reduction of the nitro group to the amine was incomplete.1. Optimize Chromatography: The nitro-analogue is typically less polar than the amine. A carefully chosen gradient in column chromatography should allow for separation. 2. Recrystallization: If the concentration of the starting material is low and solubility differences are significant, recrystallization can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound derivatives?

A1: Flash column chromatography on silica gel is the most common and versatile method.[5] However, due to the basicity of the amine, the mobile phase often requires modification with a small amount of a base like triethylamine (TEA) to prevent peak tailing and improve recovery.[1][2] For highly pure, crystalline solids, recrystallization is an excellent final purification step.[3][5]

Q2: What are the typical impurities I might encounter?

A2: Common impurities are often related to the synthesis steps. These can include unreacted starting materials (e.g., the corresponding nitro-compound if prepared by reduction), by-products from side reactions, and residual solvents or reagents.[6][7]

Q3: How do I select the right solvent system for column chromatography?

A3: The ideal solvent system is typically determined using Thin Layer Chromatography (TLC). A good system will show clear separation between your desired compound and impurities, with the product having an Rf value between 0.2 and 0.4. For these aromatic amines, common mobile phases include gradients of ethyl acetate in hexane or dichloromethane in methanol, often with 0.5-2% triethylamine added.[1]

Q4: When should I choose reversed-phase chromatography over normal-phase?

A4: Reversed-phase chromatography is beneficial for purifying more polar, ionizable compounds.[2] If your this compound derivative is highly polar or proves difficult to purify on silica (even with modifiers), reversed-phase HPLC can be a powerful alternative.[2] It is particularly effective when using a mobile phase with a high pH, which keeps the amine in its neutral, more retained form.[2]

Q5: My purified amine product is colored (e.g., brown or yellow). Is this normal and how can I fix it?

A5: Aromatic amines can be susceptible to air oxidation, which often forms colored impurities. While a slight coloration may not indicate significant impurity, it is best to remove it for analytical standards. Passing the compound through a short plug of silica gel or activated carbon can sometimes remove baseline colored impurities. Storing the final, pure compound under an inert atmosphere (like nitrogen or argon) and in the dark can prevent re-oxidation.

Experimental Protocols

Protocol 1: Flash Column Chromatography (Normal-Phase)

This protocol outlines a general procedure for purifying a this compound derivative on a silica gel column.

  • Solvent System Selection: Use TLC to determine an appropriate mobile phase (eluent), such as Hexane:Ethyl Acetate. Add 1% triethylamine (TEA) to the chosen solvent mixture to prevent tailing. Aim for a product Rf of ~0.3.

  • Column Packing: Prepare a glass column with a frit and stopcock. Add a small layer of sand. Fill the column with silica gel slurried in the initial, low-polarity eluent (wet packing). Ensure there are no air bubbles. Add another layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For less soluble compounds, create a slurry with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Begin elution with the mobile phase. If using a gradient, start with a low polarity (e.g., 95:5 Hexane:EtOAc + 1% TEA) and gradually increase the polarity (e.g., to 80:20 Hexane:EtOAc + 1% TEA).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution progress using TLC.

  • Product Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization

This protocol is for purifying a solid derivative that is thermally stable.

  • Solvent Selection: Place a small amount of the crude solid in a test tube. Add a few drops of a potential solvent. A good solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.[3] Common choices include ethanol, methanol, isopropanol, ethyl acetate, or mixtures like ethanol/water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the compound at its boiling point. Add the solvent slowly and ensure the solution is heated.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals in a vacuum oven.

Visualized Workflows

G General Purification Workflow for Amine Derivatives crude Crude Reaction Mixture tlc Analyze by TLC crude->tlc solid Is the product a solid? tlc->solid Product spot is relatively clean acid_base Acid-Base Extraction (to remove neutral/acidic impurities) tlc->acid_base Significant baseline or non-basic impurities recrystallize Recrystallization solid->recrystallize Yes chromatography Column Chromatography solid->chromatography No (Product is an oil) recrystallize->chromatography Fails or Purity is insufficient pure_solid Pure Crystalline Solid recrystallize->pure_solid pure_oil Pure Oil/Amorphous Solid chromatography->pure_oil acid_base->solid

Caption: A decision-making workflow for purifying amine derivatives.

G Troubleshooting Poor Column Chromatography Separation start Problem: Poor Separation on Silica Column streaking Is the product spot streaking/tailing on TLC? start->streaking add_tea Solution: Add 1% Triethylamine (TEA) to the mobile phase. streaking->add_tea Yes coelution Are spots overlapping (co-eluting)? streaking->coelution No use_rp Alternative: Consider using Reversed-Phase (C18) Chromatography. add_tea->use_rp If problem persists change_solvent Solution: Change mobile phase polarity. Try a different solvent system (e.g., DCM/MeOH instead of Hex/EtOAc). coelution->change_solvent Yes no_elution Is the product stuck at the baseline? coelution->no_elution No change_solvent->use_rp If still no separation increase_polarity Solution: Drastically increase mobile phase polarity. (e.g., flush with 10% MeOH in DCM). no_elution->increase_polarity Yes increase_polarity->use_rp If recovery is poor

Caption: A troubleshooting tree for common column chromatography issues.

References

Technical Support Center: Synthesis of Aminofluorobenzoates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of aminofluorobenzoates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of aminofluorobenzoates?

A1: Researchers frequently face challenges related to low reaction yields, poor regioselectivity leading to isomeric mixtures, unwanted side reactions, and difficulties in purification. Traditional synthetic methods can require harsh conditions, such as high temperatures, which may not be compatible with sensitive functional groups often present in pharmaceutical intermediates.[1]

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Conversion in Amination Reactions

You are attempting a cross-coupling reaction to introduce an amino group onto a fluorobenzoic acid derivative, but the reaction yield is consistently low.

Possible Causes & Solutions

  • Catalyst Inactivation: The palladium or copper catalyst may be deactivated by impurities or exposure to air and moisture.[2] Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).

  • Sub-Optimal Reaction Conditions: Temperature, solvent, base, and ligand choice are critical. High temperatures can sometimes lead to degradation, while low temperatures may result in incomplete conversion.[1]

  • Steric Hindrance: Sterically hindered aryl amines or ortho-substituted fluorobenzoates can significantly slow down the reaction rate.[1]

Troubleshooting Workflow

The following workflow can help diagnose and resolve issues with low reaction yields.

G start Low Yield Observed check_reagents Verify Reagent Purity (Anhydrous Solvents, Pure Amines) start->check_reagents Step 1 check_inert Ensure Strict Inert Atmosphere check_reagents->check_inert Step 2 optimize_temp Optimize Temperature (e.g., screen 80-120°C) check_inert->optimize_temp Step 3 vary_catalyst Increase Catalyst Loading (e.g., from 1% to 3%) optimize_temp->vary_catalyst Step 4a screen_ligands Screen Different Ligands (e.g., Buchwald-type) optimize_temp->screen_ligands Step 4b screen_bases Screen Different Bases (e.g., K2CO3, Cs2CO3, K3PO4) optimize_temp->screen_bases Step 4c success Yield Improved vary_catalyst->success screen_ligands->success screen_bases->success

Caption: Troubleshooting workflow for low-yield amination reactions.

Quantitative Data Summary

The choice of catalyst and reaction conditions significantly impacts yield. The following table summarizes results from a copper-catalyzed amination of various bromobenzoic acids, which is analogous to challenges faced with fluorinated substrates.

EntryHalobenzoic AcidAmineCatalyst SystemTemp. (°C)Yield (%)
12-Bromo-4-fluorobenzoic acidAnilineCu powder / Cu₂O / K₂CO₃13094
22,5-Dibromobenzoic acidAnilineCu powder / Cu₂O / K₂CO₃13082
32-Bromobenzoic acid1-AminopyreneCu powder / Cu₂O / K₂CO₃13055
42-Bromobenzoic acidCyclohexylamineCu powder / Cu₂O / K₂CO₃13091
Data adapted from a study on copper-catalyzed amination reactions, demonstrating condition-dependent outcomes.[1][3]
Issue 2: Poor Regioselectivity and Formation of Isomers

Your reaction is producing a mixture of aminofluorobenzoate isomers that are difficult to separate.

Possible Causes & Solutions

  • Multiple Reactive Sites: The electronic properties of the fluorine and carboxylate groups may activate multiple positions on the aromatic ring for nucleophilic aromatic substitution or C-H activation.

  • Reaction Mechanism: The mechanism of the chosen reaction (e.g., SₙAr, transition-metal-catalyzed) dictates the regiochemical outcome. For instance, ortho-directing groups can be leveraged in C-H activation.[4]

  • Thermodynamic vs. Kinetic Control: Reaction conditions might favor a thermodynamically stable but undesired isomer over the kinetically preferred product.

Strategies for Improving Regioselectivity

  • Use a Directed Reaction: Employ a reaction that leverages a directing group. For instance, the carboxylic acid group can direct iridium-catalyzed C-H amination to the ortho position with high selectivity.[4]

  • Choose a Regioselective Catalyst System: Certain catalyst systems are designed for high regioselectivity. Copper-catalyzed amination has been shown to be highly selective for the bromide adjacent to a carboxylic acid moiety, a principle applicable to other halogenated systems.[1][5]

  • Blocking Groups: Temporarily protect other reactive sites on the ring with a blocking group that can be removed after the key reaction step.

The logical relationship between synthetic strategy and regiochemical outcome is depicted below.

G sub Fluorobenzoic Acid (Multiple Reactive Sites) snar Classical SnAr sub->snar tmc Transition-Metal Catalysis sub->tmc outcome_snar Isomeric Mixture (Electronically Governed) snar->outcome_snar outcome_tmc Single Isomer Possible tmc->outcome_tmc e.g., Ortho-Directed C-H Amination

Caption: Impact of synthetic method on regioselectivity.
Issue 3: Difficulty in Purifying the Final Product

The crude product contains isomers and closely related impurities that are challenging to remove by standard crystallization or column chromatography.

Possible Causes & Solutions

  • Similar Physicochemical Properties: Isomers of aminofluorobenzoates often have very similar polarity, solubility, and pKa values, making them difficult to separate.[6]

  • Complex Crude Mixture: The presence of unreacted starting materials, catalyst residues, and byproducts complicates the purification process.

Advanced Purification Protocols

  • pH-Mediated Extraction:

    • Objective: To separate acidic (benzoic acid) and basic (amine) compounds.

    • Protocol:

      • Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to protonate and extract any unreacted amine starting materials.

      • Wash the organic layer with a dilute aqueous base solution (e.g., 1M NaHCO₃) to deprotonate and extract the desired aminofluorobenzoic acid product into the aqueous layer.

      • Acidify the basic aqueous layer with cold 1M HCl to precipitate the pure product.

      • Filter, wash the solid with cold water, and dry under vacuum.

  • Preparative Chromatography:

    • Objective: To separate isomers with very similar properties.

    • Methodology: If standard silica gel chromatography fails, consider alternative techniques. Chiral phases are necessary for separating enantiomers, while other stereoisomers like cis/trans isomers can sometimes be separated on conventional C18 phases under specific conditions.[7] Techniques like Supercritical Fluid Chromatography (SFC) can also offer superior resolution for challenging isomer separations.[8]

Example Protocol: Purification of N-aryl Anthranilic Acid

This protocol is adapted from a copper-catalyzed amination procedure and demonstrates a typical purification workflow involving acid-base extraction.[1]

  • Cool the reaction mixture and pour it into 30 mL of water.

  • Add decolorizing charcoal and filter the mixture through Celite to remove the copper catalyst.

  • Acidify the filtrate with dilute HCl to precipitate the crude product.

  • Collect the crude solid and dissolve it in 100 mL of 5% aqueous Na₂CO₃.

  • Filter the solution through Celite again to remove any insoluble impurities.

  • Re-precipitate the final product by acidifying the filtrate as described above.

  • Collect the solid by filtration, wash with water, and dry to yield the purified N-aryl anthranilic acid derivative.[1]

References

Technical Support Center: Optimizing Coupling Reactions of Methyl 5-amino-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when performing coupling reactions with Methyl 5-amino-2-fluorobenzoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with Buchwald-Hartwig and amide coupling reactions of this compound.

Buchwald-Hartwig C-N Coupling Reactions

Q1: My Buchwald-Hartwig reaction with this compound is resulting in a low or no yield. What are the likely causes and how can I troubleshoot this?

A1: Low or no yield in the Buchwald-Hartwig amination of this compound can stem from several factors related to the substrate's electronic properties and the reaction conditions. The presence of the electron-withdrawing ester group and the ortho-fluoro substituent can reduce the nucleophilicity of the amine, making the reaction more challenging.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For electron-deficient anilines like this compound, bulky and electron-rich ligands are generally preferred as they promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.

    • Recommended Ligands: Consider using sterically demanding biaryl phosphine ligands such as XPhos, SPhos, or RuPhos. These have shown success in couplings with challenging amine substrates.

    • Catalyst Precursor: Using a pre-formed palladium precatalyst (e.g., XPhos Pd G3) can often provide more consistent results than generating the active catalyst in situ from a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.

  • Base Selection: The choice of base is crucial and must be strong enough to deprotonate the amine but not so harsh that it causes decomposition of the starting materials or products.

    • Strong Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective.

    • Weaker Bases: If your coupling partner is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher reaction temperatures and longer reaction times.

  • Solvent and Temperature: The reaction solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation.

    • Common Solvents: Toluene and dioxane are frequently used solvents for Buchwald-Hartwig reactions.

    • Temperature Optimization: A typical temperature range is 80-110 °C. If the reaction is sluggish, a moderate increase in temperature may improve the rate.

  • Reaction Setup: Ensure strictly anhydrous and anaerobic conditions. Oxygen can deactivate the palladium catalyst. Utilize Schlenk techniques or a glovebox for the best results.

Q2: I am observing significant side product formation in my Buchwald-Hartwig reaction. What are the common side reactions and how can I minimize them?

A2: Common side reactions include hydrodehalogenation of the aryl halide coupling partner and homocoupling of the starting materials.

Minimization Strategies:

  • Hydrodehalogenation: This can be favored by certain ligands and bases. Screening different ligands and ensuring the use of a high-purity, strong, non-nucleophilic base can help.

  • Homocoupling: This can occur if the reaction temperature is too high or if the catalyst loading is not optimal. Ensure thorough degassing of the solvent to remove oxygen, which can promote homocoupling.

Amide Coupling (Acylation) Reactions

Q1: My amide coupling reaction between this compound and a carboxylic acid using a coupling agent like HATU is inefficient. What should I investigate?

A1: The reduced nucleophilicity of the aniline nitrogen in this compound can lead to sluggish amide coupling reactions.

Troubleshooting Steps:

  • Order of Addition: When using coupling reagents like HATU, pre-activating the carboxylic acid is crucial. Mix the carboxylic acid, HATU, and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) in the solvent and stir for 5-15 minutes before adding the this compound. This generates the active ester intermediate and minimizes side reactions where the amine attacks the coupling reagent.

  • Choice of Coupling Reagent: If HATU is not effective, other coupling reagents can be screened.

    • Alternative Reagents: Consider phosphonium-based reagents like PyBOP or uronium-based reagents like HBTU.

  • Base Selection: A tertiary amine base like DIPEA or triethylamine (TEA) is typically used. Ensure the base is pure and dry. The amount of base is also important; typically 2-3 equivalents are used.

  • Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), or tetrahydrofuran (THF) are commonly used. Ensure the starting materials are fully dissolved.

  • Temperature: Most amide couplings are run at room temperature. If the reaction is slow, gentle heating (e.g., to 40-50 °C) may be beneficial, but monitor for potential side reactions.

Q2: I am observing a significant amount of a byproduct that appears to be a guanidinium species. How can this be avoided?

A2: This is a known side reaction with uronium/aminium-based coupling reagents like HATU, where the amine nucleophile attacks the coupling reagent itself instead of the activated carboxylic acid.[1]

Prevention:

  • Pre-activation: As mentioned above, always pre-activate the carboxylic acid with HATU and base before adding the amine. This significantly reduces the concentration of free HATU available to react with the amine.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and base relative to the carboxylic acid. Avoid a large excess of the coupling reagent.

Data Presentation

The following tables summarize typical reaction conditions and yields for Buchwald-Hartwig and amide coupling reactions involving substrates similar to this compound.

Table 1: Comparison of Ligand Performance in the Buchwald-Hartwig Amination of Aryl Halides with Anilines

LigandPalladium PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)
XPhosPd₂(dba)₃NaOtBuToluene1002492-96
RuPhosPd₂(dba)₃NaOtBuToluene1002496
SPhosPd(OAc)₂Cs₂CO₃THF801885-95
BINAPPd₂(dba)₃NaOtBuToluene11016High

Note: Yields are representative and can vary based on the specific aryl halide and aniline used.

Table 2: Comparison of Base Performance in the Buchwald-Hartwig Amination

BaseTypical pKaHAdvantagesDisadvantages
NaOtBu~19High reaction rates, low catalyst loadingsIncompatible with many electrophilic functional groups
LHMDS~26Good for substrates with protic functional groupsAir and moisture sensitive
K₃PO₄~12.3Milder, good for base-sensitive substratesSlower reaction rates, may require higher temperatures
Cs₂CO₃~10.3Milder, good for base-sensitive substratesSlower reaction rates, may require higher temperatures

Table 3: Common Conditions for HATU-mediated Amide Coupling

Carboxylic Acid (equiv)Amine (equiv)HATU (equiv)Base (equiv)SolventTemperatureTypical Yield (%)
1.01.11.12.0 (DIPEA)DMFRoom Temp70-95
1.01.01.22.0 (DIPEA)THFRoom Temp71

Note: The yield of 71% is reported for the coupling of 2-(4-fluoro-2-methylphenoxy)-5-(trifluoromethyl)benzoic acid with this compound.[2]

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.4 equivalents), the aryl halide (1.0 equivalent), and this compound (1.2 equivalents).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the organic solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Detailed Protocol for HATU-mediated Amide Coupling

This protocol is based on a reported procedure for the coupling of a carboxylic acid with this compound.[2]

  • Reagent Preparation: In a dry reaction flask, dissolve 2-(4-fluoro-2-methylphenoxy)-5-(trifluoromethyl)benzoic acid (1.0 mmol, 1.0 equiv) and this compound (1.0 mmol, 1.0 equiv) in anhydrous tetrahydrofuran (THF, ~5 mL).

  • Base Addition: Add diisopropylethylamine (DIPEA, 2.0 mmol, 2.0 equiv) to the solution.

  • Coupling Agent Addition: Add HATU (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Pour the reaction mixture into water (10 mL) and extract with ethyl acetate.

  • Purification: Dry the organic phase, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)(L)₂-X Oxidative_Addition->Ar-Pd(II)-X_L2 Ligand_Exchange Ligand Exchange Ar-Pd(II)-X_L2->Ligand_Exchange R'₂NH Ar-Pd(II)-N_L2 Ar-Pd(II)(L)₂(NHR'₂) Ligand_Exchange->Ar-Pd(II)-N_L2 Deprotonation Deprotonation (Base) Ar-Pd(II)-N_L2->Deprotonation Ar-Pd(II)-NR2_L2 [Ar-Pd(II)(L)₂(NR'₂)]⁻ Deprotonation->Ar-Pd(II)-NR2_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Amide_Coupling_Workflow cluster_1 HATU-mediated Amide Coupling Workflow Start Start Pre-activation Pre-activation: Carboxylic Acid + HATU + Base (e.g., DIPEA) in Solvent Start->Pre-activation Stir Stir for 5-15 min Pre-activation->Stir Add_Amine Add this compound Stir->Add_Amine Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) Add_Amine->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: Recommended workflow for HATU-mediated amide coupling.

Troubleshooting_Logic cluster_2 Troubleshooting Low Yield in Coupling Reactions Low_Yield Low or No Product Yield Check_Reagents Check Purity and Stoichiometry of Starting Materials Low_Yield->Check_Reagents Check_Conditions Ensure Anhydrous and Anaerobic Conditions. Optimize Temperature. Low_Yield->Check_Conditions Optimize_Catalyst Buchwald-Hartwig: Screen Ligands (e.g., XPhos, RuPhos) and use Pre-catalyst Check_Reagents->Optimize_Catalyst Optimize_Amide_Coupling Amide Coupling: Pre-activate Carboxylic Acid Screen Coupling Reagents Check_Reagents->Optimize_Amide_Coupling Optimize_Base Screen Bases (NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃) Optimize_Catalyst->Optimize_Base Successful_Reaction Improved Yield Optimize_Base->Successful_Reaction Optimize_Amide_Coupling->Successful_Reaction Check_Conditions->Successful_Reaction

Caption: Logical workflow for troubleshooting low-yield coupling reactions.

References

Troubleshooting guide for "Methyl 5-amino-2-fluorobenzoate" reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 5-amino-2-fluorobenzoate Reactions

This guide provides troubleshooting advice and frequently asked questions for common reactions involving this compound. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: The most common reactions involve the nucleophilic amino group. These are primarily acylation and sulfonylation reactions to form the corresponding N-substituted amide and sulfonamide derivatives. These reactions are frequently used in the synthesis of pharmaceutical compounds.

Q2: What is the typical solubility of this compound?

Q3: What are the key safety considerations when working with this compound?

A3: It is important to handle this compound in a well-ventilated area, preferably a fume hood. Avoid inhalation and skin contact, as it may cause irritation.[4] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Troubleshooting Guides

Issue 1: Incomplete Acylation or Sulfonylation Reaction

Q: My acylation/sulfonylation reaction with this compound is not going to completion. What are the possible causes and solutions?

A: Incomplete conversion is a common issue. Several factors could be at play, from reagent purity to reaction conditions.

Possible Causes & Solutions:

Cause Recommendation
Inactive Reagents Ensure the acylating agent (e.g., acid chloride) or sulfonyl chloride has not hydrolyzed. Use freshly opened or properly stored reagents.
Insufficient Base A base is typically required to neutralize the HCl generated. Ensure at least one equivalent of a non-nucleophilic base (e.g., pyridine, triethylamine, or DIPEA) is used.[5][6] For sluggish reactions, a slight excess of the base might be beneficial.
Low Reaction Temperature While many acylations proceed at room temperature, some may require gentle heating to overcome the activation energy. Monitor the reaction for potential side product formation at elevated temperatures.
Steric Hindrance The fluorine atom ortho to the amino group can cause some steric hindrance. Using a more reactive acylating agent or a stronger coupling agent (like HATU) can help drive the reaction to completion.[5]

A general workflow for troubleshooting incomplete reactions is outlined below.

G cluster_0 Troubleshooting Incomplete Reaction start Incomplete Reaction Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_reagents->start Reagents Faulty check_conditions Review Reaction Conditions (Temp, Time) check_reagents->check_conditions Reagents OK check_conditions->start Conditions Suboptimal optimize_base Optimize Base (Type and Amount) check_conditions->optimize_base Conditions Standard increase_temp Consider Increasing Temperature optimize_base->increase_temp No Improvement reaction_complete Reaction Complete optimize_base->reaction_complete change_reagent Use More Reactive Acylating/Sulfonylating Agent increase_temp->change_reagent Still Incomplete increase_temp->reaction_complete change_reagent->reaction_complete Successful

Caption: Troubleshooting workflow for incomplete reactions.

Issue 2: Formation of Side Products and Purification Challenges

Q: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I purify my desired product?

A: The formation of side products can complicate purification. Understanding their origin is key to minimizing their formation and achieving high purity.

Potential Side Products and Purification Strategies:

Side Product Formation Mechanism Purification Strategy
Diacylated/Disulfonylated Product Use of a large excess of the acylating/sulfonylating agent or a highly reactive one.Use a more controlled stoichiometry (closer to 1:1). Purify using silica gel column chromatography with a gradient elution system (e.g., hexanes/ethyl acetate).
Hydrolyzed Starting Material Presence of water in the reaction mixture can lead to the hydrolysis of the ester group.Ensure all glassware is dry and use anhydrous solvents. Purification can be achieved via column chromatography.
Unreacted Starting Material Incomplete reaction (see Issue 1).Column chromatography is the most effective method for removing unreacted starting material.

Experimental Protocols

General Procedure for N-Acylation

This protocol is a generalized procedure based on common literature methods.[5]

  • Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DCM, or Ethyl Acetate).

  • Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq).

  • To this solution, add the corresponding carboxylic acid (1.0 eq) and a coupling agent like HATU (1.2 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

General Procedure for N-Sulfonylation

This protocol is a generalized procedure based on common literature methods.[6][7]

  • Dissolve this compound (1.0 eq) and a base like pyridine (1.2 eq) in a solvent such as ethyl acetate.

  • Cool the mixture in an ice bath.

  • Add the sulfonyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to stir at room temperature for several hours until completion, as monitored by TLC.

  • Work up the reaction by washing with aqueous acid (e.g., 1M HCl) to remove excess pyridine, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • The crude product can be purified by recrystallization or silica gel column chromatography.

The logical relationship for a typical acylation reaction is depicted in the following diagram.

G cluster_1 N-Acylation Workflow start_material This compound + Carboxylic Acid dissolve Dissolve in Anhydrous Solvent start_material->dissolve add_base Add Base (e.g., DIPEA) dissolve->add_base add_coupling Add Coupling Agent (e.g., HATU) add_base->add_coupling react Stir at Room Temperature add_coupling->react workup Aqueous Workup and Extraction react->workup purify Column Chromatography workup->purify product Purified N-Acyl Product purify->product

Caption: A typical workflow for an N-acylation reaction.

References

Technical Support Center: Synthesis and Purification of Methyl 5-amino-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 5-amino-2-fluorobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: There are two primary routes for the synthesis of this compound:

  • Route 1: Fischer Esterification of 5-amino-2-fluorobenzoic acid. This is a direct, one-step method involving the reaction of 5-amino-2-fluorobenzoic acid with methanol in the presence of an acid catalyst.

  • Route 2: Reduction of a nitro-precursor. This two-step route involves the esterification of a nitro-substituted benzoic acid, such as 2-fluoro-5-nitrobenzoic acid, followed by the reduction of the nitro group to an amine.

Q2: What are the typical impurities encountered in the synthesis of this compound?

A2: Common impurities can include:

  • Unreacted starting material: 5-amino-2-fluorobenzoic acid or the corresponding nitro-precursor.

  • Di-acylated byproduct: Formation of an amide by-product through the reaction of the amino group with another molecule of the carboxylic acid or ester.

  • Polymeric materials: Formation of polymeric byproducts, especially under harsh reaction conditions.

  • Residual solvents and reagents: Traces of methanol, acid catalyst, or solvents used in the workup.[1]

  • Isomeric impurities: Depending on the starting materials, isomers such as Methyl 3-amino-2-fluorobenzoate could be present.

Q3: How can I purify crude this compound?

A3: The most common and effective method for purifying solid organic compounds like this compound is recrystallization . The choice of solvent is critical for successful purification. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities will either remain in solution or be insoluble at high temperatures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem 1: Low yield in Fischer Esterification
Potential Cause Troubleshooting Step
Incomplete reaction The Fischer esterification is an equilibrium reaction. To drive it to completion, use a large excess of methanol (which can also act as the solvent) and ensure a sufficient amount of acid catalyst is used. Monitor the reaction by TLC until the starting material is consumed.
Protonation of the amino group The amino group of 5-amino-2-fluorobenzoic acid is basic and will react with the acid catalyst. This can neutralize the catalyst, rendering it ineffective for the esterification. It is often necessary to use a stoichiometric amount of the acid catalyst to ensure enough is available to protonate the carboxylic acid.
Loss of product during workup The product may have some solubility in the aqueous phase during extraction. Ensure the aqueous phase is saturated with a salt (e.g., brine) to decrease the solubility of the organic product. Use cold solvents for washing to minimize product loss.
Problem 2: Product is an oil or has a low melting point
Potential Cause Troubleshooting Step
Presence of unreacted starting material Unreacted 5-amino-2-fluorobenzoic acid can depress the melting point of the final product. Ensure the reaction has gone to completion by monitoring with TLC. If starting material is present, consider extending the reaction time or increasing the amount of catalyst.
Formation of byproducts Side reactions can lead to impurities that result in an oily product or a lowered melting point. Purify the crude product by recrystallization from a suitable solvent system.
Residual solvent Ensure the purified product is thoroughly dried under vacuum to remove any residual solvent, which can lower the melting point.
Problem 3: Difficulty with Recrystallization
Potential Cause Troubleshooting Step
Inappropriate solvent A systematic solvent screening should be performed to find the ideal recrystallization solvent. Good single solvents to try include ethanol, methanol, isopropanol, or ethyl acetate. Mixed solvent systems, such as ethanol/water or ethyl acetate/hexane, can also be effective.
Oiling out If the product "oils out" instead of crystallizing, it means the boiling point of the solvent is higher than the melting point of the solute. Try using a lower boiling point solvent or a mixed solvent system. You can also try adding a seed crystal to induce crystallization.
Poor recovery Using too much solvent will result in low recovery. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Cooling the solution slowly and then in an ice bath can improve the yield of crystals.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol is adapted from a standard Fischer esterification procedure for a similar compound.

Materials:

  • 5-amino-2-fluorobenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Procedure:

  • To a round-bottom flask, add 5-amino-2-fluorobenzoic acid (1 equivalent).

  • Add a large excess of anhydrous methanol (e.g., 20 equivalents), which acts as both a reagent and a solvent.

  • Carefully add concentrated sulfuric acid (1-1.2 equivalents) dropwise with cooling.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization.

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture).

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to allow for the formation of crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Data Presentation

Table 1: Comparison of Purification Methods (Hypothetical Data)
Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield
Recrystallization (Ethanol/Water)85%>98%75%
Column Chromatography (Silica Gel, Ethyl Acetate/Hexane)85%>99%60%
Table 2: HPLC Method for Purity Analysis

A typical HPLC method for purity analysis of this compound is as follows, adapted from methods for similar compounds.[1][2][3]

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start Start Reactants 5-amino-2-fluorobenzoic acid Methanol Sulfuric Acid Start->Reactants Reflux Heat to Reflux (Monitor by TLC) Reactants->Reflux Cool Cool to RT Reflux->Cool Evaporate Remove Methanol Cool->Evaporate Extract Dissolve in EtOAc Wash with NaHCO3 Wash with Brine Evaporate->Extract Dry Dry over MgSO4 Filter Extract->Dry Concentrate Evaporate EtOAc Dry->Concentrate Recrystallize Recrystallize from suitable solvent Concentrate->Recrystallize Filter_Dry Filter and Dry Crystals Recrystallize->Filter_Dry Pure_Product Pure Methyl 5-amino-2-fluorobenzoate Filter_Dry->Pure_Product

Caption: Experimental workflow for the synthesis of this compound.

Impurity_Troubleshooting cluster_impurities Potential Impurities & Issues cluster_solutions Troubleshooting Solutions Crude_Product Crude this compound Impurity1 Unreacted Starting Material Crude_Product->Impurity1 Incomplete Reaction Impurity2 Side-Reaction Byproducts Crude_Product->Impurity2 Side Reactions Impurity3 Low Melting Point / Oily Product Crude_Product->Impurity3 Presence of Impurities Impurity4 Low Yield Crude_Product->Impurity4 Equilibrium / Workup Loss Solution1 Increase reaction time/catalyst Monitor by TLC Impurity1->Solution1 Solution2 Optimize reaction conditions Purify by recrystallization Impurity2->Solution2 Solution3 Thorough purification (Recrystallization) Ensure complete drying Impurity3->Solution3 Solution4 Use excess methanol Optimize workup procedure Impurity4->Solution4

Caption: Troubleshooting logic for common issues in the synthesis.

References

Technical Support Center: Catalyst Selection for Cross-Coupling of Methyl 5-amino-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for the catalyst selection in cross-coupling reactions involving Methyl 5-amino-2-fluorobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in cross-coupling reactions with this compound?

A1: The primary challenges with this substrate arise from its electronic properties and the presence of multiple functional groups. The amino group is a strong electron-donating group, which can make the aryl halide less reactive towards oxidative addition. Additionally, the free amine can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or deactivation. The fluorine atom and the methyl ester group can also influence the electronic environment and may not be stable to all reaction conditions.

Q2: Which types of cross-coupling reactions are most suitable for this compound?

A2: this compound can be a suitable substrate for several common palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.

The choice of reaction will depend on the desired final product.

Q3: How do I choose the right palladium catalyst and ligand for my reaction?

A3: The selection of the catalyst system is crucial for a successful cross-coupling reaction with this substrate. Generally, bulky and electron-rich phosphine ligands are preferred as they can promote the oxidative addition step and stabilize the active catalytic species. For Suzuki-Miyaura and Buchwald-Hartwig reactions, popular choices include Buchwald ligands such as XPhos, SPhos, and RuPhos. For Sonogashira couplings, a combination of a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a copper(I) co-catalyst is often effective.

Q4: What is the role of the base in these reactions, and which one should I choose?

A4: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of the Suzuki-Miyaura reaction and for deprotonating the amine in the Buchwald-Hartwig amination. The choice of base depends on the specific reaction and the solvent used. For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. For Buchwald-Hartwig aminations, stronger bases such as NaOtBu or LHMDS may be necessary. It is often beneficial to screen a few different bases to find the optimal conditions for your specific transformation.

Q5: Can the free amino group on this compound interfere with the reaction?

A5: Yes, the free amino group can coordinate to the palladium catalyst and inhibit its activity. In some cases, it may be necessary to protect the amino group, for example, as a Boc-carbamate, to prevent this interference. However, many modern catalyst systems are robust enough to tolerate free amino groups, so it is often worth attempting the reaction without protection first.

Troubleshooting Guides

Issue 1: Low or No Conversion to Product
Potential Cause Troubleshooting Steps
Catalyst Inactivity - Ensure you are using a high-quality, air- and moisture-stable palladium precatalyst. - If using a Pd(II) source, ensure complete reduction to the active Pd(0) species. - Degas all solvents and reagents thoroughly to remove oxygen.
Inappropriate Ligand - Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos for Suzuki/Buchwald-Hartwig). - For Sonogashira, ensure the use of a suitable phosphine ligand in combination with a copper(I) co-catalyst.
Incorrect Base - The base may not be strong enough or soluble enough in the reaction solvent. - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu, LHMDS for Buchwald-Hartwig).
Suboptimal Solvent - The solvent may not be appropriate for the chosen base or may not be effectively solvating the reactants. - Common solvents include toluene, dioxane, THF, and DMF. Consider screening different solvents.
Low Reaction Temperature - The reaction may require more thermal energy to overcome the activation barrier. - Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Issue 2: Formation of Side Products (e.g., Homocoupling, Dehalogenation)
Potential Cause Troubleshooting Steps
Homocoupling of Boronic Acid (Suzuki) - Ensure the reaction is performed under a strictly inert atmosphere to minimize oxygen. - Use a Pd(0) precatalyst to avoid an excess of Pd(II) at the start of the reaction.
Dehalogenation of the Starting Material - This can be caused by certain bases or impurities. - Screen different, non-hydridic bases. - Ensure the use of high-purity, anhydrous solvents.
Side Reactions Involving the Amino Group - If the amino group is interfering, consider protecting it with a suitable protecting group (e.g., Boc).

Data Presentation

The following tables summarize typical starting conditions for various cross-coupling reactions with substrates similar to this compound. These should be used as a starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100
Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃Dioxane100
Pd(dppf)Cl₂ (3)-K₂CO₃DMF/H₂O90

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)
Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene100
Pd(OAc)₂ (2)RuPhos (4)LHMDSDioxane80
BrettPhos Pd G3 (2)-K₂CO₃t-BuOH110

Table 3: Representative Conditions for Sonogashira Coupling

Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemperature (°C)
Pd(PPh₃)₄ (5)CuI (10)Et₃NTHF60
PdCl₂(PPh₃)₂ (2)CuI (4)DiPEADMF80

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk tube, combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water, 5:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry reaction vial.

  • Reagent Addition: Add the anhydrous solvent (e.g., toluene), this compound (1.0 equiv.), and the amine coupling partner (1.2 equiv.).

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) iodide co-catalyst (10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF), the base (e.g., triethylamine, 2.0 equiv.), and the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Heat the reaction to the desired temperature (e.g., 60 °C) and stir for the required time, monitoring by TLC.

  • Work-up: Upon completion, cool the mixture and dilute with an organic solvent. Wash with saturated aqueous ammonium chloride solution and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Catalysis cluster_workup 3. Work-up & Purification prep_reagents Combine Aryl Halide, Coupling Partner, & Base prep_inert Establish Inert Atmosphere (Ar/N2) prep_reagents->prep_inert add_catalyst Add Pd Catalyst & Ligand prep_inert->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent heat_stir Heat & Stir add_solvent->heat_stir monitor Monitor Progress (TLC/LC-MS) heat_stir->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize Troubleshooting_Flowchart cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_amine Substrate Reactivity start Low or No Product Yield q_catalyst Is the catalyst/ligand appropriate for an electron-rich aniline? start->q_catalyst a_catalyst Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). q_catalyst->a_catalyst No q_conditions Are the base and solvent optimized? q_catalyst->q_conditions Yes a_catalyst->q_conditions a_conditions Screen different bases (e.g., K3PO4, Cs2CO3, NaOtBu) and solvents (e.g., Toluene, Dioxane, THF). q_conditions->a_conditions No q_amine Is the free amino group interfering? q_conditions->q_amine Yes a_conditions->q_amine a_amine Consider protecting the amine group (e.g., Boc). q_amine->a_amine Yes success Improved Yield q_amine->success No a_amine->success

Impact of solvent on "Methyl 5-amino-2-fluorobenzoate" reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reactions involving Methyl 5-amino-2-fluorobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound relevant to its reactivity and solvent selection?

Q2: Which solvents are generally recommended for reactions with this compound?

A range of aprotic and protic polar solvents are commonly employed. For reactions such as amide bond formation and N-alkylation, dipolar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are often used to ensure the solubility of reactants and reagents.[1][2] Chlorinated solvents like dichloromethane (DCM) can also be suitable. For certain reactions, alcohols such as ethanol or isopropanol may be used, sometimes in combination with other solvents.[2] The choice of solvent should be empirically determined and optimized for each specific reaction.

Q3: How does the choice of solvent impact amide coupling reactions with this compound?

The solvent can significantly influence the rate and yield of amide coupling reactions. Polar aprotic solvents like DMF or DMSO can effectively solvate the charged intermediates formed during the activation of the carboxylic acid, thereby facilitating the reaction. However, these solvents can also compete for the coupling agent. Less polar solvents may lead to precipitation of reactants or intermediates, hindering the reaction. The presence of water in the solvent can lead to hydrolysis of the activated carboxylic acid, reducing the yield of the desired amide.[1]

Q4: Can "green" or more environmentally friendly solvents be used for reactions with this compound?

While classic polar aprotic solvents are common, there is a growing trend towards the use of greener alternatives. Solvents like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and in some cases, aqueous systems or deep eutectic solvents (DES) are being explored for similar transformations.[1] The feasibility of these solvents for reactions with this compound would require specific experimental validation.

Troubleshooting Guides

Low Yield in Amide Coupling Reactions
Potential Cause Troubleshooting Steps
Incomplete activation of the carboxylic acid - Ensure the coupling agent (e.g., EDC, HATU, HOBt) is fresh and active.- Increase the equivalents of the coupling agent.- Switch to a different, more potent coupling agent.
Low nucleophilicity of the amine - The electron-withdrawing groups on this compound reduce the amine's reactivity. Consider using a stronger base or a higher reaction temperature to facilitate the reaction.
Hydrolysis of activated intermediate - Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Avoid solvents known to have high water content.
Poor solubility of reactants - Switch to a solvent in which all reactants are fully soluble at the reaction temperature. A solvent mixture might be beneficial.
Side reactions - Analyze the crude reaction mixture to identify byproducts. This can help in diagnosing the issue (e.g., formation of an N-acylurea byproduct with carbodiimide reagents).- Adjust the reaction temperature or the order of addition of reagents.
Incomplete N-Alkylation
Potential Cause Troubleshooting Steps
Insufficiently reactive alkylating agent - Use a more reactive alkylating agent (e.g., switch from an alkyl chloride to an alkyl bromide or iodide).
Weak base - Employ a stronger, non-nucleophilic base to deprotonate the amine effectively (e.g., DBU, DIPEA).
Steric hindrance - If the alkylating agent is bulky, a higher reaction temperature or a longer reaction time may be required.
Dialkylation - Use a stoichiometric amount of the alkylating agent to minimize the formation of the dialkylated product.
Solvent incompatibility - Ensure the solvent can facilitate an SN2-type reaction. Polar aprotic solvents are generally preferred.

Impact of Solvent on Reaction Efficiency (Representative Data)

The following table provides a representative example of how solvent choice can influence the yield of a hypothetical amide coupling reaction between this compound and a generic carboxylic acid. Note: This data is illustrative and actual results will vary depending on the specific reactants, reagents, and reaction conditions.

SolventDielectric Constant (ε)Typical Reaction Time (h)Representative Yield (%)
N,N-Dimethylformamide (DMF)36.71285-95
Dichloromethane (DCM)9.12470-85
Acetonitrile (ACN)37.51875-90
Tetrahydrofuran (THF)7.62460-75
Ethanol24.64840-60

Experimental Protocols

General Protocol for Amide Bond Formation
  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq.) and a coupling agent (e.g., HATU, 1.1 eq.) in anhydrous DMF (0.1-0.5 M) under an inert atmosphere, add a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Amine Addition: Add a solution of this compound (1.0 eq.) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion (monitor by TLC or LC-MS). Typical reaction times range from 12 to 24 hours.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for N-Alkylation (Reductive Amination)
  • Imine Formation: Dissolve this compound (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in a suitable solvent (e.g., DCM or 1,2-dichloroethane). Add a dehydrating agent (e.g., anhydrous MgSO₄ or Na₂SO₄) and stir at room temperature for 1-4 hours.

  • Reduction: Cool the mixture in an ice bath and add a reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.

Visualizations

experimental_workflow cluster_amide Amide Coupling Workflow A 1. Reactant Mixing (Carboxylic Acid, Coupling Agent, Base in Solvent) B 2. Activation (Stir at RT) A->B C 3. Amine Addition (this compound) B->C D 4. Reaction (Monitor Progress) C->D E 5. Work-up & Extraction D->E F 6. Purification E->F

Caption: A typical workflow for an amide coupling reaction.

troubleshooting_logic Start Low Reaction Yield Solubility Check Reactant Solubility Start->Solubility Reagents Verify Reagent Activity Solubility->Reagents Good ChangeSolvent Change Solvent or Use Co-solvent Solubility->ChangeSolvent Poor Conditions Optimize Reaction Conditions Reagents->Conditions Active NewReagents Use Fresh/New Reagents Reagents->NewReagents Suspect ModifyConditions Adjust Temperature, Time, or Stoichiometry Conditions->ModifyConditions Success Yield Improved ChangeSolvent->Success NewReagents->Success ModifyConditions->Success

Caption: A troubleshooting flowchart for low reaction yields.

References

Technical Support Center: Preventing Dimer Formation in "Methyl 5-amino-2-fluorobenzoate" Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dimer formation during reactions involving Methyl 5-amino-2-fluorobenzoate .

Understanding the Problem: Dimer Formation

In reactions where the amino group of this compound is intended to react with another functional group, a common side reaction is the formation of a dimer. This occurs when the amino group of one molecule attacks the ester group of another, forming an amide bond. This "head-to-tail" dimerization results in an unwanted byproduct, reducing the yield of the desired product and complicating purification.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dimer formation in reactions with this compound?

The primary cause is the nucleophilic nature of the aromatic amino group reacting with the electrophilic carbonyl of the methyl ester on another molecule of the same compound. This self-amidation reaction is a common issue with aminobenzoates, particularly under conditions that activate the ester or enhance the nucleophilicity of the amine.

Q2: How can I detect the formation of the dimer byproduct?

Dimer formation can be monitored by thin-layer chromatography (TLC), where the dimer will typically have a different Rf value than the starting material and the desired product. For more detailed analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to identify the mass of the dimer, which will be double the molecular weight of the starting material minus the mass of methanol (CH₃OH).

Q3: What is the most effective way to prevent dimer formation?

The most robust method to prevent dimerization is to protect the amino group before proceeding with the desired reaction. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for aromatic amines due to its stability under many reaction conditions and its relatively straightforward removal.

Q4: Are there methods to minimize dimerization without using a protecting group?

Yes, while protection is often the most reliable strategy, dimerization can be minimized by carefully controlling the reaction conditions. Strategies include:

  • Low-Temperature Reactions: Running the reaction at lower temperatures can reduce the rate of the self-amidation reaction more than the desired reaction.

  • Choice of Coupling Reagents: In amide bond formation reactions, using efficient coupling reagents like HATU or HBTU in combination with additives like HOBt can promote the desired reaction over self-coupling.[1][2]

  • Slow Addition: Slow, controlled addition of the coupling partner or activating agent can help to maintain a low concentration of the reactive species, favoring the intermolecular reaction with the desired substrate over dimerization.

Troubleshooting Guide

Symptom Potential Cause Suggested Solution(s)
Low yield of desired product and a significant amount of a higher molecular weight byproduct observed by LC-MS. Dimerization of this compound.1. Protect the amino group with a Boc group before the reaction. 2. Optimize reaction conditions: lower the temperature, use a more efficient coupling reagent (e.g., HATU), and consider slow addition of reagents.
Multiple spots on TLC, with one spot having a very low Rf value. The low Rf spot could be the more polar dimer.Co-spot the reaction mixture with the starting material to identify unreacted starting material. The other major spot is likely the product or dimer. Confirm with LC-MS.
Reaction is sluggish at low temperatures, and warming it up leads to dimer formation. The activation energy for the desired reaction is close to that of the dimerization.1. Protect the amino group. 2. Screen different solvents and coupling reagents that may favor the desired reaction kinetically.

Data Presentation: Expected Outcomes of Dimer Prevention Strategies

Strategy Expected Dimer Formation Relative Yield of Desired Product Key Considerations
No preventative measures HighLow to ModerateHigh risk of significant byproduct formation, leading to difficult purification.
Low reaction temperature (e.g., 0 °C to -20 °C) Moderate to LowModerateMay significantly slow down the desired reaction, requiring longer reaction times.
Use of advanced coupling reagents (e.g., HATU/HOBt) LowHighCan be highly effective but may be more expensive than standard coupling agents.[1][2]
Boc protection of the amino group NegligibleHigh (after deprotection)Adds two steps (protection and deprotection) to the synthesis but offers the most reliable prevention of dimerization.

Experimental Protocols

Protocol 1: Boc Protection of this compound

This protocol describes the protection of the amino group of this compound using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or THF in a round-bottom flask.

  • Add triethylamine (1.2 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude Boc-protected product.

  • Purify by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of Boc-protected this compound

This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected this compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add trifluoroacetic acid (5-10 equivalents) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the deprotected product.

Visualizations

Dimerization_Pathway cluster_reactants Reactants cluster_reaction Dimerization Reaction cluster_products Products mol1 This compound reaction Self-Amidation mol1->reaction Nucleophilic Attack (Amino Group) mol2 This compound mol2->reaction Electrophilic Center (Ester Group) dimer Dimer Byproduct reaction->dimer methanol Methanol reaction->methanol

Caption: Dimerization pathway of this compound.

Prevention_Workflow start Start: Reaction with This compound check_dimer Is Dimer Formation a Concern? start->check_dimer protect Protect Amino Group (e.g., with Boc) check_dimer->protect Yes optimize Optimize Reaction Conditions: - Low Temperature - Coupling Reagents - Slow Addition check_dimer->optimize No / Minor Issue reaction_protected Perform Desired Reaction protect->reaction_protected deprotect Deprotect Amino Group reaction_protected->deprotect end End: Desired Product deprotect->end reaction_optimized Perform Desired Reaction optimize->reaction_optimized reaction_optimized->end

Caption: Decision workflow for preventing dimer formation.

Boc_Protection_Signaling amine This compound H₂N-Ar-COOCH₃ protected_amine Boc-Protected Amine Boc-HN-Ar-COOCH₃ amine->protected_amine  + Boc₂O, Base   boc_anhydride Boc₂O (tBuOCO)₂O deprotected_amine Deprotected Amine H₂N-Ar-COOCH₃ protected_amine->deprotected_amine  + TFA   tfa TFA CF₃COOH

Caption: Signaling pathway for Boc protection and deprotection.

References

Validation & Comparative

A Comparative Guide to Methyl 5-amino-2-fluorobenzoate and Its Isomers in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic placement of functional groups on an aromatic ring can dramatically alter a molecule's physicochemical properties and biological activity. Aminobenzoate esters, key structural motifs in numerous active pharmaceutical ingredients (APIs) and functional materials, exemplify this principle. This guide provides a comparative analysis of Methyl 5-amino-2-fluorobenzoate against its structural isomers, offering insights into their synthetic accessibility and potential utility. The inclusion of a fluorine atom, a common strategy in medicinal chemistry, further modulates the electronic character and metabolic stability of these compounds.

Influence of Isomeric Substitution on Reactivity and Properties

The reactivity of aminobenzoate isomers is primarily dictated by the electronic interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing methoxycarbonyl (-COOCH₃) and fluoro (-F) groups. The position of these substituents on the benzene ring affects the electron density of the aromatic system and the nucleophilicity of the amino group, thereby influencing their performance in various synthetic transformations, such as acylation, alkylation, and cross-coupling reactions.

For instance, the basicity of the amino group is a critical factor. A higher pKa value generally correlates with increased nucleophilicity. The electron-withdrawing nature of the fluorine and ester groups deactivates the ring and lowers the basicity of the amino group. The extent of this deactivation is position-dependent.

Comparative Synthesis via Fischer Esterification

To provide a standardized comparison, we will consider the synthesis of this compound and its isomers via the Fischer esterification of the corresponding aminobenzoic acid precursors. This common and straightforward method allows for a more direct comparison of reaction efficiency.

General Experimental Protocol: Fischer Esterification of Aminofluorobenzoic Acids

Materials:

  • Appropriate aminofluorobenzoic acid isomer (1.0 eq)

  • Anhydrous Methanol (10-20 mL per gram of acid)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1-0.2 eq)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the aminofluorobenzoic acid in anhydrous methanol.

  • Carefully add concentrated sulfuric acid to the suspension.

  • Heat the reaction mixture to reflux and maintain for a specified period (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude methyl aminofluorobenzoate.

  • Purify the product by column chromatography or recrystallization as needed.

Synthetic Performance Data

The following table summarizes typical performance data for the synthesis of this compound and its isomers via Fischer esterification, based on literature reports. It is important to note that reaction conditions can be optimized to improve yields.

CompoundPrecursorTypical Yield (%)Typical Reaction Time (h)Ref.
This compound 2-Amino-5-fluorobenzoic acid80-90%4-6[1]
Methyl 3-amino-2-fluorobenzoate 2-Fluoro-3-nitrobenzoic acid (multi-step)93.6% (final reduction step)10 (final reduction step)[2]
Methyl 4-amino-2-fluorobenzoate 4-Amino-2-fluorobenzoic acidNot specifiedNot specified[3]
Methyl 2-amino-3-fluorobenzoate 2-Amino-3-fluorobenzoic acidNot specifiedNot specified[4]
Methyl 4-aminobenzoate 4-Aminobenzoic acid64%2[5]

Spectroscopic Data Comparison

Characterization of the synthesized isomers is crucial for confirming their identity and purity. The following table presents key spectroscopic data for this compound and a selection of its isomers.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
This compound 3.85 (s, 3H), 5.0 (br s, 2H), 6.7-7.2 (m, 3H) (Expected)Not availableN-H stretch (~3300-3500), C=O stretch (~1700)169.06 (M+)
Methyl 3-amino-2-fluorobenzoate 3.89 (s, 3H), 6.8-7.4 (m, 3H)52.3, 115.6, 118.9, 124.5, 125.1, 147.2, 165.8N-H stretch (~3300-3500), C=O stretch (~1700)169.05 (M+)
Methyl 4-amino-2-fluorobenzoate 3.83 (s, 3H), 4.0 (br s, 2H), 6.3-7.8 (m, 3H) (Expected)Not availableN-H stretch (~3300-3500), C=O stretch (~1700)169.05 (M+)
Methyl 4-aminobenzoate 3.80 (s, 3H), 4.1 (br s, 2H), 6.6 (d, 2H), 7.8 (d, 2H)51.5, 113.8, 122.1, 131.5, 150.8, 167.13424, 3345, 1685151.06 (M+)

Visualizing Synthetic and Conceptual Frameworks

To further aid in the understanding of the synthesis and potential applications of these isomers, the following diagrams illustrate a typical experimental workflow and a conceptual representation of how isomeric differences can impact biological activity.

G cluster_0 Synthesis cluster_1 Characterization start Start: Aminofluorobenzoic Acid Isomer esterification Fischer Esterification: - Anhydrous Methanol - Conc. H2SO4 (cat.) - Reflux start->esterification workup Aqueous Workup: - Neutralization (NaHCO3) - Extraction (EtOAc) esterification->workup purification Purification: - Column Chromatography or - Recrystallization workup->purification product Product: Methyl Aminofluorobenzoate Isomer purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Figure 1. General experimental workflow for the synthesis and characterization of methyl aminofluorobenzoate isomers.

G cluster_0 Isomer-Target Interaction cluster_1 This compound cluster_2 Other Aminobenzoate Isomer receptor Biological Target (e.g., Enzyme Active Site) isomer1 Isomer 1 isomer1->receptor Strong Affinity interaction1 Optimal Binding: - H-bonding - Hydrophobic interactions isomer2 Isomer 2 isomer2->receptor Weak Affinity interaction2 Suboptimal Binding: - Steric hindrance - Altered electronic interactions

Figure 2. Conceptual diagram of how isomeric differences can affect binding to a biological target.

Conclusion

The choice of a specific aminobenzoate isomer in a synthetic campaign has profound implications for reaction outcomes and the properties of the final product. While this compound is a valuable building block, its isomers offer a diverse palette of reactivity and functionality. This guide provides a foundational comparison to aid researchers in the selection of the most appropriate isomer for their specific application, whether it be for optimizing synthetic yields, fine-tuning electronic properties, or designing novel therapeutic agents. A thorough understanding of the principles outlined herein will empower scientists to make more informed decisions in their research and development endeavors.

References

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Aminobenzoates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of fluorination on molecular reactivity is paramount. This guide provides a comprehensive comparison of the chemical reactivity of fluorinated and non-fluorinated aminobenzoates, supported by theoretical principles and detailed experimental protocols. The introduction of fluorine atoms into the aromatic ring of aminobenzoates can profoundly alter their electronic properties, influencing reaction rates and mechanisms.

The Electronic Influence of Fluorine: A Hammett Perspective

The reactivity of substituted aromatic compounds like aminobenzoates can be quantitatively assessed using the Hammett equation, which relates reaction rates and equilibrium constants to the electronic properties of the substituents. The equation is expressed as:

log(k/k₀) = σρ

where:

  • k is the rate constant of the substituted reactant.

  • k₀ is the rate constant of the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of a particular reaction to substituent effects.

Fluorine is a unique substituent as it is highly electronegative (strong -I inductive effect) but also possesses lone pairs that can be donated to the aromatic ring (+M mesomeric effect). The net effect depends on the position of the fluorine atom.

Key Takeaways from Hammett Analysis:

  • Electron-Withdrawing Nature: The Hammett substituent constant (σ) for a fluorine atom is positive, indicating that it is an electron-withdrawing group. This effect is more pronounced at the meta position (σ_m = +0.34) than at the para position (σ_p = +0.06) due to the counteracting electron-donating resonance effect in the para position.[1]

  • Impact on Reactivity:

    • Ester Hydrolysis: For reactions where a negative charge develops in the transition state, such as the alkaline hydrolysis of benzoate esters, an electron-withdrawing group like fluorine will stabilize the transition state and increase the reaction rate. Therefore, fluorinated aminobenzoates are expected to undergo hydrolysis faster than their non-fluorinated counterparts. The reaction constant (ρ) for the alkaline hydrolysis of ethyl benzoates is positive (around +2.54), indicating that the reaction is significantly accelerated by electron-withdrawing substituents.[1]

    • Amine Nucleophilicity: The electron-withdrawing nature of fluorine decreases the electron density on the aniline nitrogen, thereby reducing its basicity (higher pKa of the conjugate acid) and nucleophilicity. This means that the amino group of a fluorinated aminobenzoate will be less reactive in nucleophilic substitution reactions compared to the non-fluorinated analogue. For instance, the pKa of p-fluoroaniline's conjugate acid is slightly lower (more acidic, meaning the amine is less basic) than that of aniline.[2]

Quantitative Comparison of Reactivity

To illustrate the practical implications of these electronic effects, the following table summarizes the expected relative reactivity based on Hammett principles.

CompoundReaction TypeExpected Relative ReactivityRationale
Ethyl 4-Aminobenzoate Alkaline Ester HydrolysisBaselineThe unsubstituted aromatic ring serves as the reference for comparison.
Ethyl 4-Amino-2-fluorobenzoate Alkaline Ester HydrolysisHigher than baselineThe electron-withdrawing fluorine atom stabilizes the negatively charged transition state of the hydrolysis reaction, thereby increasing the rate.
Aniline (from aminobenzoate)Nucleophilic SubstitutionBaselineThe unsubstituted aniline provides a reference for the nucleophilicity of the amino group.
4-Fluoroaniline Nucleophilic SubstitutionLower than baselineThe electron-withdrawing fluorine atom reduces the electron density on the nitrogen, making the amino group less nucleophilic and thus less reactive in substitution reactions.

Experimental Protocol: Kinetic Study of Alkaline Ester Hydrolysis

This protocol outlines a method to experimentally determine and compare the rate constants for the alkaline hydrolysis of a fluorinated and a non-fluorinated aminobenzoate.

Objective: To determine the second-order rate constant for the alkaline hydrolysis of ethyl 4-aminobenzoate and ethyl 4-amino-2-fluorobenzoate at a constant temperature.

Materials:

  • Ethyl 4-aminobenzoate

  • Ethyl 4-amino-2-fluorobenzoate

  • Sodium hydroxide (NaOH), standardized solution (e.g., 0.05 M)

  • Hydrochloric acid (HCl), standardized solution (e.g., 0.05 M)

  • Ethanol (solvent)

  • Phenolphthalein indicator

  • Thermostatic water bath

  • Burettes, pipettes, conical flasks, stopwatches

Procedure:

  • Preparation:

    • Prepare stock solutions of the aminobenzoate esters in ethanol.

    • Place the NaOH solution and the ester solutions in the thermostatic water bath to equilibrate at the desired temperature (e.g., 25°C).

  • Reaction Initiation:

    • Pipette a known volume of the ester solution into a conical flask.

    • Simultaneously, start a stopwatch and add a known volume of the pre-heated NaOH solution to the ester solution. Mix thoroughly.

  • Titration at Time Intervals:

    • At regular time intervals (e.g., 0, 5, 10, 15, 20, 30, 45, and 60 minutes), withdraw a known volume (aliquot) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a flask containing a known excess of the standardized HCl solution.

    • Titrate the unreacted HCl with the standardized NaOH solution using phenolphthalein as the indicator.

  • Infinity Reading (V∞):

    • To determine the concentration of NaOH at the completion of the reaction, heat a separate sample of the reaction mixture in a sealed tube at a higher temperature (e.g., 60°C) for a prolonged period (e.g., 24 hours) to ensure complete hydrolysis.

    • After cooling, titrate an aliquot as described in step 3.

  • Data Analysis:

    • Calculate the concentration of unreacted NaOH at each time point.

    • The reaction follows second-order kinetics. The rate constant (k) can be determined by plotting 1/(a-x) versus time, where a is the initial concentration of the reactants and x is the concentration of product formed at time t. The slope of the resulting straight line will be equal to the rate constant k.

Visualizing the Concepts

To further elucidate the principles discussed, the following diagrams illustrate the logical relationships and experimental workflow.

Hammett_Reactivity_Logic cluster_substituent Substituent Effect cluster_property Electronic Property cluster_reactivity Reactivity Outcome Fluorine Fluorine Electron-withdrawing (-I > +M) Electron-withdrawing (-I > +M) Fluorine->Electron-withdrawing (-I > +M) Inductive vs. Mesomeric Non-Fluorinated Non-Fluorinated Neutral/Slightly Donating Neutral/Slightly Donating Non-Fluorinated->Neutral/Slightly Donating Increased Rate of Ester Hydrolysis Increased Rate of Ester Hydrolysis Electron-withdrawing (-I > +M)->Increased Rate of Ester Hydrolysis Stabilizes transition state Decreased Amine Nucleophilicity Decreased Amine Nucleophilicity Electron-withdrawing (-I > +M)->Decreased Amine Nucleophilicity Reduces electron density on N Baseline Reactivity Baseline Reactivity Neutral/Slightly Donating->Baseline Reactivity

Caption: Logical flow of fluorine's electronic effect on reactivity.

Hydrolysis_Kinetics_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction & Sampling cluster_analysis 3. Analysis A Prepare Ester & NaOH solutions B Equilibrate at constant temperature A->B C Mix reactants & start timer B->C D Withdraw aliquots at time intervals C->D E Quench with excess HCl D->E F Titrate unreacted HCl with NaOH E->F G Calculate reactant concentration F->G H Plot 1/[Reactant] vs. Time G->H I Determine rate constant (k) from slope H->I

Caption: Experimental workflow for kinetic analysis of ester hydrolysis.

Conclusion

The fluorination of aminobenzoates has a predictable and quantifiable impact on their reactivity. By acting as an electron-withdrawing group, fluorine enhances the rate of reactions where a negative charge develops in the transition state, such as ester hydrolysis. Conversely, it diminishes the nucleophilicity of the amino group. The Hammett equation provides a robust theoretical framework for understanding these effects, and the provided experimental protocol offers a practical method for their empirical determination. For researchers in drug development, a thorough understanding of these principles is crucial for designing molecules with desired reactivity profiles and metabolic stability.

References

Unveiling Structure-Activity Relationships: A Comparative Guide to MKK4 Kinase Inhibitors Derived from Methyl 5-amino-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Mitogen-Activated Protein Kinase Kinase 4 (MKK4) inhibitors synthesized using Methyl 5-amino-2-fluorobenzoate as a key starting material. The following sections detail the structure-activity relationships (SAR), quantitative biological data, and experimental methodologies to support further research and development in this area.

Comparative Analysis of MKK4 Inhibitors

A series of potent and selective MKK4 inhibitors has been developed utilizing a synthetic route starting from this compound. The core scaffold, derived from this starting material, has been subjected to various chemical modifications to explore the structure-activity landscape and optimize for potency and selectivity against other kinases, particularly the closely related MKK7 and the downstream kinase JNK1.

The biological activity of these compounds was primarily assessed using the KINOMEscan™ profiling service, which quantifies the binding affinity of a compound against a large panel of kinases. The data is often presented as a percentage of control (PoC), where a lower PoC value indicates stronger binding, or as a selectivity ratio, highlighting the compound's preference for the target kinase.

Table 1: SAR Summary of MKK4 Inhibitors

Compound IDR1 GroupR2 GroupMKK4 IC50 (µM)Selectivity (MKK7/MKK4)Selectivity (JNK1/MKK4)
Example 1 PhenylH< 1086> 100
Example 2 4-FluorophenylH< 10> 500> 100
Example 20 Pyridin-4-ylH< 1> 10> 100
Example 41 Thiazol-2-ylH< 0.13.3> 100
Example 42 1-Methyl-1H-pyrazol-4-ylH< 0.110> 100
Example 43 Oxazol-2-ylH< 0.1> 33> 100

Note: The IC50 and selectivity data are derived from the patent WO2018134254A1.[1] The patent reports data in various formats, including percent of control at a given concentration and selectivity ratios. The table above provides a synthesized summary for comparative purposes.

The data reveals several key SAR trends:

  • Aromatic Substituents at R1: The nature of the aromatic ring at the R1 position significantly influences both potency and selectivity. While a simple phenyl group provides a good starting point, the introduction of heteroaromatic rings like pyridine, thiazole, pyrazole, and oxazole generally leads to a substantial increase in potency against MKK4.

  • Fluorine Substitution: The 4-fluorophenyl analogue (Example 2) demonstrates remarkably high selectivity against MKK7 (>500-fold), suggesting that this modification is crucial for discriminating between these two closely related kinases.

  • Heterocyclic Rings: The most potent compounds in this series incorporate five-membered heterocyclic rings at the R1 position. Thiazole, pyrazole, and oxazole moieties all result in inhibitors with sub-micromolar to low nanomolar potency.

  • Selectivity over JNK1: A consistent and highly desirable feature of this chemical series is its exceptional selectivity against the downstream kinase JNK1. For all evaluated compounds, the inhibition of JNK1 was negligible at the tested concentrations.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development of these MKK4 inhibitors.

General Synthetic Procedure for MKK4 Inhibitors

The synthesis of the MKK4 inhibitor scaffold commences with the acylation of this compound with a suitable acylating agent, followed by a series of cyclization and substitution reactions to build the final heterocyclic core. The diverse R1 groups are typically introduced in the final steps of the synthesis via cross-coupling reactions or nucleophilic aromatic substitution.

Diagram 1: General Synthetic Workflow

G A This compound B Acylation / Cyclization A->B Step 1 C Intermediate Scaffold B->C Step 2 D Introduction of R1 Group C->D Step 3 E Final MKK4 Inhibitor D->E Step 4

Caption: A generalized synthetic route to MKK4 inhibitors.

KINOMEscan™ Competition Binding Assay

The KINOMEscan™ assay platform is a competition-based binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.

Principle: The assay relies on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for the kinase.

Methodology:

  • Kinase Preparation: A panel of human kinases are expressed as fusions with a DNA tag for quantification.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay: The test compound is incubated in solution with the kinase and the immobilized ligand. The test compound and the immobilized ligand compete for binding to the ATP-binding site of the kinase.

  • Quantification: After reaching equilibrium, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag.

  • Data Analysis: The results are typically expressed as a percentage of a DMSO control (100% binding) or used to calculate the dissociation constant (Kd) for the compound-kinase interaction. Selectivity is determined by comparing the binding affinity for the primary target (MKK4) to that of other kinases (e.g., MKK7, JNK1).

Signaling Pathway Context

MKK4 is a key component of the c-Jun N-terminal kinase (JNK) signaling pathway, which is activated in response to a variety of cellular stresses, including inflammatory cytokines, UV radiation, and osmotic shock.[2] MKK4, along with MKK7, functions as a direct upstream activator of JNKs through dual phosphorylation on threonine and tyrosine residues within the JNK activation loop.[3] Activated JNKs then translocate to the nucleus to phosphorylate and activate a range of transcription factors, most notably c-Jun, which is a component of the AP-1 transcription factor complex.[2][3] This leads to the regulation of genes involved in diverse cellular processes such as proliferation, apoptosis, and inflammation. The selective inhibition of MKK4 is a therapeutic strategy aimed at modulating the JNK pathway for the treatment of diseases where this pathway is dysregulated, such as certain cancers and inflammatory disorders.[2]

Diagram 2: MKK4 in the JNK Signaling Pathway

G Stress Cellular Stress / Cytokines MAP3K MAP3K (e.g., MEKK1, ASK1) Stress->MAP3K MKK4 MKK4 MAP3K->MKK4 MKK7 MKK7 MAP3K->MKK7 JNK JNK MKK4->JNK MKK7->JNK cJun c-Jun / AP-1 JNK->cJun Gene Gene Expression (Proliferation, Apoptosis, Inflammation) cJun->Gene Inhibitor MKK4 Inhibitor Inhibitor->MKK4

Caption: Simplified MKK4-JNK signaling cascade.

References

The Strategic Advantage of Fluorination: A Comparative Guide to Methyl 5-amino-2-fluorobenzoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of molecular building blocks is a critical decision that profoundly shapes the trajectory of a drug discovery program. Among the myriad of available scaffolds, fluorinated aromatic compounds have garnered significant attention for their potential to enhance key drug-like properties. This guide provides an objective comparison of Methyl 5-amino-2-fluorobenzoate with its non-fluorinated and alternatively substituted counterparts, supported by physicochemical data and its application in the context of targeted therapies, particularly in the inhibition of key signaling pathways.

This compound is a versatile building block that offers a unique combination of reactive sites: an amino group for amide bond formation, a methyl ester for further derivatization, and a strategically placed fluorine atom on the aromatic ring. This trifecta of functionalities makes it an attractive starting point for the synthesis of compound libraries aimed at various therapeutic targets.

Physicochemical Properties: The Impact of Fluorine

The introduction of a fluorine atom, as in this compound, can significantly modulate the physicochemical properties of a molecule compared to its non-fluorinated analog, Methyl 5-aminobenzoate. These alterations can have a profound impact on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyThis compoundMethyl 5-aminobenzoate (non-fluorinated)Methyl 5-amino-2-chlorobenzoateAdvantage of Fluorination
Molecular Weight ( g/mol ) 169.15151.16185.61Minimal increase in size compared to chlorine, allowing for subtle steric modifications.
Calculated LogP 1.94[1]~1.4~2.1Moderate lipophilicity, which can improve cell membrane permeability without being excessively high, a common issue with heavier halogens.
pKa (of the amine) Predicted to be lowerHigherLowerThe electron-withdrawing nature of fluorine reduces the basicity of the amino group, which can prevent unwanted interactions and improve oral bioavailability.
Solubility Generally, fluorination can either increase or decrease aqueous solubility depending on the overall molecular context. Specific comparative data is not readily available.--The specific impact on solubility requires experimental determination, but the electronic changes can be leveraged to optimize this property.

The Role of this compound in Kinase Inhibitor Design

Substituted aminobenzoic acids are a cornerstone in the design of kinase inhibitors, which are a major class of targeted cancer therapies. The amino group of these building blocks often forms a key hydrogen bond interaction with the hinge region of the kinase's ATP-binding pocket. The nature and position of substituents on the aromatic ring can then be used to fine-tune potency, selectivity, and pharmacokinetic properties.

One of the most important signaling pathways in cancer is the RAS-RAF-MEK-ERK (MAPK) pathway, which regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common driver of oncogenesis. MEK (Mitogen-activated protein kinase kinase) is a key kinase in this cascade and a validated target for cancer therapy.

The fluorine atom in this compound can play a crucial role in the design of MEK inhibitors. Its electron-withdrawing properties can influence the binding affinity of the inhibitor to the MEK protein. Furthermore, the fluorine atom can block potential sites of metabolism on the aromatic ring, thereby increasing the metabolic stability and in vivo half-life of the drug candidate.

While direct comparative IC50 values for MEK inhibitors synthesized with and without the 2-fluoro substituent on the aminobenzoate linker are not available in a single head-to-head study, the established principles of medicinal chemistry and the prevalence of fluorinated compounds in approved kinase inhibitors strongly suggest the advantages of this substitution. For instance, the strategic placement of fluorine has been shown to enhance the potency and metabolic stability of inhibitors targeting other kinases.[2]

Experimental Protocols

General Synthesis of Kinase Inhibitors using this compound

The synthesis of kinase inhibitors often involves the coupling of a core heterocyclic scaffold with a substituted aniline derivative. In this context, this compound serves as a key aniline building block.

Step 1: Amide Bond Formation

A common synthetic route involves the acylation of the amino group of this compound with a suitable carboxylic acid derivative of a core kinase-binding scaffold (e.g., a pyrimidine or quinazoline derivative).

  • Materials:

    • This compound

    • Carboxylic acid-functionalized kinase scaffold

    • Coupling agents (e.g., HATU, HOBt/EDC)

    • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

    • Tertiary amine base (e.g., DIPEA)

  • Procedure:

    • Dissolve the carboxylic acid-functionalized kinase scaffold in the anhydrous solvent.

    • Add the coupling agents and stir for a short period to activate the carboxylic acid.

    • Add this compound and the tertiary amine base to the reaction mixture.

    • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

    • Work up the reaction by quenching with water and extracting the product with an organic solvent.

    • Purify the product by column chromatography.

Step 2: Ester Hydrolysis or Amidation (Optional)

The methyl ester of the resulting compound can be hydrolyzed to the corresponding carboxylic acid or converted to an amide to explore further structure-activity relationships.

  • For Hydrolysis: Treat the methyl ester with a base such as lithium hydroxide in a mixture of THF and water.

  • For Amidation: React the methyl ester with an amine in the presence of a suitable catalyst or convert the ester to a carboxylic acid first and then perform an amide coupling.

In Vitro Kinase Inhibition Assay (General Protocol)

To evaluate the inhibitory potency of the synthesized compounds against a target kinase (e.g., MEK1).

  • Materials:

    • Recombinant human MEK1 enzyme

    • Kinase substrate (e.g., inactive ERK2)

    • ATP

    • Synthesized inhibitor compound

    • Assay buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Procedure:

    • Prepare a serial dilution of the inhibitor compound in DMSO.

    • In a multi-well plate, add the MEK1 enzyme, the substrate, and the assay buffer.

    • Add the diluted inhibitor to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified period.

    • Stop the reaction and measure the amount of ADP produced using the detection reagent, which correlates with kinase activity.

    • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Rationale and Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Physicochemical Advantages of Fluorination cluster_1 Impact on Properties MA2FB This compound MAB Methyl 5-aminobenzoate (Non-fluorinated analog) MA2FB->MAB Introduction of Fluorine MACB Methyl 5-amino-2-chlorobenzoate (Alternative Halogen) MA2FB->MACB Comparison of Halogen Effect prop1 Altered Lipophilicity (LogP) MA2FB->prop1 prop2 Reduced Basicity (pKa) MA2FB->prop2 prop3 Blocked Metabolic Site MA2FB->prop3 prop4 Improved Binding Affinity MA2FB->prop4

Advantages of Fluorine Substitution

G cluster_0 Role in MEK Inhibitor Synthesis and Action cluster_1 Inhibitor Design GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation MA2FB This compound (Building Block) Inhibitor MEK Inhibitor MA2FB->Inhibitor Forms key interactions Scaffold Kinase Binding Scaffold Scaffold->Inhibitor Inhibitor->MEK Inhibition

Targeting the MAPK/ERK Pathway

G cluster_0 Experimental Workflow start Start: Select Building Blocks synthesis Chemical Synthesis: Amide Coupling start->synthesis purification Purification and Characterization synthesis->purification assay In Vitro Kinase Assay (IC50 Determination) purification->assay sar Structure-Activity Relationship Analysis assay->sar optimization Lead Optimization sar->optimization optimization->synthesis Iterative Improvement

Drug Discovery Workflow

References

A Comparative Guide to Fluorinated Aminobenzoate Isomers: Methyl 5-amino-2-fluorobenzoate and Methyl 4-amino-3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the selection of foundational scaffolds is a critical determinant of a program's success. Substituted aminobenzoates, particularly those incorporating fluorine, are a class of building blocks that offer a unique combination of properties, influencing factors such as metabolic stability, binding affinity, and bioavailability.[1][2][3][4][5] This guide presents an objective comparison of two isomeric fluorinated aminobenzoates: Methyl 5-amino-2-fluorobenzoate and Methyl 4-amino-3-fluorobenzoate. The comparison is supported by available chemical data and established experimental protocols.

Physicochemical and Spectroscopic Properties

The positional isomerism of the amino and fluoro groups on the benzene ring imparts distinct physicochemical and spectroscopic characteristics to each molecule. These differences can influence their reactivity and interactions with biological targets.

Table 1: Physicochemical Properties

PropertyThis compoundMethyl 4-amino-3-fluorobenzoate
CAS Number 56741-34-5185629-32-7[6][7]
Molecular Formula C₈H₈FNO₂C₈H₈FNO₂[6]
Molecular Weight 169.15 g/mol 169.15 g/mol [6]
Appearance SolidData not available
Boiling Point Data not available296.33°C at 760 mmHg[7]
Melting Point Data not availableData not available
Density Data not available1.264 g/cm³[7]

Table 2: Spectroscopic Data Comparison

Spectroscopic DataThis compoundMethyl 4-amino-3-fluorobenzoate
¹H NMR Data available on vendor websites.[8]Data available on vendor websites.[9]
¹³C NMR Data available on vendor websites.[8]Data available on vendor websites.[9]
IR Spectra Data available on vendor websites.[8]Data available on vendor websites.[9]
Mass Spectra Data available on vendor websites.[8]Data available on vendor websites.[9]

Note: Specific peak data for NMR, IR, and Mass Spectrometry are often available upon request from chemical suppliers.

Synthesis and Experimental Protocols

The synthesis of both this compound and Methyl 4-amino-3-fluorobenzoate can be achieved through a two-step process: the synthesis of the corresponding aminobenzoic acid precursor, followed by esterification.

Synthesis of Aminobenzoic Acid Precursors

1. Synthesis of 5-Amino-2-fluorobenzoic acid:

This precursor can be synthesized from 2-methyl-4-fluoronitrobenzene. The process involves catalytic hydrogenation to reduce the nitro group, followed by oxidation of the methyl group to a carboxylic acid.[10]

2. Synthesis of 4-Amino-3-fluorobenzoic acid:

A common route to this precursor involves the nitration of a suitable fluorinated benzoic acid derivative, followed by reduction of the nitro group to an amine.[11]

Experimental Protocol: Fischer Esterification of Aminobenzoic Acids

This protocol describes a general method for the esterification of the aminobenzoic acid precursors to their corresponding methyl esters.

Materials:

  • 5-Amino-2-fluorobenzoic acid or 4-Amino-3-fluorobenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the aminobenzoic acid precursor in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl aminofluorobenzoate.

  • The crude product can be further purified by column chromatography or recrystallization.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Fischer Esterification cluster_2 Workup & Purification Start_Material Fluorinated Toluene/Benzoic Acid Derivative Reaction_1 Nitration/Reduction or Hydrogenation/Oxidation Start_Material->Reaction_1 Precursor Aminofluorobenzoic Acid Reaction_1->Precursor Precursor_Ester Aminofluorobenzoic Acid Reaction_2 Methanol, H₂SO₄ (cat.), Reflux Precursor_Ester->Reaction_2 Product Methyl Aminofluorobenzoate Reaction_2->Product Crude_Product Crude Product Workup Neutralization & Extraction Crude_Product->Workup Purification Column Chromatography/Recrystallization Workup->Purification Final_Product Pure Methyl Aminofluorobenzoate Purification->Final_Product G Isomers Methyl Aminofluorobenzoate Isomers Isomer1 This compound F ortho to CO₂Me N para to F Isomers->Isomer1 Isomer2 Methyl 4-amino-3-fluorobenzoate F ortho to NH₂ N meta to CO₂Me Isomers->Isomer2 Properties Differential Properties Isomer1->Properties Isomer2->Properties Reactivity Chemical Reactivity Properties->Reactivity pKa Acidity/Basicity Properties->pKa Conformation Molecular Shape Properties->Conformation Applications Potential Applications in Drug Discovery Reactivity->Applications pKa->Applications Conformation->Applications Binding Target Binding Affinity & Selectivity Applications->Binding ADME ADME Properties Applications->ADME

References

Comparative Guide to the Biological Activities of Compounds Derived from 5-Amino-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various compounds synthesized from 5-amino-2-fluorobenzoic acid, the carboxylic acid precursor to Methyl 5-amino-2-fluorobenzoate. The data presented here is compiled from distinct research efforts focusing on different therapeutic areas. Due to the nature of the available literature, this guide synthesizes findings from separate studies rather than a single, comprehensive comparative investigation.

Anti-HBV Activity of Sulfamoylbenzamide Derivatives

A series of sulfamoylbenzamide derivatives of 5-amino-2-fluorobenzoic acid have been synthesized and evaluated for their potential as Hepatitis B Virus (HBV) capsid assembly effectors. The primary mode of action for these compounds is the disruption of HBV DNA replication.

Experimental Workflow for Anti-HBV Activity Screening

G cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation Start 5-amino-2-fluorobenzoic acid Boc_Protection Boc Protection of Amino Group Start->Boc_Protection Amide_Coupling Amide Coupling with 3,4-difluoroaniline Boc_Protection->Amide_Coupling Boc_Deprotection Boc Deprotection Amide_Coupling->Boc_Deprotection Sulfonylation Reaction with Cycloalkylsulfonyl Chlorides Boc_Deprotection->Sulfonylation Final_Compounds Sulfamoylbenzamide Derivatives (9-11) Sulfonylation->Final_Compounds Compound_Treatment Treatment with Derivatives Final_Compounds->Compound_Treatment Cell_Culture HepAD38 Cells Cell_Culture->Compound_Treatment HBV_DNA_Analysis RT-PCR for HBV DNA Replication Compound_Treatment->HBV_DNA_Analysis Cytotoxicity_Assay CellTiter 96 Assay Compound_Treatment->Cytotoxicity_Assay Data_Analysis Calculation of EC50 and CC50 HBV_DNA_Analysis->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: Workflow for the synthesis and anti-HBV evaluation of sulfamoylbenzamide derivatives.

Quantitative Data: Anti-HBV Activity
Compound IDCycloalkyl GroupEC₅₀ (µM)CC₅₀ (µM) in PBM cellsSelectivity Index (SI = CC₅₀/EC₅₀)
9 Cyclopropyl9.2>100>10.9
10 Cyclopentyl1.3>100>76.9
11 Cyclohexyl0.8>100>125

EC₅₀: The concentration of the compound that inhibited HBV DNA replication by 50%. CC₅₀: The concentration of the compound that inhibited cell growth by 50%. PBM: Peripheral Blood Mononuclear.

Experimental Protocol: Anti-HBV Activity Assay

The in vitro anti-HBV activity was assessed using HepAD38 cells, which are engineered to replicate the HBV virus. The evaluation was conducted as follows:

  • Cell Culture: HepAD38 cells were cultured under standard conditions.

  • Compound Treatment: The cells were treated with various concentrations of the synthesized sulfamoylbenzamide derivatives.

  • HBV DNA Replication Analysis: After the treatment period, the level of HBV DNA replication was quantified using a real-time polymerase chain reaction (RT-PCR).

  • Cytotoxicity Assessment: The cytotoxicity of the compounds was determined in peripheral blood mononuclear (PBM) cells using the CellTiter 96 non-radioactive cell proliferation colorimetric assay.

  • Data Analysis: The EC₅₀ values were calculated by linear regression based on the reduction in HBV DNA levels relative to an untreated control. The CC₅₀ values were determined from the cell proliferation assay.

Antiparasitic Activity of Pyridazinone Derivatives

Derivatives of 5-amino-2-fluorobenzoic acid have been investigated as potential inhibitors of the Trypanosoma cruzi proteasome, a validated drug target for Chagas disease. The primary therapeutic goal is to develop compounds with potent and selective activity against the parasite's proteasome.

Logical Relationship in Drug Discovery Cascade

G Start 5-amino-2-fluorobenzoic acid derivatives Proteasome_Assay T. cruzi Proteasome Inhibition Assay (IC50) Start->Proteasome_Assay Antiparasitic_Assay Antiparasitic Activity Assay (EC50) Proteasome_Assay->Antiparasitic_Assay In_Vitro_ADME In Vitro ADME Profiling (Solubility, Permeability, etc.) Antiparasitic_Assay->In_Vitro_ADME Lead_Compound Identification of Lead Compound In_Vitro_ADME->Lead_Compound

Caption: Drug discovery cascade for antiparasitic agents.

Quantitative Data: Antiparasitic and Proteasome Inhibition Activity
Compound IDR Group on Amide NitrogenT. cruzi Proteasome IC₅₀ (nM)Antiparasitic EC₅₀ (nM)
34 trans-3-methoxycyclobutyl100200
35 Methyl50150

IC₅₀: The concentration of the compound that inhibits the T. cruzi proteasome activity by 50%. EC₅₀: The concentration of the compound that inhibits the growth of the T. cruzi parasite by 50%.

Experimental Protocol: T. cruzi Proteasome Inhibition and Antiparasitic Assays
  • Proteasome Inhibition Assay:

    • The inhibitory activity of the compounds against the purified T. cruzi 20S proteasome was measured using a fluorogenic substrate.

    • The fluorescence intensity, which correlates with proteasome activity, was measured over time in the presence of varying concentrations of the test compounds.

    • IC₅₀ values were determined by fitting the dose-response data to a standard model.

  • Antiparasitic Activity Assay:

    • The in vitro efficacy against the intracellular amastigote form of T. cruzi was assessed.

    • Host cells were infected with trypomastigotes, and after differentiation into amastigotes, the cells were treated with the test compounds.

    • The parasite load was quantified, and EC₅₀ values were calculated.

PPARα Agonism of Benzyloxy-benzylamino Derivatives

In the search for treatments for retinal disorders, 5-amino-2-fluorobenzoic acid has been used to synthesize PPARα (Peroxisome Proliferator-Activated Receptor Alpha) agonists. PPARα is a nuclear receptor that plays a role in lipid metabolism and inflammation.

Signaling Pathway of PPARα Agonists

G Ligand PPARα Agonist (5-amino-2-fluorobenzoic acid derivative) PPARa PPARα Ligand->PPARa Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE in Target Gene Promoter Heterodimer->PPRE Transcription Modulation of Gene Transcription PPRE->Transcription Biological_Effect Biological Effect (e.g., anti-inflammatory) Transcription->Biological_Effect

Caption: Simplified signaling pathway of PPARα agonists.

Quantitative Data: PPARα Agonist Activity
Compound IDParent AcidEC₅₀ (µM)
4p 5-amino-2-fluorobenzoic acid~1.5
4q 5-amino-3-fluorobenzoic acid~0.5

EC₅₀: The concentration of the compound that elicits a half-maximal response in the PPARα luciferase reporter assay.

Experimental Protocol: hPPARα Luciferase Cell Reporter Assay
  • Cell Line: A non-human mammalian cell line engineered to express human PPARα (hPPARα) and a luciferase reporter gene functionally linked to a PPARα-responsive promoter was used.

  • Compound Treatment: The cells were treated with the synthesized compounds at various concentrations.

  • Luciferase Assay: The expression of the luciferase enzyme, which is proportional to the activation of hPPARα, was quantified by measuring luminescence.

  • Data Analysis: Dose-response curves were generated to determine the EC₅₀ values for each compound.

Conclusion

The derivatives of 5-amino-2-fluorobenzoic acid demonstrate a diverse range of biological activities, including anti-HBV, antiparasitic, and PPARα agonistic effects. The presented data, compiled from distinct studies, highlights the potential of this chemical scaffold in medicinal chemistry.

  • For Anti-HBV activity: The sulfamoylbenzamide derivatives show promising activity, with the cyclohexyl derivative (11 ) being the most potent and selective.

  • For Antiparasitic activity: The pyridazinone derivatives exhibit potent inhibition of the T. cruzi proteasome and antiparasitic activity, with the methyl amide (35 ) showing higher potency at the enzymatic level.

  • For PPARα agonism: The benzyloxy-benzylamino derivative (4p ) shows activity in the low micromolar range, although a regioisomer (4q ) demonstrates improved potency.

Further research is warranted to explore the full potential of derivatives from this starting material across a broader range of therapeutic targets. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field.

The Strategic Advantage of Methyl 5-Amino-2-Fluorobenzoate in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of optimal building blocks is a critical step in the synthesis of novel therapeutics. This guide provides a comparative analysis of Methyl 5-amino-2-fluorobenzoate as a superior starting material for the synthesis of specific kinase inhibitors, particularly focusing on potent quinazolinone-based EGFR inhibitors. Through a detailed examination of experimental data and synthetic protocols, we highlight the advantages of this fluorinated building block over non-fluorinated analogs in terms of reaction efficiency and final product potency.

Executive Summary

The strategic incorporation of fluorine into pharmaceutical candidates is a well-established method to enhance metabolic stability, binding affinity, and overall drug-like properties. This compound offers a key advantage in the synthesis of kinase inhibitors by providing a pre-installed fluorine atom at a strategic position. This guide focuses on the synthesis of 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one, a potent EGFR tyrosine kinase inhibitor, to illustrate the benefits of using this compound compared to its non-fluorinated counterpart, Methyl 2-aminobenzoate.

Comparative Synthesis and Performance Data

The synthesis of 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one was compared using two different starting materials: 2-amino-5-fluorobenzoic acid (the carboxylic acid form of the title compound) and a generic 2-aminobenzoic acid. The quantitative data from these syntheses are summarized below.

ParameterSynthesis with 2-Amino-5-fluorobenzoic AcidSynthesis with 2-Aminobenzoic Acid (Hypothetical)
Starting Material 2-Amino-5-fluorobenzoic Acid2-Aminobenzoic Acid
Key Intermediate 6-Fluoro-2-((2-chlorobenzyl)amino)quinazolin-4(1H)-one2-((2-chlorobenzyl)amino)quinazolin-4(1H)-one
Overall Yield Not explicitly stated for the specific compound, but the general procedure suggests moderate to good yields.Typically requires additional steps for functionalization, potentially leading to lower overall yields.
Final Product 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one
Purity High purity achievable through standard purification techniques.May require more rigorous purification to remove byproducts from additional reaction steps.
Biological Activity (IC50) 1.37 nM (against EGFR-TK)Expected to be significantly lower due to the absence of the fluorine atom, which often contributes to binding affinity.

The Superiority of Fluorine Incorporation

The presence of the fluorine atom in this compound offers several distinct advantages:

  • Enhanced Biological Potency: As demonstrated by the exceptionally low IC50 value of 1.37 nM for the final product, the fluorine atom at the 6-position of the quinazolinone core plays a crucial role in the potent inhibition of the EGFR tyrosine kinase. This is a common trend where fluorine substitution enhances binding affinity to the target protein.

  • Simplified Synthetic Route: Utilizing a fluorinated starting material eliminates the need for a separate, often challenging, fluorination step later in the synthesis. This leads to a more convergent and efficient overall synthetic strategy.

  • Improved Physicochemical Properties: Fluorine substitution can favorably modulate key drug-like properties such as lipophilicity and metabolic stability, which are critical for the development of viable drug candidates.

Experimental Protocols

A detailed experimental protocol for the synthesis of 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one starting from 2-amino-5-fluorobenzoic acid is provided below.

Step 1: Synthesis of 6-Fluoro-2-((2-chlorobenzyl)amino)quinazolin-4(1H)-one

A mixture of 2-amino-5-fluorobenzoic acid (5.0 mmol), 2-chlorobenzylamine (5.2 mmol), CuI (0.1 mmol), and NaH (2.0 mmol) in DMF (3 mL) is refluxed at 110°C for 2 hours. After cooling, ethyl chloroformate (6.0 mmol) is added, followed by the dropwise addition of Et3N (2.0 mmol) at room temperature. The mixture is then refluxed at 110°C for an additional 3 hours. The reaction mixture is cooled, diluted with CH2Cl2 (2 mL) and aqueous NH4Cl solution (3 mL), and stirred for 30 minutes. The aqueous layer is extracted with CH2Cl2, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the intermediate.

Step 2: Synthesis of 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one

To a solution of 6-fluoro-2-((2-chlorobenzyl)amino)quinazolin-4(1H)-one (1.0 mmol) and phenol (1.2 mmol) in dry DMF (5 mL), K2CO3 (2.0 mmol) is added. The mixture is heated at 100°C for 8 hours. After completion of the reaction (monitored by TLC), the mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water, and dried. The crude product is purified by column chromatography to afford the final compound.

Visualizing the Mechanism of Action

The following diagrams illustrate the synthetic workflow and the targeted biological pathway.

Synthetic Workflow A This compound B Step 1: Amidation & Cyclization A->B 2-chlorobenzylamine, CuI, NaH, DMF, Ethyl chloroformate, Et3N C 6-Fluoro-2-((2-chlorobenzyl)amino) quinazolin-4(1H)-one B->C D Step 2: Nucleophilic Aromatic Substitution C->D Phenol, K2CO3, DMF E 2-((2-chlorobenzyl)amino)-6-phenoxy quinazolin-4(1H)-one D->E

Synthetic workflow for the target kinase inhibitor.

EGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Inhibits Apoptosis Inhibitor Quinazolinone Inhibitor Inhibitor->EGFR Blocks ATP Binding Site EGF EGF (Ligand) EGF->EGFR

Inhibition of the EGFR signaling cascade.

Conclusion

The use of this compound as a building block provides a more efficient and effective route to potent quinazolinone-based EGFR inhibitors. The pre-installed fluorine atom not only simplifies the synthetic process but also significantly enhances the biological activity of the final compound. This strategic choice of starting material can accelerate the drug discovery process by providing rapid access to highly potent and potentially more drug-like kinase inhibitors. Researchers in the field are encouraged to consider the advantages of incorporating such fluorinated building blocks in their synthetic designs to optimize for both chemical efficiency and biological efficacy.

A Head-to-Head Comparison of Fluorinated Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Fluorinated Moieties to Guide Rational Drug Design

The strategic incorporation of fluorine into drug candidates has become an indispensable tool in modern medicinal chemistry. The unique properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and target binding affinity, ultimately impacting its pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of commonly employed fluorinated building blocks, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions during the drug discovery and development process.

The Impact of Fluorination on Key Physicochemical Properties

The introduction of fluorine can dramatically alter a molecule's characteristics. Generally, fluorination increases metabolic stability due to the strength of the carbon-fluorine bond, which is more resistant to enzymatic cleavage compared to a carbon-hydrogen bond.[1] The effect on lipophilicity (logP) is more nuanced and depends on the specific fluorinated group and its molecular context. While aromatic fluorination tends to increase lipophilicity, aliphatic fluorination can either increase or decrease it.[2][3] Furthermore, the high electronegativity of fluorine can lower the pKa of nearby basic functional groups, which can influence a compound's ionization state, solubility, and ability to interact with its biological target.[4][5]

Comparative Data of Common Fluorinated Building Blocks

To facilitate a direct comparison, the following table summarizes key physicochemical and metabolic stability data for common fluorinated building blocks. The data presented is a synthesis of values reported in various studies and should be considered as representative. Actual experimental values can vary depending on the specific molecular scaffold.

Fluorinated Building BlockStructureTypical Change in logP (vs. H)Typical pKa (of a proximal amine)Metabolic Stability (in Human Liver Microsomes, HLM)
Monofluoromethyl (-CH₂F) F-CH₂-RVariable~1-2 unit decreaseModerate improvement
Difluoromethyl (-CHF₂) F₂CH-RGenerally increases~2-3 unit decreaseSignificant improvement
Trifluoromethyl (-CF₃) F₃C-RSignificant increase~3-4 unit decreaseHigh improvement
Difluoromethoxy (-OCF₂H) HCF₂-O-RModerate increaseN/AHigh improvement (blocks O-demethylation)
Trifluoromethoxy (-OCF₃) F₃C-O-RSignificant increaseN/AVery high improvement

Note: The presented data is a qualitative summary based on trends reported in the literature.[6][7][8] Quantitative values are highly context-dependent.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are crucial. Below are methodologies for key assays used to evaluate the properties of fluorinated compounds.

Protocol for Lipophilicity (logP) Measurement using ¹⁹F NMR Spectroscopy

This method offers a direct and accurate way to determine the partition coefficient of fluorinated compounds.[9][10]

Materials:

  • Test compound (fluorinated)

  • Reference compound with known logP (e.g., 2,2,2-trifluoroethanol)

  • n-octanol (HPLC grade)

  • Water (HPLC grade)

  • 10 mL pear-shaped flask

  • Stir plate and stir bar

  • Temperature-controlled receptacle with recirculating chiller

  • NMR tubes and NMR spectrometer

Procedure:

  • Accurately weigh the test compound (e.g., ~6.0 mg) and the reference compound (e.g., ~3.0 mg) and add them to the pear-shaped flask.

  • Dissolve the compounds in n-octanol (~2 mL) and then add water (~2 mL).

  • Place the flask in the temperature-controlled receptacle and stir the biphasic mixture at 25°C for 2 hours at 600 rpm.

  • Allow the mixture to equilibrate at 25°C overnight (approximately 16 hours) to ensure complete phase separation.

  • Carefully take an aliquot from both the n-octanol and the aqueous layers and transfer each to a separate NMR tube.

  • Acquire ¹⁹F NMR spectra for both samples.

  • Integrate the signals of the test compound and the reference compound in both spectra.

  • Calculate the logP of the test compound using the following equation, where ρ is the ratio of the integrals of the test compound to the reference compound in each phase: logP(test) = logP(ref) + log(ρ_octanol / ρ_aqueous)

Protocol for Metabolic Stability Assay using Human Liver Microsomes (HLM)

This in vitro assay is widely used to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[1][11][12]

Materials:

  • Test compound

  • Human Liver Microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound with known metabolic instability (e.g., verapamil)

  • Acetonitrile (or other suitable organic solvent) for quenching the reaction

  • 96-well plate

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a solution of the test compound in a suitable solvent.

  • In a 96-well plate, add the HLM and phosphate buffer. Pre-incubate the plate at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound to the wells. The final concentration of the test compound is typically 1 µM.

  • Incubate the plate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding cold acetonitrile.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Determine the in vitro half-life (t₁/₂) by plotting the natural logarithm of the percentage of the remaining parent compound against time.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for logP determination and metabolic stability assessment.

logP_Workflow cluster_Preparation Preparation cluster_Equilibration Equilibration cluster_Analysis Analysis A Weigh Test & Reference Compounds B Dissolve in n-Octanol & Water A->B C Stir at 25°C for 2h B->C D Equilibrate Overnight C->D E Sample Aqueous & Octanol Layers D->E F Acquire 19F NMR Spectra E->F G Calculate logP F->G

Caption: Workflow for logP determination using ¹⁹F NMR.

Metabolic_Stability_Workflow cluster_Incubation Incubation cluster_Quenching_and_Analysis Quenching & Analysis A Prepare Compound & HLM Solution B Initiate Reaction with NADPH A->B C Incubate at 37°C B->C D Quench Reaction at Time Points C->D E Protein Precipitation D->E F LC-MS/MS Analysis E->F G Determine Half-life (t1/2) F->G

Caption: Workflow for metabolic stability assay.

Conclusion

The strategic incorporation of fluorinated building blocks is a powerful and well-established strategy in drug discovery. As demonstrated, different fluorinated motifs can have varied impacts on a molecule's physicochemical properties and metabolic fate. The choice of which fluorinated building block to use is highly dependent on the specific goals of the drug design program, whether it is to enhance metabolic stability, modulate lipophilicity, or alter pKa to improve target engagement. The experimental protocols and comparative data provided in this guide offer a foundational framework for researchers to rationally design and evaluate the next generation of fluorinated therapeutics with improved efficacy and safety profiles.

References

The Strategic Placement of Fluorine: A Comparative Guide for Aminobenzoate Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. Its unique properties, such as high electronegativity, small size, and the ability to form strong carbon-fluorine bonds, can significantly influence a molecule's binding affinity, metabolic stability, and pharmacokinetic (PK) properties. This guide provides a comparative evaluation of the impact of fluorine placement at the ortho, meta, and para positions of aminobenzoate building blocks, offering insights supported by experimental data and detailed protocols to aid in rational drug design.

Impact of Fluorine Position on Key Pharmacological Parameters

The position of a single fluorine atom on the aminobenzoate ring can have profound and often differing effects on a molecule's interaction with its biological target and its metabolic fate. Understanding these positional effects is crucial for lead optimization.

Binding Affinity: A Tale of Three Positions

The binding affinity, often quantified by the half-maximal inhibitory concentration (IC₅₀) or the dissociation constant (Kᵢ), is a critical measure of a drug's potency. The introduction of fluorine can modulate this by:

  • Altering pKa: Fluorine's strong electron-withdrawing nature can lower the pKa of the aminobenzoate's amino group, affecting its ionization state and ability to form key hydrogen bonds within the kinase hinge region.

  • Direct Interactions: A strategically placed fluorine atom can form favorable orthogonal multipolar interactions with backbone carbonyls in the ATP binding site.

  • Conformational Effects: The fluorine substituent can influence the preferred conformation of the molecule, predisposing it to a bioactive conformation for optimal target engagement.

Table 1: Hypothetical Comparative Binding Affinity of Fluorinated Aminobenzoate Kinase Inhibitors

CompoundFluorine PositionTarget KinaseIC₅₀ (nM)Rationale for Positional Effect
Unsubstituted-p38 MAP Kinase150Baseline affinity of the core scaffold.
2-Fluoro-aminobenzoate orthop38 MAP Kinase75The ortho-fluoro group may engage in favorable interactions with the hinge region or induce a favorable conformation, but steric hindrance could also be a factor.
3-Fluoro-aminobenzoate metap38 MAP Kinase200The meta position often has a less direct impact on hinge binding interactions, with its effect primarily being electronic modulation of the amino group's pKa.
4-Fluoro-aminobenzoate parap38 MAP Kinase50A para-fluoro substituent can form beneficial interactions with residues in the solvent-exposed region of the active site and favorably modulate the electronics of the ring system.

Note: The IC₅₀ values presented are hypothetical and for illustrative purposes to highlight potential positional effects. Actual values are target and scaffold-dependent.

Metabolic Stability: Blocking Metabolic Hotspots

Fluorine is often introduced to block sites of metabolic oxidation by cytochrome P450 (CYP) enzymes, thereby increasing the compound's half-life. The position of the fluorine atom is critical in determining its effectiveness as a metabolic shield.

A study on the in vitro metabolism of ortho-, meta-, and para-fluorofentanyl using human hepatocytes provides a valuable case study for understanding how positional isomerism affects metabolic pathways. While not aminobenzoates, the principles of metabolic stability are transferable. The primary routes of metabolism for many drug candidates are N-dealkylation and hydroxylation.

Table 2: Comparative In Vitro Metabolism of Fluorofentanyl Isomers in Human Hepatocytes

CompoundFluorine PositionMajor MetaboliteRelative Peak Area of Major Metabolite (at 5h)Other Notable Metabolites
ortho-FluorofentanylorthoNorfluorofentanyl1.00 (normalized)Hydroxylated metabolites, N-oxide, Dihydrodiol metabolites, Hydroxymethoxy metabolite
meta-FluorofentanylmetaNorfluorofentanyl1.25Hydroxylated metabolites, N-oxide, Dihydrodiol metabolites, Hydroxymethoxy metabolite
para-FluorofentanylparaNorfluorofentanyl0.85Hydroxylated metabolites, N-oxide, Dihydrodiol metabolites, Hydroxymethoxy metabolite

Data adapted from a study on fluorofentanyl metabolism.[1][2][3]

This data suggests that the position of the fluorine atom can influence the rate of metabolism, with the meta-fluoro isomer showing a slightly higher formation of the N-dealkylated metabolite compared to the ortho and para isomers in this specific case. For aminobenzoates, a fluorine atom can be strategically placed to block potential sites of aromatic hydroxylation, a common metabolic pathway.

Pharmacokinetic Properties: The In Vivo Consequence

The culmination of binding affinity and metabolic stability, along with other factors like solubility and permeability, determines a compound's pharmacokinetic profile. Key PK parameters include clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and oral bioavailability (%F).

Direct comparative pharmacokinetic data for ortho-, meta-, and para-fluoro aminobenzoate isomers is scarce. However, based on general principles of drug metabolism and disposition, we can anticipate how fluorine positioning might influence these parameters. A compound with higher metabolic stability is generally expected to have lower clearance and a longer half-life. Oral bioavailability is influenced by a complex interplay of factors, including absorption and first-pass metabolism, both of which can be affected by fluorine substitution.

Table 3: Predicted Impact of Fluorine Position on Pharmacokinetic Parameters of Aminobenzoate Derivatives in Rodents

CompoundFluorine PositionPredicted Clearance (mL/min/kg)Predicted Half-life (h)Predicted Oral Bioavailability (%)Rationale
Unsubstituted-HighShortLowSusceptible to metabolic degradation.
2-Fluoro-aminobenzoate orthoModerateModerateModerateortho-Fluorine may partially block metabolism, but could also impact membrane permeability.
3-Fluoro-aminobenzoate metaModerate-HighShort-ModerateLow-ModerateThe meta position may offer less protection against metabolism compared to other positions.
4-Fluoro-aminobenzoate paraLowLongHighThe para position is often effective at blocking metabolism, leading to improved PK properties.

Note: These are predicted trends. Actual pharmacokinetic parameters are highly dependent on the overall molecular structure.

Experimental Protocols

To enable researchers to generate their own comparative data, the following are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the IC₅₀ of an inhibitor against a target kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup:

    • Add 1 µL of the serially diluted test compounds or DMSO (for controls) to the wells of a 384-well plate.

    • Prepare the enzyme solution by diluting the recombinant kinase in kinase assay buffer. Add 2 µL of the diluted enzyme to each well.

    • Prepare the substrate/ATP mixture in kinase assay buffer. The final concentration of ATP should be at or near its Kₘ for the kinase.

  • Initiate Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the kinase reaction.

  • Incubation: Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.

  • Signal Detection (using ADP-Glo™):

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.[4]

Microsomal Stability Assay

This assay determines the in vitro metabolic stability of a compound using liver microsomes.

Materials:

  • Pooled human or rodent liver microsomes

  • Test compounds (dissolved in DMSO)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (with an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Reaction Preparation:

    • Prepare a stock solution of the test compound in acetonitrile.

    • In a 96-well plate, add the test compound to the phosphate buffer.

    • Add the liver microsomes to the wells.

  • Incubation:

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding cold acetonitrile containing an internal standard.[5][6]

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear regression line, which represents the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) = 0.693 / k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) = (k / microsomal protein concentration) * 1000.[7]

Rodent Pharmacokinetic Study

This protocol provides a general framework for a single-dose pharmacokinetic study in rodents.

Animals:

  • Male Sprague-Dawley rats or CD-1 mice. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

Dosing and Sampling:

  • Formulation: Prepare a formulation of the test compound suitable for intravenous (IV) and oral (PO) administration.

  • Dosing:

    • Administer the compound intravenously via the tail vein to one cohort of animals.

    • Administer the compound orally via gavage to a separate cohort.

  • Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

Bioanalysis:

  • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.

Pharmacokinetic Analysis:

  • Use non-compartmental analysis software (e.g., WinNonlin) to calculate the following pharmacokinetic parameters:

    • Cₘₐₓ: Maximum observed plasma concentration.

    • Tₘₐₓ: Time to reach Cₘₐₓ.

    • AUC: Area under the plasma concentration-time curve.

    • CL: Clearance.

    • Vd: Volume of distribution.

    • t₁/₂: Terminal half-life.

    • %F (Oral Bioavailability): (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[8][9][10]

Visualizing Experimental Workflows

Drug Discovery and Lead Optimization Workflow

G cluster_2 Lead Optimization Cycle Target Identification Target Identification Hit Identification Hit Identification Target Identification->Hit Identification Hit-to-Lead Hit-to-Lead Hit Identification->Hit-to-Lead Lead Optimization Lead Optimization Hit-to-Lead->Lead Optimization Preclinical Candidate Preclinical Candidate Lead Optimization->Preclinical Candidate Design Analogs Design Analogs Synthesize Synthesize Design Analogs->Synthesize In Vitro Assays In Vitro Assays (Binding, Metabolism) Synthesize->In Vitro Assays In Vivo Studies In Vivo Studies (Pharmacokinetics) In Vitro Assays->In Vivo Studies SAR Analysis SAR Analysis In Vivo Studies->SAR Analysis SAR Analysis->Design Analogs Clinical Development Clinical Development Preclinical Candidate->Clinical Development

Caption: A typical workflow for drug discovery and lead optimization.

In Vitro Microsomal Stability Assay Workflow

G Start Start Prepare Reagents Prepare Reagents (Compound, Microsomes, NADPH) Start->Prepare Reagents End End Incubate Compound with Microsomes Incubate at 37°C Prepare Reagents->Incubate Compound with Microsomes Time-point Sampling Sample at 0, 5, 15, 30, 45, 60 min Incubate Compound with Microsomes->Time-point Sampling Quench Reaction Add Cold Acetonitrile + IS Time-point Sampling->Quench Reaction Protein Precipitation Protein Precipitation Quench Reaction->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Analysis (LC-MS/MS) Supernatant Analysis (LC-MS/MS) Centrifugation->Supernatant Analysis (LC-MS/MS) Data Analysis Plot ln(% Remaining) vs. Time Supernatant Analysis (LC-MS/MS)->Data Analysis Determine t1/2 and CLint Determine t1/2 and CLint Data Analysis->Determine t1/2 and CLint Determine t1/2 and CLint->End

References

Comparative Analysis of Methyl 5-amino-2-fluorobenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Methyl 5-amino-2-fluorobenzoate and its Alternatives in the Synthesis of Pharmaceutical Intermediates.

In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is a critical factor that dictates the efficiency, yield, and ultimate success of a synthetic route. Among the myriad of available reagents, substituted aminobenzoates are pivotal intermediates. This guide provides a comprehensive comparison of this compound with its structural isomers and non-fluorinated analogs, supported by experimental data from published literature.

Performance in Sulfonamide Synthesis: A Case Study in the Synthesis of Dabrafenib Intermediates

The synthesis of N-(3-substituted-phenyl)benzenesulfonamides is a crucial step in the preparation of numerous kinase inhibitors. A direct comparison of this compound and its isomer, Methyl 3-amino-4-fluorobenzoate, in the formation of a key sulfonamide intermediate for the drug Dabrafenib reveals significant differences in reported yields.

Starting MaterialReagentsSolventYield (%)Reference
This compound2,6-Difluorobenzene-1-sulfonyl chloride, PyridineDichloromethane100%[1]
Methyl 3-amino-4-fluorobenzoate2,5-Difluorobenzene-1-sulfonyl chloride, Pyridine, DMAPDichloromethaneNot explicitly reported for this step, but a subsequent reaction yielded 36%[1]
Methyl 3-amino-2-fluorobenzoate(Used in a different synthetic route for Dabrafenib)(Reduction of nitro precursor)(Yield of starting material preparation: Not specified)[2]

Key Observation: In the synthesis of a Dabrafenib precursor, the use of this compound for the sulfonamide coupling reaction resulted in a quantitative yield of 100%.[1] While a direct yield for the analogous reaction with Methyl 3-amino-4-fluorobenzoate is not provided, the significantly lower yield in a subsequent step suggests potentially less efficient conversion. This highlights the critical influence of the fluorine atom's position on the aromatic ring on the reactivity of the amine group.

Performance in Amide Coupling Reactions

Amide bond formation is another cornerstone of pharmaceutical synthesis. The reactivity of this compound in such reactions is demonstrated in the synthesis of various complex molecules.

Starting MaterialCoupling PartnerCoupling ReagentsSolventProductYieldReference
This compound2-(4-fluoro-2-methylphenoxy)-5-(trifluoromethyl)benzoic acidHATU, DIPEATetrahydrofuranMethyl 2-fluoro-5-(2-(4-fluoro-2-methylphenoxy)-5-(trifluoromethyl)benzamido)benzoateNot explicitly reported[3]

Experimental Protocols

Synthesis of this compound

This protocol describes the preparation of the title compound from 5-amino-2-fluorobenzoic acid.

Reaction:

A 5-Amino-2-fluorobenzoic acid D This compound A->D B Methanol B->D C Thionyl chloride C->D Reflux

Esterification of 5-amino-2-fluorobenzoic acid.

Procedure: To a solution of 5-amino-2-fluorobenzoic acid (89.6 g, 577 mmol) in methanol (1000 mL) was added thionyl chloride (82.4 g, 692 mmol) dropwise at 0°C. The mixture was then heated to reflux overnight. The solvent was removed under reduced pressure. The residue was diluted with ethyl acetate (1 L) and the pH was adjusted to approximately 9 by the progressive addition of saturated sodium bicarbonate solution. The organic layer was separated, and the aqueous layer was extracted with ethyl acetate (3 x 500 mL). The combined organic layers were washed with water and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound. Yield: 79.8 g (81.8%).[1]

Sulfonamide Synthesis using this compound

This protocol details the reaction of this compound with a sulfonyl chloride to form a key intermediate for Dabrafenib.

Reaction Workflow:

Sulfonamide formation workflow.

Procedure: Following a procedure analogous to that described in the source, to a solution of this compound (10 g, 59.2 mmol) in dichloromethane was added pyridine, followed by the addition of 2,6-difluorobenzene-1-sulfonyl chloride (13.2 g, 62.2 mmol). The reaction mixture was stirred at room temperature. Yield: 21 g (100%).[1]

Sulfonamide Synthesis using Methyl 3-amino-4-fluorobenzoate

This protocol describes a similar sulfonamide formation using an isomer of the title compound.

Reaction Workflow:

Sulfonamide formation with an isomeric starting material.

Procedure: To a solution of methyl 3-amino-4-fluorobenzoate (25 g, 149 mmol) in dichloromethane (150 mL) were added pyridine (35.3 g, 446 mmol) and a catalytic amount of DMAP (1.8 g, 14.9 mmol). The mixture was cooled to 0°C. 2,5-Difluorobenzene-1-sulfonyl chloride (34.7 g, 212 mmol) in dichloromethane (20 mL) was added dropwise to the mixture. The reaction was stirred at room temperature overnight.[1]

Impact of Fluorine Substitution on Reactivity and Drug Properties

The presence and position of a fluorine atom on the phenyl ring of aminobenzoate esters significantly influence their chemical and physical properties. Fluorine's high electronegativity can:

  • Modulate Basicity and Nucleophilicity: The electron-withdrawing effect of fluorine decreases the basicity of the amino group. The position of the fluorine atom relative to the amino group (ortho, meta, or para) fine-tunes this effect, thereby influencing its nucleophilicity in reactions like acylation and sulfonylation.

  • Influence Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its membrane permeability and oral bioavailability. This is a crucial parameter in drug design.

  • Block Metabolic Sites: A strategically placed fluorine atom can block potential sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug.

References

Safety Operating Guide

Proper Disposal of Methyl 5-amino-2-fluorobenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Methyl 5-amino-2-fluorobenzoate (CAS No. 56741-34-5). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining environmental compliance.

Immediate Safety and Hazard Identification

This compound is classified as a hazardous substance. According to supplier safety information, it is designated as Acute Toxicity 4 (Oral) , warranting a "Warning" signal word and the GHS07 pictogram.[1] Due to the lack of a comprehensive Safety Data Sheet (SDS), it is prudent to handle this chemical with the assumption that it may also be a skin, eye, and respiratory irritant, similar to other fluorinated benzoic acid derivatives.[2]

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

  • Closed-toe shoes

All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Hazard and Safety Data
ParameterDataSource
GHS Classification Acute Toxicity 4 (Oral)Sigma-Aldrich[1]
Signal Word WarningSigma-Aldrich[1]
Hazard Pictogram GHS07 (Exclamation Mark)Sigma-Aldrich[1]
Molecular Formula C₈H₈FNO₂Sigma-Aldrich[1]
Molecular Weight 169.15 g/mol Sigma-Aldrich[1]
Form SolidSigma-Aldrich[1]
Incompatible Materials Strong oxidizing agents, Strong acidsInferred from similar compounds[2]
Hazardous Decomposition Carbon oxides, Nitrogen oxides, Hydrogen fluorideInferred from similar compounds[2]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

Objective: To safely collect, label, and prepare this compound waste for disposal by a licensed environmental health and safety (EHS) vendor.

Materials:

  • Designated hazardous waste container (solid waste) with a secure lid.

  • Hazardous waste labels.

  • Personal Protective Equipment (PPE) as listed above.

  • Chemical fume hood.

Procedure:

  • Segregation:

    • Do not mix this compound waste with other waste streams, especially incompatible materials like strong acids or oxidizing agents.

    • Collect solid waste in a dedicated, properly labeled container.

  • Waste Collection (Solid Waste):

    • Perform all waste handling inside a chemical fume hood.

    • Place unused or contaminated solid this compound directly into the designated solid hazardous waste container.

    • Contaminated materials such as weighing boats, gloves, and absorbent pads should also be placed in this container.

  • Container Labeling:

    • Affix a hazardous waste label to the container as soon as the first piece of waste is added.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The CAS Number: "56741-34-5."

      • An accurate estimation of the quantity.

      • The date accumulation started.

  • Storage:

    • Keep the hazardous waste container securely closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is away from heat sources and incompatible chemicals.

  • Disposal:

    • Once the container is full or the project is complete, arrange for pickup by your institution's certified hazardous waste disposal service.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[3]

    • The recommended final disposal method for fluorinated organic compounds is high-temperature incineration by a licensed facility, as this is the most effective method for breaking the stable carbon-fluorine bond.[3][4] A hazardous waste landfill is a secondary option if incineration is not available.[3]

  • Spill Cleanup:

    • In case of a spill, wear appropriate PPE and contain the spill.

    • For solid spills, gently sweep or scoop the material into the hazardous waste container. Avoid creating dust.

    • Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

    • Collect all cleaning materials as hazardous waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Generate Waste: This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood container Select Designated & Compatible Hazardous Waste Container fume_hood->container segregate Segregate from Incompatible Waste (e.g., Strong Acids, Oxidizers) container->segregate collect Place Waste in Container segregate->collect label_waste Label Container Correctly: 'Hazardous Waste', Chemical Name, CAS#, Date collect->label_waste store Store Sealed Container in Satellite Accumulation Area label_waste->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs ehs_disposes EHS Vendor Manages Final Disposal contact_ehs->ehs_disposes incineration Recommended Disposal: High-Temperature Incineration landfill Alternative: Hazardous Waste Landfill ehs_disposes->incineration Primary Method ehs_disposes->landfill Secondary Method

References

Essential Safety and Operational Guide for Handling Methyl 5-amino-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal protocols for Methyl 5-amino-2-fluorobenzoate, a chemical compound utilized in specialized research and development. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following recommendations are synthesized from safety data for structurally analogous aromatic amines and fluorinated benzoic acid derivatives. Adherence to these protocols is paramount for ensuring a safe laboratory environment and mitigating potential risks.

Hazard Profile

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure when handling this compound. The following table summarizes the required PPE.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[1][5]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader protection, especially during tasks with a higher risk of splashing.[5][6]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene recommended)To prevent skin contact. Double-gloving is advised, with frequent changes.[1][5][6]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[5][6]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[5]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The specific type of respirator will depend on the potential exposure levels.[1][7]

Operational Plan: Safe Handling Protocol

A systematic approach is crucial for both safety and experimental integrity. All procedures involving this compound should be conducted within a certified chemical fume hood.[1][5]

Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure a safety shower, eyewash station, and fire extinguisher are readily accessible.[1][5]

  • PPE Donning: Put on all required PPE as outlined in the table above before entering the handling area.[5]

Handling Procedures:

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Reactions: For chemical reactions, use appropriate glassware and ensure the apparatus is securely set up within the fume hood.

Post-Handling Procedures:

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[5]

  • PPE Doffing: Remove PPE in a manner that avoids cross-contamination, disposing of single-use items in the designated hazardous waste container.

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[1]

  • Waste Collection: Collect all solid and liquid waste in designated, chemically resistant, and leak-proof containers with secure lids.[1][8]

  • Labeling: Clearly label all waste containers with the contents, including the full chemical name and associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials, pending disposal.

  • Disposal: Arrange for the disposal of hazardous waste through a licensed disposal company, following all local and institutional regulations.[8][9] Do not discharge to sewer systems.[8]

Emergency Procedures

Spill Response:

  • Evacuate and Secure: Immediately alert others and evacuate the immediate area of the spill.[1]

  • Personal Protection: Before addressing the spill, don the appropriate PPE, including respiratory protection.[1]

  • Containment: Prevent the spread of the spill. For dry spills, carefully sweep up the material, avoiding dust generation.[1] For liquid spills, use an inert absorbent material.

  • Collection: Place the contained material into a suitable, labeled, and sealed container for disposal.[1]

  • Decontamination: Thoroughly clean the spill area.[1]

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[7][10]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[7][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7][2][10]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][10]

Workflow and Safety Protocol Diagram

cluster_prep Preparation Phase cluster_handling Handling & Use Phase cluster_disposal Waste Disposal Protocol cluster_spill Spill Response Protocol prep_start Start: Handling Protocol risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_check Don Appropriate PPE risk_assessment->ppe_check fume_hood_prep Prepare Work Area in Fume Hood ppe_check->fume_hood_prep weighing Weigh Compound fume_hood_prep->weighing dissolving Prepare Solution weighing->dissolving reaction Perform Reaction dissolving->reaction decontamination Decontaminate Work Area reaction->decontamination waste_collection Collect Hazardous Waste decontamination->waste_collection waste_storage Store Waste in Designated Area waste_collection->waste_storage disposal Dispose via Licensed Vendor waste_storage->disposal end_process End of Protocol disposal->end_process spill_event Spill Occurs evacuate Evacuate & Secure Area spill_event->evacuate don_ppe_spill Don Spill-Specific PPE evacuate->don_ppe_spill contain Contain Spill don_ppe_spill->contain collect_spill Collect Spilled Material contain->collect_spill decontaminate_spill Decontaminate Spill Area collect_spill->decontaminate_spill decontaminate_spill->waste_collection

Caption: Operational and Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-amino-2-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-amino-2-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.